5-methoxy-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPOKZYHRLRMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717406 | |
| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881693-06-7 | |
| Record name | 5-Methoxy-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881693-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal and agrochemical research.[1][2] The synthesis is presented as a robust two-stage process, beginning with the foundational cyclocondensation reaction to form the pyrazole core, followed by ester hydrolysis to yield the target carboxylic acid. This document furnishes researchers, chemists, and drug development professionals with detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters designed to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse biological activities and prevalence in pharmaceuticals and agrochemicals.[2][3] As a substituted pyrazole, it serves as a crucial intermediate for constructing more complex molecules, particularly as a fragment in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]
The most reliable and widely adopted method for constructing the pyrazole ring system is the [3+2] cyclocondensation reaction, which involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5][6] Our strategic approach to synthesizing this compound leverages this principle in a logical, two-step workflow.
The core strategy involves:
-
Stage 1: Pyrazole Heterocycle Formation. A methoxy-containing β-ketoester is subjected to a cyclocondensation reaction with hydrazine to form the thermodynamically stable methyl 5-methoxy-1H-pyrazole-3-carboxylate intermediate.
-
Stage 2: Saponification. The resulting ester is hydrolyzed under basic conditions to yield the final this compound.[7][8]
This sequential process allows for controlled formation of the desired regioisomer and straightforward purification of both the intermediate and the final product.
Overall Synthetic Workflow
Caption: Key mechanistic steps in the pyrazole ring synthesis.
Stage 2: Ester Hydrolysis (Saponification)
This is a standard base-catalyzed hydrolysis of an ester to a carboxylic acid. [8]
-
Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole ester. This forms a tetrahedral intermediate.
-
Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group. This produces the pyrazole carboxylate salt.
-
Acidification (Work-up): The reaction mixture, containing the sodium or lithium salt of the product, is neutralized and then acidified with a strong acid like HCl. This protonates the carboxylate anion, causing the neutral, less water-soluble this compound to precipitate, allowing for its isolation via filtration. [8][9]
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for laboratory synthesis. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Synthesis of Methyl 5-methoxy-1H-pyrazole-3-carboxylate
Objective: To synthesize the pyrazole ester intermediate via cyclocondensation.
Materials:
-
Methyl 4-methoxy-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine monohydrate (1.1 eq)
-
Ethanol (approx. 10 volumes)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Charge a round-bottom flask with methyl 4-methoxy-2,4-dioxobutanoate (1.0 eq) and ethanol (10 volumes, e.g., 10 mL per gram of ketoester).
-
Begin stirring the solution at room temperature to ensure homogeneity.
-
Slowly add hydrazine monohydrate (1.1 eq) to the solution dropwise over 10-15 minutes. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is fully consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to encourage crystallization of the product.
-
If precipitation is slow, the solvent volume can be reduced by approximately half using a rotary evaporator.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield methyl 5-methoxy-1H-pyrazole-3-carboxylate as a white to off-white solid.
Protocol 2: Synthesis of this compound
Objective: To hydrolyze the intermediate ester to the final carboxylic acid product.
Materials:
-
Methyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Deionized Water
-
Tetrahydrofuran (THF) (optional, as co-solvent)
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Erlenmeyer flask, magnetic stirrer, pH paper or meter
Procedure:
-
In an Erlenmeyer flask, dissolve methyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq) in a minimal amount of THF or methanol (if solubility is an issue), then add water (approx. 8-10 volumes).
-
Prepare an aqueous solution of sodium hydroxide (2.5 eq) and add it to the stirring ester solution.
-
Stir the mixture vigorously at room temperature for 4-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the hydrolysis. [8]4. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Cool the reaction mixture in an ice bath.
-
While stirring, slowly and carefully acidify the mixture by adding 1M HCl dropwise. Monitor the pH closely. Continue adding acid until the pH reaches 2-3. [8]7. A thick white precipitate of the carboxylic acid product will form upon acidification.
-
Continue stirring the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts (e.g., NaCl).
-
Dry the resulting white solid under vacuum to yield pure this compound.
Data Summary and Process Parameters
The following table summarizes the key parameters for the two-stage synthesis.
| Parameter | Stage 1: Cyclocondensation | Stage 2: Hydrolysis (Saponification) |
| Key Reactants | Methyl 4-methoxy-2,4-dioxobutanoate, Hydrazine | Methyl 5-methoxy-1H-pyrazole-3-carboxylate, NaOH |
| Stoichiometry | Hydrazine (1.1 - 1.2 eq) | NaOH (2.0 - 3.0 eq) |
| Solvent System | Ethanol | Water or Water/THF mixture |
| Temperature | Reflux (~78 °C) | Room Temperature to 50 °C |
| Reaction Time | 4 - 6 hours | 4 - 12 hours |
| Work-up | Cooling/Crystallization, Filtration | Acidification (pH 2-3), Precipitation, Filtration |
| Typical Yield | 85 - 95% | 90 - 98% |
References
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.PubMed.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.ResearchGate.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.National Institutes of Health (NIH).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journals.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.Taylor & Francis Online.
- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.Molbase.
- 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid.MySkinRecipes.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.PubMed Central.
- Proposed mechanism for the cyclocondensation reaction between...ResearchGate.
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.ChemicalBook.
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.Benchchem.
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.Google Patents.
- Pyrazole synthesis.Organic Chemistry Portal.
Sources
- 1. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-methoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a lead compound or intermediate. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound. In light of the limited publicly available experimental data for this specific molecule, this guide integrates computational predictions, comparative analysis with its isomers, and detailed methodologies for empirical determination of its key properties.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a privileged five-membered heterocyclic motif that constitutes the core of a wide array of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with various biological targets. The presence of two adjacent nitrogen atoms provides sites for hydrogen bonding, while the aromatic nature of the ring allows for π-π stacking interactions. The ability to substitute at multiple positions on the ring enables fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance potency, selectivity, and pharmacokinetic profiles. Consequently, pyrazole derivatives have found applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This compound, as a functionalized pyrazole, represents a valuable building block for the synthesis of more complex molecules with therapeutic potential.
Molecular Structure and Core Properties
The foundational physicochemical properties of a compound are dictated by its molecular structure. This compound possesses a pyrazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | PubChemLite |
| Molecular Weight | 142.11 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| SMILES | COC1=NNC(=C1)C(=O)O | PubChemLite |
| InChI | InChI=1S/C5H6N2O3/c1-10-4-2-3(5(8)9)6-7-4/h2H,1H3,(H,6,7)(H,8,9) | PubChemLite |
Predicted Physicochemical Properties of this compound
Due to a scarcity of published experimental data for this compound, computational predictions provide valuable initial insights into its behavior. These predictions are based on its chemical structure and employ algorithms trained on large datasets of known compounds.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| XlogP | 0.4 | PubChemLite (Predicted) |
| pKa (strongest acidic) | ~3.6 (Carboxylic Acid) | Predicted based on similar structures[1] |
| pKa (weakest basic) | ~1.5 (Pyrazole Nitrogen) | Predicted based on similar structures |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | Predicted based on structure |
Comparative Analysis with Isomers
To provide context for the predicted properties of this compound, it is instructive to compare them with the known or predicted properties of its isomers. The position of the methoxy and carboxylic acid groups, as well as N-methylation, can significantly influence the physicochemical parameters.
Table 3: Comparative Physicochemical Properties of Pyrazole Carboxylic Acid Isomers
| Property | This compound | 3-methoxy-1H-pyrazole-5-carboxylic acid | 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₅H₆N₂O₃ | C₅H₆N₂O₃ | C₆H₈N₂O₃ |
| Molecular Weight | 142.11 g/mol | 142.11 g/mol | 156.14 g/mol |
| XlogP (predicted) | 0.4 | 0.0 | 0.4 |
| pKa (predicted) | ~3.6 | Data not available | Data not available |
| Boiling Point (predicted) | Data not available | Data not available | 343.4±22.0°C at 760 mmHg |
| Melting Point | Data not available | Data not available | Data not available |
Note: The data for isomers are also largely based on predictions and should be interpreted with caution.
Methodologies for Experimental Determination of Physicochemical Properties
For drug discovery and development, experimentally determined physicochemical properties are essential. The following sections outline the standard protocols for measuring key parameters.
Melting Point Determination
The melting point provides information about the purity of a compound. Pure crystalline solids typically have a sharp melting range of 1-2°C.[2]
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or temperature probe.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in various solvents, including water, buffers at different pH values, and organic solvents.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[3][4]
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (pyrazole nitrogens) groups, determining the pKa values is crucial for predicting its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH is monitored using a calibrated pH electrode.[5][6][7]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[5]
Caption: Workflow for pKa Determination.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, which is then mixed with the other phase in a separatory funnel. The mixture is shaken until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[3][8]
-
Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole ring, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching of the methoxy group, and various C-H, C=C, and C-N stretching and bending vibrations of the pyrazole ring.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Plausible Synthesis Route
A common method for the synthesis of pyrazole carboxylic acids involves the condensation of a β-ketoester with hydrazine. A plausible synthesis for this compound could involve the reaction of a suitably substituted β-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.
Caption: Plausible Synthesis Pathway.
Conclusion
This compound is a molecule with significant potential in drug discovery. While experimental data on its physicochemical properties are limited, computational predictions and comparative analysis with its isomers provide a valuable starting point for its characterization. This guide has outlined these predicted properties and provided detailed, standardized methodologies for their experimental determination. A thorough understanding and empirical validation of these properties are critical next steps for any research or development program involving this promising compound.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
-
University of Calgary. Melting point determination. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
PubChemLite. This compound. [Link]
-
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
MySkinRecipes. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PubChemLite. 3-methoxy-1h-pyrazole-4-carboxylic acid. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]
Sources
- 1. 1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS#: 1175929-14-2 [chemicalbook.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. youtube.com [youtube.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Introduction: The Pyrazole Scaffold in Modern Chemistry
An In-Depth Technical Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyrazole-containing molecules have found extensive applications as anti-inflammatory, anticancer, antimicrobial, and agrochemical agents.[1][2][3] Notable drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature this core structure, highlighting its significance in drug discovery.[4]
This guide focuses on a specific, functionalized derivative: This compound . The presence of a methoxy group at the C5 position and a carboxylic acid at the C3 position makes this molecule a highly valuable building block. The carboxylic acid provides a reactive handle for amide coupling and esterification, enabling the synthesis of large compound libraries. Simultaneously, the methoxy group modulates the electronic character of the pyrazole ring, influencing its binding properties and metabolic stability. This document serves as a technical resource for researchers, providing comprehensive information on its properties, synthesis, applications, and handling.
Section 1: Physicochemical Properties and Identification
Precise identification is critical for any chemical compound. While a specific CAS (Chemical Abstracts Service) number for the parent compound, this compound, is not consistently cited across major databases, its identity is unequivocally defined by its molecular structure. Researchers often encounter its N-substituted derivatives, such as 5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 139297-51-1).[5][6] For the purpose of this guide, we will refer to the parent compound as defined by its IUPAC name and structure.
Molecular Structure and Data
The core structure consists of a 1H-pyrazole ring substituted with a methoxy group at position 5 and a carboxylic acid at position 3.
Caption: Chemical structure of this compound.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₆N₂O₃ | [7] |
| Molecular Weight | 142.11 g/mol | [7] |
| Monoisotopic Mass | 142.03784 Da | [7] |
| Appearance | White to off-white powder (predicted) | [8] |
| XlogP (predicted) | 0.4 | [7] |
| Storage | 2-8°C, dry and sealed | [2] |
Section 2: Synthesis Protocol and Mechanistic Insight
The synthesis of substituted pyrazoles is a well-established field, most commonly relying on the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[9][10] The following protocol outlines a robust and logical pathway for synthesizing the title compound.
Synthesis Workflow
The synthesis can be envisioned as a two-step process starting from dimethyl acetylenedicarboxylate. The causality behind this choice is its commercial availability and the symmetric nature of the diester, which simplifies the initial cyclization step.
Caption: A plausible multi-step synthesis pathway.
Detailed Experimental Protocol
Objective: To synthesize this compound.
Step 1: Synthesis of Dimethyl 3-methoxy-1H-pyrazole-5-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethyl acetylenedicarboxylate (1.0 eq) dissolved in absolute ethanol (5 mL/mmol).
-
Reaction: Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. The precipitated solid, dimethyl 1H-pyrazole-3,5-dicarboxylate, is collected by filtration, washed with cold water, and dried.
-
Methoxylation: The dried intermediate is then dissolved in dry methanol. Sodium methoxide (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature for 12-18 hours. This step is a nucleophilic aromatic substitution where methoxide displaces one of the ester groups, which is a known reaction pathway for activated heterocyclic systems.
-
Isolation: The solvent is removed under reduced pressure. The residue is acidified with dilute HCl to precipitate the product, methyl 5-methoxy-1H-pyrazole-3-carboxylate, which is filtered and dried.
Step 2: Hydrolysis to this compound
-
Setup: Suspend the methyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq) from the previous step in a mixture of water and a co-solvent like THF.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until TLC indicates the complete consumption of the starting material. The ester is saponified to the corresponding carboxylate salt.
-
Acidification: Cool the mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is approximately 2-3.
-
Purification: The precipitated white solid, this compound, is collected by filtration, washed with a small amount of cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Section 3: Applications in Research and Drug Development
This molecule is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate and building block in the synthesis of potential drug candidates.[2] Its bifunctional nature—a nucleophilic/basic pyrazole ring, an electron-donating methoxy group, and a versatile carboxylic acid—allows for extensive chemical modification.
Role as a Scaffold in Medicinal Chemistry
The primary application is in the construction of compound libraries for high-throughput screening. The carboxylic acid is the key point of diversification.
-
Amide Coupling: The acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. These amides can probe specific interactions within a biological target's binding pocket.
-
Esterification: Reaction with various alcohols can produce esters with modulated lipophilicity and cell permeability.
-
Ring N-Substitution: The pyrazole NH group can be alkylated or arylated to further explore the chemical space and block a potential site of metabolism.
Potential Therapeutic Targets
Pyrazoles are known to inhibit a wide range of enzymes and receptors. Derivatives of this scaffold could be designed to target:
-
Kinases: Many kinase inhibitors incorporate a heterocyclic core. The pyrazole scaffold can act as a hinge-binder, a common motif in kinase inhibition. EGFR is one such target where pyrazole derivatives have shown promise.[4]
-
G-Protein Coupled Receptors (GPCRs): As antagonists or agonists.
-
Phosphodiesterases (PDEs): Building on the success of sildenafil.[4]
-
Anti-inflammatory Targets: Such as cyclooxygenase (COX) enzymes.[1]
Caption: Use of the scaffold in a typical drug discovery pipeline.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related pyrazole carboxylic acids can be used to establish a reliable safety profile.[8][11] The primary hazards are associated with ingestion, and skin/eye irritation.
Hazard Identification and Precautions
The following table summarizes the expected hazards and recommended handling procedures.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[11] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[8][12] |
| Skin Irritation | H315: Causes skin irritation.[11] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8][12] |
| Eye Irritation | H319: Causes serious eye irritation.[11] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12] |
| Respiratory Irritation | H335: May cause respiratory irritation.[11] | P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8] |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13][14]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[14]
Conclusion
This compound is a strategically important heterocyclic building block. Its value lies not in its intrinsic biological activity, but in its potential as a versatile starting material for the synthesis of novel, bioactive compounds. The combination of a reactive carboxylic acid handle and a methoxy-substituted pyrazole core provides chemists with a powerful tool for navigating the complex landscape of drug discovery. Understanding its synthesis, properties, and safe handling is fundamental for any researcher aiming to leverage the proven potential of the pyrazole scaffold in the development of next-generation therapeutics and functional materials.
References
-
Shunyuansheng bio-pharmtech co., ltd. 1H-pyrazole-3-carboxylate 1297546-22-5 In Stock. Available from: [Link]
-
MySkinRecipes. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
-
Safety Data Sheet. 5 - Safety Data Sheet. Available from: [Link]
-
PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
PubChem. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
-
Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
ResearchGate. One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides | Request PDF. Available from: [Link]
-
Supplementary Information. Available from: [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available from: [Link]
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
RSC Publishing - The Royal Society of Chemistry. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. Available from: [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 5. 139297-51-1|5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 14987887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 8. biosynth.com [biosynth.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Characterization of 5-methoxy-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide
Foreword for Our Valued Researchers, Scientists, and Drug Development Professionals,
The definitive spectroscopic characterization of novel chemical entities is a cornerstone of modern drug discovery and development. It provides the unambiguous structural verification necessary for intellectual property claims, regulatory submissions, and the rational design of subsequent structure-activity relationship (SAR) studies. This guide is intended to serve as a comprehensive technical resource on the spectroscopic analysis of 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.
However, a comprehensive search of available scientific literature and chemical databases has revealed a critical gap: the absence of publicly accessible, experimentally-derived spectroscopic data for this specific molecule. While data for analogous structures and general principles for the spectroscopic analysis of pyrazoles and carboxylic acids are well-documented, the unique electronic and structural contributions of the methoxy substituent at the 5-position of the pyrazole ring necessitate a dedicated analysis of the title compound.
Therefore, this document will pivot to a predictive and instructive framework. It will leverage established spectroscopic principles and data from closely related compounds to forecast the expected spectral features of this compound. Furthermore, it will provide detailed, field-proven protocols for acquiring and interpreting the necessary spectroscopic data, empowering researchers to perform this characterization in their own laboratories. This approach ensures that while we cannot present the final data, we can provide a robust roadmap for its acquisition and interpretation, upholding the spirit of scientific rigor and knowledge sharing.
Molecular Structure and Predicted Spectroscopic Behavior
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The interplay of the pyrazole ring, the carboxylic acid, and the methoxy group will govern the compound's interaction with electromagnetic radiation and its fragmentation patterns in mass spectrometry.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is paramount for defining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical data points for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing and donating effects of the adjacent functional groups.
Table 1. Predicted ¹H NMR Data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water.[1][2] |
| NH | 11.0 - 12.0 | Broad Singlet | 1H | The N-H proton of the pyrazole ring is also acidic and subject to broadening. Its chemical shift can be influenced by solvent and concentration. |
| C4-H | 6.0 - 6.5 | Singlet | 1H | This proton is on the pyrazole ring and its chemical shift is influenced by the adjacent carboxylic acid and methoxy groups. |
| OCH₃ | 3.8 - 4.2 | Singlet | 3H | The methoxy group protons are typically found in this region and will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.
Table 2. Predicted ¹³C NMR Data for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 160 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3][4] |
| C5 | 150 - 160 | This carbon is attached to the electronegative oxygen of the methoxy group and a nitrogen atom, leading to a downfield shift. |
| C3 | 140 - 150 | The carbon bearing the carboxylic acid group will also be deshielded. |
| C4 | 90 - 100 | This carbon is expected to be the most upfield of the pyrazole ring carbons. |
| OCH₃ | 55 - 65 | The carbon of the methoxy group typically appears in this region. |
Experimental Protocol for NMR Data Acquisition
Figure 2. A typical workflow for acquiring NMR spectra.
Rationale for Experimental Choices:
-
Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and its acidic proton signal is less likely to exchange with the solvent compared to D₂O. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton may be broader or exchange more readily.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom. This makes the spectrum easier to interpret.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₅H₆N₂O₃), the expected monoisotopic mass is approximately 142.0378 g/mol .
Table 3. Predicted Mass Spectrometry Data for this compound.
| Ion | Predicted m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 143.0451 | Protonated molecular ion, commonly observed in electrospray ionization (ESI) in positive mode. |
| [M-H]⁻ | 141.0305 | Deprotonated molecular ion, expected in ESI in negative mode due to the acidic carboxylic acid proton. |
| [M-H₂O]⁺ | 125.0351 | Loss of a water molecule from the protonated molecular ion. |
| [M-COOH]⁺ | 97.0451 | Loss of the carboxylic acid group. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Figure 3. A generalized workflow for mass spectrometry analysis.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation in the source.
-
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Predicted Infrared Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic pyrazole ring.
Table 4. Predicted Infrared Absorption Bands for this compound.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretch of a carboxylic acid is very broad due to strong hydrogen bonding.[2] |
| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretching vibrations of the pyrazole ring. |
| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the methoxy group. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a very prominent and reliable absorption for carboxylic acids. |
| C=N, C=C (Pyrazole Ring) | 1500 - 1650 | Medium to Strong | Stretching vibrations of the pyrazole ring. |
| C-O (Ether) | 1200 - 1300 | Strong | C-O stretching of the methoxy group. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O stretching of the carboxylic acid. |
Experimental Protocol for IR Data Acquisition
Sources
An In-depth Technical Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthetic pathways, and its potential as a valuable building block in medicinal chemistry.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in numerous therapeutic agents.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-receptor interactions. The introduction of a methoxy group and a carboxylic acid moiety, as in this compound, offers unique opportunities for forming hydrogen bonds and other non-covalent interactions, making it a promising scaffold for the design of novel therapeutic agents. This guide will provide a detailed exploration of this specific derivative, offering insights into its chemical nature and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a five-membered pyrazole ring substituted with a methoxy group at position 5 and a carboxylic acid group at position 3. The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H of the pyrazole ring) and multiple hydrogen bond acceptors (the oxygen atoms of the methoxy and carboxylic acid groups, and the pyrazole nitrogens) dictates its intermolecular interactions and solid-state packing.
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on its structure due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [3] |
| Molecular Weight | 142.11 g/mol | [3] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 13549-93-6 | PubChem |
| Predicted XlogP | 0.4 | [3] |
| Predicted Boiling Point | 343.4 ± 22.0 °C at 760 mmHg | [4] |
| Predicted pKa | (Acidic) 3.5 ± 0.1 | ChemAxon |
Synthesis of this compound: A Mechanistic Approach
The synthesis of pyrazole-3-carboxylic acids can be achieved through several established methodologies, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of this compound, a logical and efficient pathway involves the reaction of dimethyl oxalate with methyl acetate to form a key intermediate, dimethyl 2-methoxy-3-oxosuccinate, followed by cyclization with hydrazine.
The proposed synthetic workflow is outlined below:
Caption: Role of this compound as a versatile scaffold.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its molecular structure, featuring a pyrazole core with strategically placed methoxy and carboxylic acid groups, makes it an attractive starting material for the synthesis of a wide array of derivatives. While detailed experimental data for this specific molecule is somewhat limited, a comprehensive understanding of its properties and reactivity can be extrapolated from the rich chemistry of related pyrazole compounds. This guide has provided a thorough overview of its structure, a plausible and detailed synthetic protocol, and its potential applications in drug discovery. It is hoped that this information will serve as a valuable resource for researchers and scientists working to develop the next generation of pyrazole-based therapeutics.
References
-
Goh, K. K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(1), o134. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 159–173. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and History of Pyrazole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring system, a cornerstone of heterocyclic chemistry, has given rise to a vast array of compounds with profound implications for medicine and agriculture. Among these, pyrazole-3-carboxylic acids and their derivatives stand out as a critical scaffold in the development of numerous commercial drugs and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and history of this vital class of molecules. We will delve into the seminal works of the 19th-century pioneers who first synthesized the pyrazole ring, trace the evolution of synthetic methodologies from classical condensations to modern catalytic and cycloaddition strategies, and illuminate the path that led to their contemporary significance. This guide is designed to offer researchers and drug development professionals a deep, field-proven understanding of the causality behind experimental choices and the logical progression of scientific inquiry that has shaped our ability to synthesize and utilize these versatile compounds.
The Dawn of Pyrazole Chemistry: From Accidental Discovery to Foundational Syntheses
The story of pyrazoles begins not with a targeted synthesis, but with an accidental discovery that opened the door to a new field of heterocyclic chemistry. In 1883, the German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives to find new antipyretic agents. His work with 1,3-dicarbonyl compounds and hydrazine derivatives unexpectedly yielded a new five-membered heterocyclic ring system, which he named "pyrazole".[1] This initial discovery, though not of a carboxylic acid derivative, laid the fundamental groundwork for all subsequent pyrazole chemistry.
The first synthesis of substituted pyrazoles was achieved by Knorr through the reaction of a β-diketone with a hydrazine derivative.[2] This reaction, now famously known as the Knorr Pyrazole Synthesis , is a robust and versatile method for constructing the pyrazole ring.[3] The mechanism involves an acid-catalyzed condensation between the hydrazine and the 1,3-dicarbonyl compound, leading to the formation of two regioisomers in some cases.[3]
A significant advancement towards the synthesis of pyrazole carboxylic acids came from the work of another German chemist, Hans von Pechmann. In 1898, von Pechmann developed a method for forming pyrazoles from acetylenes and diazomethane.[4][5] Crucially, the analogous addition of diazoacetic esters to a triple bond provided a direct route to pyrazolecarboxylic acid derivatives.[4] This reaction, termed the Pechmann Pyrazole Synthesis , proceeds via a 1,3-dipolar cycloaddition mechanism.[5]
These two foundational discoveries by Knorr and von Pechmann in the late 19th century established the primary pathways for accessing the pyrazole core and its carboxylic acid derivatives, setting the stage for over a century of innovation in their synthesis and application.
Classical Synthetic Methodologies: The Workhorses of Pyrazole-3-Carboxylic Acid Synthesis
For many decades, the Knorr and Pechmann syntheses, along with their variations, remained the principal methods for preparing pyrazole-3-carboxylic acids. The enduring utility of these classical approaches lies in their use of readily available starting materials and their generally straightforward reaction conditions.
The Knorr Pyrazole Synthesis for Pyrazolone and Pyrazole-3-Carboxylic Acid Precursors
A key variation of the Knorr synthesis involves the condensation of a β-ketoester with a hydrazine.[6] This reaction initially forms a pyrazolone, which can then be further modified to yield the desired carboxylic acid. The regioselectivity of the initial condensation is governed by the higher reactivity of the ketone moiety towards nucleophilic attack compared to the ester.[7]
Conceptual Workflow of the Knorr Pyrazolone Synthesis:
Figure 1: Conceptual workflow of the Knorr synthesis leading to pyrazole-3-carboxylic acids.
Detailed Experimental Protocol: Synthesis of a Pyrazolone via Knorr Condensation [6]
-
Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.
-
Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Workup: Once the β-ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation of the pyrazolone product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
The Pechmann Pyrazole Synthesis: A Direct Route to Pyrazole-3-Carboxylic Esters
The Pechmann synthesis offers a more direct entry to pyrazole-3-carboxylic acid derivatives by employing diazoacetic esters. The 1,3-dipolar cycloaddition of a diazo compound to an alkyne is a powerful method for constructing the pyrazole ring with a carboxylate group already in place.
Reaction Mechanism of the Pechmann Pyrazole Synthesis:
Figure 2: Simplified mechanism of the Pechmann synthesis for pyrazole-3-carboxylic esters.
The Modern Era of Synthesis: Advancements in Efficiency and Regioselectivity
While the classical methods are foundational, modern organic synthesis has introduced a plethora of new strategies for the preparation of pyrazole-3-carboxylic acids. These contemporary methods often offer significant advantages in terms of yield, regioselectivity, and substrate scope.
One-Pot Syntheses
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot procedures that combine multiple reaction steps without the need for intermediate purification. Several one-pot methods for the synthesis of pyrazole-3-carboxylates have been reported, often combining a Claisen condensation with a Knorr-type cyclization.[8]
Synthesis from Furan-2,3-diones
An alternative and effective route involves the reaction of furan-2,3-diones with various hydrazines.[9][10] This method can yield highly substituted pyrazole-3-carboxylic acid derivatives. The furan-2,3-dione starting materials can be prepared from the corresponding diketones.
Detailed Experimental Protocol: Synthesis of 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid [9]
-
Reaction: A solution of 4-benzoyl-5-phenyl-2,3-furandione and (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone in an appropriate solvent is stirred, typically at room temperature or with gentle heating.
-
Workup and Purification: The reaction mixture is concentrated, and the resulting crude product is purified by crystallization or column chromatography to yield the desired pyrazole-3-carboxylic acid.
Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized organic synthesis, and the preparation of pyrazoles is no exception. While less common for the direct synthesis of the carboxylic acids themselves, metal-catalyzed cross-coupling reactions are invaluable for the functionalization of pre-formed pyrazole-3-carboxylic acid scaffolds.
Industrial Significance and Applications
The pyrazole-3-carboxylic acid moiety is a privileged scaffold in both the pharmaceutical and agrochemical industries. Its structural features allow for diverse interactions with biological targets, leading to a wide range of biological activities.
Table 1: Prominent Commercial Products Containing the Pyrazole-3-Carboxylic Acid Scaffold
| Compound Name | Class | Application | Significance |
| Celecoxib | Pharmaceutical | COX-2 Inhibitor | A blockbuster anti-inflammatory drug for the treatment of arthritis. |
| Darolutamide | Pharmaceutical | Androgen Receptor Antagonist | Used in the treatment of non-metastatic castration-resistant prostate cancer.[11] |
| Tebufenpyrad | Agrochemical | Acaricide/Insecticide | A widely used pesticide for the control of mites and other pests on a variety of crops.[11] |
The industrial-scale synthesis of these compounds often relies on optimized and scalable versions of the classical synthetic routes, with a strong emphasis on cost-effectiveness, safety, and minimizing environmental impact.[11] For instance, the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for Darolutamide, has been the subject of significant process development to improve yield and purity for large-scale production.[11]
Conclusion
The journey of pyrazole-3-carboxylic acids from their conceptual beginnings in the late 19th century to their current status as indispensable building blocks in modern chemistry is a testament to the power of fundamental research and the continuous drive for synthetic innovation. The pioneering work of Knorr and von Pechmann provided the initial spark, and subsequent generations of chemists have fanned this into a flame of diverse and powerful synthetic methodologies. For today's researchers and drug development professionals, a thorough understanding of this history and the evolution of synthetic strategies is not merely an academic exercise, but a practical tool for the rational design and efficient synthesis of the next generation of pyrazole-based therapeutics and agrochemicals. The ability to choose the most appropriate synthetic route, troubleshoot experimental challenges, and envision novel molecular architectures is deeply rooted in the foundational knowledge of how this remarkable class of compounds came to be.
References
-
Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654.
-
Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Pechmann pyrazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ResearchGate. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pechmann Pyrazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann-Pyrazol-Synthese. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]
Sources
- 1. societachimica.it [societachimica.it]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. Pechmann Pyrazole Synthesis [drugfuture.com]
- 5. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
A Theoretical and Spectroscopic Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid: A Computational and Experimental Perspective
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic examination of 5-methoxy-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a methoxy group at the 5-position and a carboxylic acid at the 3-position of the pyrazole ring is expected to modulate the molecule's electronic and steric properties, influencing its reactivity and potential as a pharmacophore. This guide delves into the synthesis, spectroscopic characterization, and in-silico analysis of this target molecule, offering a robust framework for researchers and scientists in the field. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from closely related analogues and established theoretical principles to provide a predictive and insightful overview.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and structural framework for interacting with biological targets. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Pyrazole carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles.[1][2][3]
This guide focuses on the theoretical and spectroscopic aspects of this compound. The strategic placement of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group is anticipated to create a molecule with distinct electronic characteristics, influencing its hydrogen bonding capabilities, acidity, and overall reactivity. Understanding these properties is crucial for designing novel pyrazole-based therapeutic agents.
Synthetic Strategies for Pyrazole Carboxylic Acids
The synthesis of pyrazole derivatives is a well-established field in organic chemistry, with several reliable methods for constructing the pyrazole ring. The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[5][6]
General Synthetic Workflow
A plausible synthetic route to this compound would likely involve the reaction of a methoxy-substituted 1,3-dicarbonyl precursor with hydrazine. A generalized workflow for this synthesis is depicted below:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Based on established procedures for similar pyrazole syntheses, a detailed protocol can be proposed:
-
Preparation of the 1,3-Dicarbonyl Precursor: A suitable precursor, such as a dialkyl 2-methoxy-3-oxosuccinate, would be required. This could be synthesized from commercially available starting materials.
-
Cyclocondensation Reaction:
-
Dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Work-up and Purification of the Ester:
-
The crude product, the ethyl or methyl ester of this compound, can be purified by column chromatography on silica gel.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Spectroscopic Characterization: A Predictive Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Pyrazole NH: A broad singlet is expected in the downfield region (typically > 10 ppm), characteristic of the acidic proton of the pyrazole N-H.
-
Pyrazole CH: A singlet for the proton at the C4 position of the pyrazole ring is anticipated, likely in the range of 6.0-7.0 ppm.
-
Methoxy (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group should appear around 3.8-4.2 ppm.
-
Carboxylic Acid OH: A very broad singlet, often not observed or exchanging with residual water in the solvent, is expected in the far downfield region (>12 ppm).
¹³C NMR:
The predicted chemical shifts for the carbon atoms are summarized in the table below, based on typical values for substituted pyrazoles.[7][8][9][10]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C3 (Carboxylic Acid) | 160-170 | Carbonyl carbon of the carboxylic acid. |
| C4 | 100-110 | Shielded carbon in the pyrazole ring. |
| C5 (Methoxy-bearing) | 150-160 | Deshielded carbon due to the attached oxygen. |
| OCH₃ | 55-65 | Typical range for a methoxy carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic vibrational frequencies for the functional groups present in the molecule.[11][12][13]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |
| N-H (Pyrazole) | Stretching (broad) | 3100-3300 |
| C=O (Carboxylic Acid) | Stretching | 1680-1720 |
| C=N (Pyrazole Ring) | Stretching | 1580-1620 |
| C-O (Methoxy) | Stretching | 1200-1300 (asymmetric), 1000-1100 (symmetric) |
Theoretical Studies: Insights from Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of molecules.[2][14][15][16] While a specific DFT study on this compound is not available, we can extrapolate from studies on related pyrazole derivatives to discuss its expected properties.
Molecular Geometry and Electronic Properties
DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the optimized molecular geometry. The pyrazole ring is expected to be planar. The methoxy and carboxylic acid groups will have preferred orientations relative to the ring to minimize steric hindrance and optimize electronic interactions.
Frontier Molecular Orbitals (FMOs):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the oxygen atom of the methoxy group, indicating these are the likely sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be distributed over the carboxylic acid group and the pyrazole ring, suggesting these are the regions susceptible to nucleophilic attack.
The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity.
Molecular Electrostatic Potential (MEP)
An MEP map would visually represent the electrostatic potential on the molecule's surface.
-
Negative Potential (Red/Yellow): Regions of negative potential are expected around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atoms of the pyrazole ring. These are sites prone to electrophilic attack.
-
Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms, particularly the acidic protons of the carboxylic acid and the pyrazole N-H group, making them susceptible to nucleophilic attack.
Caption: A typical DFT workflow for the theoretical study of this compound.
Potential Applications and Future Directions
The theoretical and spectroscopic insights into this compound lay the groundwork for its potential applications in drug discovery and materials science. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (N, C=O, OCH₃) suggests that this molecule could effectively interact with biological macromolecules.
Future research should focus on the actual synthesis and experimental characterization of this compound to validate the theoretical predictions presented in this guide. Furthermore, biological screening of this molecule and its derivatives could uncover novel therapeutic activities. In-depth computational studies, including molecular docking and molecular dynamics simulations, could further elucidate its potential interactions with specific protein targets.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the theoretical and spectroscopic properties of this compound. By synthesizing information from related compounds and established computational methodologies, we have constructed a detailed profile of its likely synthesis, spectroscopic signatures, and electronic characteristics. This guide serves as a valuable resource for researchers interested in the design and development of novel pyrazole-based compounds for a variety of applications.
References
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
- BenchChem. (2025).
- Generic Publisher. (2025).
- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
- AIP Publishing. (n.d.).
- ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives.
- ResearchGate. (2025). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives.
- ResearchGate. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives.
- MDPI. (n.d.).
- MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- ResearchGate. (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- National Institutes of Health. (n.d.).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-methoxy-1H-pyrazole-3-carboxylic acid: A Technical Guide for Researchers
Foreword: The Pyrazole Scaffold - A Privileged Motif in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically approved drugs.[1][2][3][4] From the anti-inflammatory blockbuster Celecoxib to the anti-obesity agent Rimonabant, the pyrazole core has consistently demonstrated its capacity to interact with a diverse array of biological targets, leading to profound pharmacological effects.[1][3] This guide focuses on a specific, yet underexplored, member of this family: 5-methoxy-1H-pyrazole-3-carboxylic acid . The strategic placement of a methoxy group and a carboxylic acid moiety on the pyrazole ring presents a unique opportunity for developing novel therapeutics. The electron-donating methoxy group can enhance binding interactions and improve metabolic stability, while the carboxylic acid provides a key handle for forming salt preparations and engaging with biological targets through hydrogen bonding and ionic interactions. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining potential research avenues and providing a robust experimental framework to explore the therapeutic promise of this intriguing molecule.
Strategic Rationale for Investigation: Potential Therapeutic Frontiers
The structural features of this compound suggest several promising avenues for therapeutic investigation, primarily centered around oncology, inflammation, and neurodegenerative disorders.
Oncology: Targeting Aberrant Cell Signaling
The pyrazole scaffold is a well-established pharmacophore in oncology.[5][6] Numerous pyrazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[5][6] The mechanism of action often involves the inhibition of key kinases or other enzymes that are dysregulated in cancer.
-
Potential Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are a promising class of anti-cancer agents that halt the cell cycle. The planar nature of the pyrazole ring and the potential for hydrogen bonding from the carboxylic acid and methoxy groups make it an ideal candidate for ATP-competitive inhibition of the kinase hinge region.
-
Tyrosine Kinases (e.g., VEGFR, EGFR): Many pyrazole-containing compounds have shown inhibitory activity against tyrosine kinases involved in angiogenesis and tumor progression.
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein that is crucial for the stability of many oncoproteins. The pyrazole scaffold can be elaborated to fit into the ATP-binding pocket of Hsp90.
-
Inflammation and Autoimmune Disorders: Modulating the Inflammatory Cascade
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example.[1][3][4] These compounds often exert their effects through the inhibition of enzymes involved in the inflammatory pathway.
-
Potential Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The carboxylic acid moiety is a common feature in many COX inhibitors, and the overall structure of this compound warrants investigation for COX-2 selectivity.
-
Lipoxygenase (LOX) Enzymes: Dual COX/LOX inhibitors have the potential for broader anti-inflammatory activity.[4][7]
-
Janus Kinases (JAKs): JAK inhibitors are an emerging class of therapeutics for autoimmune diseases. The pyrazole core can serve as a scaffold for developing potent and selective JAK inhibitors.
-
Neurodegenerative Diseases: A Neuroprotective Approach
Recent studies have highlighted the neuroprotective potential of pyrazole derivatives.[2] These compounds may act through various mechanisms to protect neurons from damage and degeneration.
-
Potential Molecular Targets:
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease.[5]
-
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in the pathology of Alzheimer's disease. The pyrazole scaffold has been explored for the development of GSK-3β inhibitors.
-
Acid-Sensing Ion Channels (ASICs): Blockade of ASICs has been associated with neuroprotective effects.[4]
-
Synthetic Strategy and Characterization
A plausible and efficient synthesis of this compound can be achieved through a classical pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine.
Proposed Synthetic Pathway
The synthesis would commence with the readily available starting material, dimethyl acetylenedicarboxylate.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 2-methoxy-2-butenedioate
-
To a solution of sodium methoxide (1.2 eq) in anhydrous methanol at 0 °C, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Dimethyl 5-methoxy-1H-pyrazole-3,4-dicarboxylate
-
To a solution of dimethyl 2-methoxy-2-butenedioate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Synthesis of 5-methoxy-1H-pyrazole-3,4-dicarboxylic acid
-
To a solution of dimethyl 5-methoxy-1H-pyrazole-3,4-dicarboxylate (1.0 eq) in a mixture of methanol and water, add sodium hydroxide (2.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with concentrated HCl to pH 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Step 4: Synthesis of this compound
-
Heat the 5-methoxy-1H-pyrazole-3,4-dicarboxylic acid neat at a temperature above its melting point until the evolution of CO2 ceases.
-
The resulting crude product can be purified by recrystallization.
Characterization
The structure and purity of the synthesized compound should be confirmed by a battery of analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole C-H proton, the methoxy protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the methoxy carbon, and the carboxyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C5H6N2O3. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretch of the methoxy group. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
In Vitro Screening Strategies: A Tiered Approach
A systematic, tiered approach to in vitro screening will efficiently identify the most promising therapeutic areas for this compound.
Caption: A tiered workflow for in vitro screening of this compound.
Primary Screening (Tier 1)
-
Oncology:
-
MTT Assay: Screen for cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[6]
-
-
Inflammation:
-
COX-1/COX-2 Inhibition Assay: Use commercially available kits to determine the inhibitory activity against both COX isoforms to assess potency and selectivity.
-
-
Neurodegeneration:
-
MAO-B Inhibition Assay: A fluorometric or colorimetric assay to measure the inhibition of MAO-B activity.
-
Secondary Screening (Tier 2)
For compounds showing significant activity in primary screens:
-
Dose-Response and IC50/EC50 Determination: Establish the potency of the compound.
-
Cell-Based Functional Assays:
-
Oncology: If cytotoxic, perform cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) to elucidate the mechanism of cell death.
-
Inflammation: Measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
-
Selectivity Profiling: Screen against a panel of related kinases or enzymes to determine the selectivity profile.
Future Directions: In Vivo Validation and Lead Optimization
Promising candidates from in vitro studies should be advanced to in vivo models.
-
Oncology: Xenograft models in immunocompromised mice are the gold standard for evaluating anti-tumor efficacy.
-
Inflammation: Carrageenan-induced paw edema in rodents is a classical model for acute inflammation.[5]
-
Neurodegeneration: The MPTP-induced mouse model of Parkinson's disease can be used to assess neuroprotective effects.
The carboxylic acid and the N-H of the pyrazole ring provide excellent handles for generating a library of analogs to establish a robust Structure-Activity Relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound represents a molecule of significant untapped potential. Its structural features, combined with the proven track record of the pyrazole scaffold, make it a compelling starting point for drug discovery campaigns in oncology, inflammation, and neurodegeneration. The experimental roadmap outlined in this guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this promising compound, paving the way for the development of novel and effective therapeutics.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. NIH. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. [Link]
-
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3. PubChem. [Link]
-
Current status of pyrazole and its biological activities. Ancient Science of Life. [Link]
-
Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Synlett. [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2. PubChem. [Link]
-
Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC. PubMed Central. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Solubility of 5-methoxy-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 5-methoxy-1H-pyrazole-3-carboxylic acid. The principles and methodologies detailed herein are broadly applicable to the characterization of novel chemical entities.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation development.[1][2] For a compound like this compound, understanding its solubility profile across various solvents is paramount for several reasons:
-
Bioavailability: Poor aqueous solubility can limit a drug's absorption, thereby reducing its therapeutic efficacy.[1]
-
Formulation: Knowledge of solubility is essential for developing appropriate dosage forms, whether oral, injectable, or topical.
-
Process Chemistry: Solubility data informs the selection of solvents for synthesis, purification, and crystallization processes.
-
Toxicology Studies: Accurate solubility information is necessary for preparing dosing solutions for in vitro and in vivo toxicological assessments.[1]
This guide will provide a robust framework for experimentally determining and understanding the solubility of this compound.
Predicted Solubility Profile of this compound
Before embarking on experimental determination, a theoretical assessment of the molecule's structure can provide valuable insights into its likely solubility behavior. The structure of this compound contains both polar and non-polar functionalities that will govern its interactions with different solvents.
-
Polar Functional Groups: The carboxylic acid (-COOH), pyrazole ring (with its nitrogen atoms), and methoxy group (-OCH₃) are all capable of hydrogen bonding and dipole-dipole interactions. The carboxylic acid group is acidic and can be deprotonated to form a highly polar carboxylate salt in basic solutions.
-
Non-Polar Features: The pyrazole ring also contributes some non-polar surface area.
Based on these features, a qualitative prediction of solubility can be made:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is expected due to the potential for hydrogen bonding with the solvent. The solubility in water is likely to be pH-dependent due to the ionizable carboxylic acid group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated as these solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the overall polar nature of the molecule.
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The equilibrium or thermodynamic solubility is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[3][4][5] The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and reproducibility.[3][6]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then measured, which represents the thermodynamic solubility.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Detailed Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile, hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precisely known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility does not change between time points).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Causality Behind Experimental Choices
-
Use of Excess Solid: Ensures that a saturated solution is formed and that the system reaches equilibrium.
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results.
-
Sufficient Equilibration Time: Allows the dissolution and precipitation processes to reach a steady state, which is the definition of thermodynamic equilibrium.
-
Filtration: Removes fine particles that may not have been pelleted during centrifugation, preventing overestimation of the solubility.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| PBS (pH 7.4) | 37 | |||
| Ethanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Acetonitrile | 25 | |||
| Hexane | 25 |
Note: The table is presented as a template for organizing experimental results.
pH-Dependent Solubility
For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium.[5] The carboxylic acid group will be predominantly in its neutral, less soluble form at low pH and in its ionized (carboxylate), more soluble form at pH values above its pKa.
A pH-solubility profile can be generated by performing the shake-flask method using a series of buffers across a relevant pH range (e.g., pH 2 to 10).[3] This is crucial for predicting the compound's behavior in the gastrointestinal tract.
Conclusion
A thorough understanding of the solubility of this compound is a cornerstone for its successful development as a potential therapeutic agent. The shake-flask method, while time-consuming, provides the most reliable measure of thermodynamic solubility.[6] The systematic approach outlined in this guide, from theoretical prediction to rigorous experimental determination, will yield a comprehensive solubility profile, enabling informed decisions in subsequent stages of drug development.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]
-
Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1). Retrieved from [Link]
-
Alves, C., et al. (2017). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 145, 449-463. Available at: [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 193–197. Available at: [Link]
-
Chinese Pharmaceutical Association. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of Pharmaceutical Analysis, 39(1), 1-8. Available at: [Link]
Sources
Methodological & Application
experimental protocol for "5-methoxy-1H-pyrazole-3-carboxylic acid" synthesis
An Application Note and Experimental Protocol for the Synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed, research-grade protocol for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2][3] The protocol is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights necessary for successful execution. The synthesis proceeds via a two-step sequence: a Knorr-type pyrazole synthesis through the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine to form a pyrazole ester intermediate, followed by saponification to yield the target carboxylic acid. This guide includes comprehensive safety protocols, reagent specifications, reaction monitoring, purification, and analytical characterization techniques.
Introduction and Scientific Background
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Specifically, substituted pyrazole carboxylic acids are key intermediates in the synthesis of complex molecules, including enzyme inhibitors and receptor antagonists.[3] this compound, with its distinct substitution pattern, offers a versatile platform for further chemical elaboration in drug discovery programs.[1]
The synthetic strategy detailed herein is a robust and widely adopted method for constructing the pyrazole ring, known as the Knorr pyrazole synthesis.[4][5] This classic reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[6][7] Our approach first involves an in-situ Claisen condensation to generate the necessary 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine hydrate. The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality, rendering it ready for subsequent coupling reactions.[8]
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Step 1: Condensation and Cyclization to Ethyl 5-methoxy-1H-pyrazole-3-carboxylate The reaction begins with a base-mediated Claisen condensation between dimethyl oxalate and methoxyacetone. Sodium methoxide acts as the base, deprotonating the α-carbon of methoxyacetone to form an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent cyclization with hydrazine hydrate proceeds via formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.[9]
Step 2: Saponification to this compound The ethyl ester of the pyrazole intermediate is hydrolyzed under basic conditions (saponification) using sodium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the sodium carboxylate salt and ethanol. A final acidification step with aqueous HCl protonates the carboxylate salt to yield the desired carboxylic acid product.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire synthetic protocol.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Molar Eq. | Notes |
| Sodium Methoxide | 124-41-4 | 54.02 | 12.0 g | 2.2 | 95% purity or higher. Handle under inert gas. |
| Methanol (MeOH) | 67-56-1 | 32.04 | 250 mL | - | Anhydrous grade. |
| Methoxyacetone | 5878-19-3 | 88.11 | 8.81 g | 1.0 | 98% purity or higher. |
| Dimethyl Oxalate | 553-90-2 | 118.09 | 12.99 g | 1.1 | 99% purity. |
| Hydrazine Hydrate | 7803-57-8 | 50.06 | 5.5 g (5.3 mL) | 1.1 | ~64% solution in water (adjust quantity based on assay). |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | - | Reagent grade for extraction. |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | 100 mL | - | For workup. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Anhydrous, for drying. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.0 g | 1.5 (for hydrolysis) | Reagent grade pellets. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | - | For hydrolysis and recrystallization. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - | 6M aqueous solution. |
Critical Safety Precautions
This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Sodium Methoxide (NaOCH₃): Highly corrosive and flammable solid. Reacts violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon). Wear safety goggles, a face shield, and chemical-resistant gloves.[10]
-
Hydrazine Hydrate (N₂H₄·H₂O): Acutely toxic, a suspected carcinogen, and corrosive.[11][12] Avoid inhalation and skin contact.[13] Use a dedicated syringe or cannula for transfer. All equipment and waste must be decontaminated.[12][14] Store away from oxidizing agents.[14]
-
Flammable Solvents: Methanol, Ethanol, and Ethyl Acetate are flammable. Ensure no ignition sources are present. Grounding of equipment is recommended for large-scale transfers.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate Intermediate
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (150 mL).
-
Base Addition: Carefully add sodium methoxide (12.0 g, 222 mmol, 2.2 eq) to the methanol in portions. Causality Note: This addition is exothermic; portion-wise addition prevents excessive heating. The formation of sodium methoxide in solution is the catalyst for the initial condensation.
-
Reagent Addition: Once the sodium methoxide has fully dissolved, add methoxyacetone (8.81 g, 100 mmol, 1.0 eq) dropwise via syringe over 10 minutes. Follow this with the portion-wise addition of dimethyl oxalate (12.99 g, 110 mmol, 1.1 eq) over 20 minutes.
-
Condensation: Stir the resulting suspension at room temperature for 2 hours, then heat to reflux (approx. 65 °C) for 4 hours. The reaction mixture will typically turn into a thick, pale-yellow slurry.
-
Cyclization: Cool the mixture to room temperature. In a separate beaker, dilute hydrazine hydrate (5.5 g, 110 mmol, 1.1 eq) with methanol (20 mL) and add this solution dropwise to the reaction flask over 30 minutes. Causality Note: The dropwise addition at room temperature is crucial to control the exothermic reaction of hydrazine with the dicarbonyl intermediate.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate spots have been consumed.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water (200 mL) and ethyl acetate (150 mL). Stir vigorously, then transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 5-methoxy-1H-pyrazole-3-carboxylate as an oil or low-melting solid. The crude product can be used directly in the next step.
Part B: Hydrolysis to this compound
-
Setup for Hydrolysis: Dissolve the crude pyrazole ester from Part A in ethanol (100 mL) in a 500 mL round-bottom flask.
-
Base Addition: In a separate flask, dissolve sodium hydroxide (6.0 g, 150 mmol, 1.5 eq) in water (50 mL) and add this solution to the stirred solution of the ester.
-
Hydrolysis Reaction: Heat the mixture to 60 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting ester is no longer visible. Expertise Note: Using a co-solvent system of ethanol and water ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.[8]
-
Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully acidify the solution by adding 6M HCl dropwise until the pH is approximately 2-3 (check with pH paper). A white precipitate of the carboxylic acid will form. Causality Note: The cooling step is essential to manage the heat generated during neutralization and to maximize the precipitation of the product, as its solubility is lower at colder temperatures.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts.
-
Purification: Dry the crude solid in a vacuum oven. For higher purity, the product can be recrystallized from an ethanol/water mixture. The expected yield is typically in the range of 60-75% over the two steps.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the pyrazole C-H proton, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the carboxylic acid (-COOH) proton.
-
¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the carboxylic acid carbonyl, the three pyrazole ring carbons, and the methoxy carbon are expected.
-
Mass Spectrometry (ESI-): Calculated for C₅H₅N₂O₃⁻ [M-H]⁻: 141.03. Found: 141.0.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks for O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches (~1600-1450 cm⁻¹).
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Institutes of Health (PMC). [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
- Process for the preparation of pyrazoles. (1980).
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). National Institutes of Health (PMC). [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. (2018). University of Texas at Dallas. [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. [Link]
-
Hydrazone - Wikipedia. (n.d.). Wikipedia. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020).
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]
Sources
- 1. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. arxada.com [arxada.com]
Application Note: ¹H NMR Spectroscopic Characterization of 5-methoxy-1H-pyrazole-3-carboxylic acid for Pharmaceutical Quality Control
Abstract
5-methoxy-1H-pyrazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents. Consequently, rigorous structural verification and purity assessment are paramount during the drug development process. This application note provides a detailed guide to the characterization of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol for sample preparation and data acquisition using a 400 MHz spectrometer with DMSO-d₆ as the solvent. The note delves into the theoretical principles governing the chemical shifts and multiplicities of the proton signals, offering a causal explanation for the observed spectrum. By establishing a self-validating framework based on signal integration and comparison to established data, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals to ensure the identity and quality of this compound.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds in pharmaceutical research, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] this compound, in particular, serves as a versatile intermediate for the synthesis of complex drug candidates. Its bifunctional nature, featuring a carboxylic acid and a methoxy-substituted pyrazole ring, allows for diverse chemical modifications.
Given its role as a key starting material, confirming the molecular structure and assessing the purity of this compound is a critical step in any synthetic workflow. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, providing unambiguous information about the molecular framework by probing the chemical environment of each proton. This note outlines a robust methodology for the complete ¹H NMR characterization of this important molecule.
Theoretical Considerations for ¹H NMR Analysis
A thorough understanding of the molecule's structure is essential for accurate spectral interpretation. The key proton environments and the electronic factors influencing their NMR signals are discussed below.
2.1 Molecular Structure and Proton Environments
The structure of this compound contains four distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum:
-
NH Proton: The proton attached to the nitrogen atom of the pyrazole ring.
-
COOH Proton: The acidic proton of the carboxylic acid group.
-
C4-H Proton: The single proton attached to the carbon at position 4 of the pyrazole ring.
-
OCH₃ Protons: The three equivalent protons of the methoxy group.
Caption: Molecular structure of this compound with key proton groups highlighted.
2.2 Expected Chemical Shifts (δ)
The chemical shift of a proton is primarily determined by its local electronic environment.
-
NH and COOH Protons (δ > 10 ppm): These are acidic, exchangeable protons. Their chemical shifts are highly variable and depend on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, these protons form strong hydrogen bonds, which deshields them significantly, causing their signals to appear far downfield, often as broad singlets.[4][5] The use of DMSO is crucial as it slows the rate of proton exchange with residual water, making these signals observable.[4] In many other solvents like CDCl₃, these peaks can be very broad or may not be observed at all.
-
C4-H Proton (δ ≈ 6.0 - 6.5 ppm): This proton is attached to the heterocyclic aromatic ring. Its chemical shift is influenced by two main factors. The pyrazole ring itself induces a downfield shift due to aromatic ring currents.[6] Furthermore, it is positioned between an electron-donating methoxy group (-OCH₃) at C5 and an electron-withdrawing carboxylic acid group (-COOH) at C3. The methoxy group exerts a +M (mesomeric) effect, increasing electron density at C4 and causing a shielding (upfield) effect. Conversely, the carboxylic acid group has a -M and -I (inductive) effect, decreasing electron density and causing a deshielding (downfield) effect. The final chemical shift will be a balance of these competing effects.
-
OCH₃ Protons (δ ≈ 3.8 - 4.0 ppm): The protons of the methoxy group are attached to an oxygen atom, which is electronegative and causes a deshielding effect, moving the signal downfield from a typical alkane C-H.[7][8] Their position on the pyrazole ring results in a chemical shift typical for methoxy groups attached to aromatic systems.[7]
2.3 Spin-Spin Coupling (J)
Since there are no protons on adjacent carbon atoms to the C4-H or the OCH₃ protons, no spin-spin splitting is expected for these signals. Therefore, both the C4-H and the OCH₃ signals should appear as sharp singlets. The NH and COOH protons, being exchangeable, also typically appear as broad singlets.
Experimental Protocol
3.1 Materials and Instrumentation
-
Sample: this compound (>98% purity)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz ¹H NMR Spectrometer
-
NMR Tubes: 5 mm diameter
3.2 Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve the polar analyte and, critically, its capacity to form hydrogen bonds with the NH and COOH protons.[4][5] This interaction slows down their chemical exchange, allowing for their observation as distinct, albeit often broad, signals in the spectrum.[9]
3.3 NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz instrument.
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zg30 | Standard 30-degree pulse for quantitative analysis. |
| Spectral Width | 16 ppm ( -2 to 14 ppm) | Ensures all expected signals, including the broad acidic protons and TMS, are captured. |
| Acquisition Time | ~4 seconds | Provides adequate resolution of the signals. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate signal integration. |
| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with a 5-10 mg sample. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Analysis and Interpretation
4.1 Expected Spectrum and Peak Assignment
A typical ¹H NMR spectrum of this compound in DMSO-d₆ will display four distinct singlet signals. The data should be processed with a standard Fourier transform and phase correction. The residual solvent peak for DMSO-d₆ should appear at approximately 2.50 ppm.[10]
Table 2: Summary of Expected ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~13.0 | Broad Singlet | 1H | COOH | Highly deshielded due to acidic nature and H-bonding with DMSO.[4][11] |
| ~12.5 | Broad Singlet | 1H | NH | Deshielded due to attachment to electronegative nitrogen and H-bonding.[12] |
| ~6.2 | Singlet | 1H | C4-H | Aromatic proton on the pyrazole ring, influenced by adjacent substituents.[13] |
| ~3.9 | Singlet | 3H | OCH₃ | Protons adjacent to an electronegative oxygen on an aromatic system.[7][14] |
Note: The exact chemical shifts of the COOH and NH protons can vary significantly based on sample concentration and water content.
Caption: Experimental workflow for NMR characterization of this compound.
Self-Validating System: Ensuring Data Integrity
To ensure the trustworthiness of the results, the acquired spectrum must be internally consistent and validated against known principles.
-
Internal Consistency Check: The primary method for self-validation is the analysis of the relative integration of the signals. The ratio of the integrals for the COOH, NH, C4-H, and OCH₃ protons must be 1:1:1:3, respectively. Any significant deviation from this ratio suggests the presence of impurities or incomplete dissolution.
-
Impurity Identification: Look for extraneous peaks in the spectrum. Common impurities include residual synthesis solvents (e.g., ethanol, ethyl acetate) or starting materials. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[10] A peak at ~3.35 ppm often corresponds to residual water in the DMSO-d₆ solvent.
-
Reference Comparison: While a dedicated reference spectrum for this exact molecule may not always be available, the observed chemical shifts should fall within the expected ranges for each type of proton as described in Section 2 and supported by literature on similar pyrazole derivatives.[15][16]
Conclusion
This application note has detailed a comprehensive and reliable protocol for the ¹H NMR characterization of this compound. By selecting DMSO-d₆ as the solvent, it is possible to observe all four distinct proton environments, including the labile acidic protons of the carboxylic acid and the pyrazole NH group. The expected spectrum consists of four singlet signals with an integration ratio of 1:1:1:3. Adherence to this protocol provides a self-validating method to confirm the structural identity and assess the purity of this key pharmaceutical intermediate, ensuring the quality and integrity of subsequent drug development efforts.
References
- Google. (n.d.). Time in Merrimack County, US.
-
ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved January 20, 2026, from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 20, 2026, from [Link]
-
StackExchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Retrieved January 20, 2026, from [Link]
-
Wiley Online Library. (2016, January 22). The ¹H NMR spectrum of pyrazole in a nematic phase. Retrieved January 20, 2026, from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved January 20, 2026, from [Link]
-
IJRAR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 20, 2026, from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Retrieved January 20, 2026, from [Link]
-
IntechOpen. (2021, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 20, 2026, from [Link]
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved January 20, 2026, from [Link]
-
Wiley Online Library. (2012, January 18). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Retrieved January 20, 2026, from [Link]
-
Modgraph. (2006, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Retrieved January 20, 2026, from [Link]
-
PubMed. (2006, May). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Retrieved January 20, 2026, from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved January 20, 2026, from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). ¹H NMR (DMSO-d₆). Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 20, 2026, from [Link]
-
Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved January 20, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. acdlabs.com [acdlabs.com]
- 8. web.pdx.edu [web.pdx.edu]
- 9. thieme-connect.de [thieme-connect.de]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. rsc.org [rsc.org]
Application Note: Elucidation of Molecular Structure of 5-methoxy-1H-pyrazole-3-carboxylic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the analysis of 5-methoxy-1H-pyrazole-3-carboxylic acid using Fourier-Transform Infrared (FT-IR) spectroscopy. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characteristics is paramount for drug design and quality control. This document details the principles of the analysis, a step-by-step protocol for sample preparation and spectral acquisition, and a guide to the interpretation of the resulting FT-IR spectrum. The causality behind experimental choices and the self-validating nature of the protocol are emphasized to ensure scientific integrity.
Introduction: The Role of FT-IR in Characterizing Heterocyclic APIs
In the landscape of pharmaceutical development, heterocyclic compounds, particularly those containing the pyrazole nucleus, are of immense interest due to their diverse biological activities.[1][2] this compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid, a pyrazole ring, and a methoxy group, presents a unique vibrational fingerprint that can be effectively characterized by Fourier-Transform Infrared (FT-IR) spectroscopy.
FT-IR spectroscopy is a non-destructive analytical technique that probes the vibrational transitions within a molecule upon interaction with infrared radiation.[3][4] These vibrations, which include stretching and bending of chemical bonds, occur at specific, quantifiable frequencies. The resulting spectrum provides invaluable information about the functional groups present in a sample, making it an indispensable tool for structural elucidation and quality assurance in the pharmaceutical industry.[5]
Chemical Structure of this compound:
-
Molecular Formula: C₅H₆N₂O₃[6]
-
Key Functional Groups: Carboxylic acid (-COOH), Pyrazole ring (heterocycle with two adjacent nitrogen atoms), Methoxy group (-OCH₃)
Foundational Principles: Understanding the Vibrational Landscape
The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. A predictive analysis of the spectrum is crucial for accurate interpretation.
-
Carboxylic Acid Moiety: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.[7][8] This dimerization has a profound effect on the FT-IR spectrum. The O-H stretching vibration appears as a very broad and intense absorption band spanning from approximately 3300 to 2500 cm⁻¹.[7][9][10] This broadness is a hallmark of the strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the dimer is observed as a strong, sharp peak typically in the range of 1760-1690 cm⁻¹.[7][8] The C-O stretch and O-H bend also give rise to characteristic bands in the fingerprint region.[7]
-
Pyrazole Ring System: The pyrazole ring exhibits several characteristic vibrations. The N-H stretching vibration of the pyrazole ring is expected to appear in the region of 3400-3100 cm⁻¹, though it may be obscured by the broad O-H band of the carboxylic acid dimer.[11][12] The C=N and C=C stretching vibrations within the ring typically give rise to absorptions in the 1650-1450 cm⁻¹ region.[13]
-
Methoxy Group: The methoxy group (-OCH₃) will present characteristic C-H stretching vibrations just below 3000 cm⁻¹. More diagnostically, the C-O stretching of the methoxy group will produce a strong absorption band in the fingerprint region, typically around 1250-1000 cm⁻¹.[14][15]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield a high-quality, reproducible FT-IR spectrum of this compound. Each step is critical for ensuring the integrity of the data.
Materials and Instrumentation
-
Sample: this compound (solid, powder form)
-
Spectroscopic Grade Potassium Bromide (KBr): Dried in an oven at 110°C for at least 4 hours to remove moisture.
-
FT-IR Spectrometer: A calibrated instrument capable of a resolution of at least 4 cm⁻¹.
-
Agate Mortar and Pestle
-
Hydraulic Press with Die for KBr pellets
-
Spatula and Weighing Paper
Step-by-Step Sample Preparation (KBr Pellet Method)
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum of the empty sample compartment must be collected. This is a critical self-validating step that accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry spectroscopic grade KBr. The exact ratio is less important than the homogeneity of the final mixture.
-
Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing scattering effects in the spectrum.
-
Pellet Formation: Transfer a portion of the powdered mixture to the die of the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be thin and transparent.
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-addition of scans improves the signal-to-noise ratio)
-
Apodization: Happ-Genzel
Data Presentation and Interpretation
The acquired FT-IR spectrum should be carefully analyzed to identify the characteristic absorption bands. The following table summarizes the expected vibrational frequencies for this compound.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H stretch (H-bonded dimer) | Carboxylic Acid | Strong, Very Broad |
| ~3150 - 3100 | N-H stretch | Pyrazole Ring | Medium (may be obscured) |
| 2980 - 2850 | C-H stretch | Methoxy & Pyrazole Ring | Medium to Weak |
| 1760 - 1690 | C=O stretch (H-bonded dimer) | Carboxylic Acid | Strong, Sharp |
| 1620 - 1550 | C=N stretch | Pyrazole Ring | Medium |
| 1500 - 1400 | C=C stretch | Pyrazole Ring | Medium |
| 1440 - 1395 | O-H bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| 1260 - 1200 | C-O stretch (asymmetric) | Methoxy Group | Strong |
| 1075 - 1020 | C-O stretch (symmetric) | Methoxy Group | Strong |
| 950 - 910 | O-H bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process, from initial preparation to final data interpretation.
Caption: Workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of this compound. By following the detailed protocol and understanding the theoretical basis of the vibrational modes, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. The characteristic broad O-H stretch, the strong carbonyl absorption, and the distinct bands of the pyrazole and methoxy groups collectively form a unique spectral fingerprint, ensuring the integrity of the compound in drug development workflows.
References
-
Lamar University, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Faria, J. V., et al. (2017). Pyrazole and pyrazoline as potential scaffolds for cancer treatment. RSC Advances, 7(60), 37931-37947.
-
ResearchGate. (n.d.). FT-IR spectra of pyrazole ligands. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
Tsuboi, Y., et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5173–5181. Retrieved from [Link]
-
FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]
-
American Chemical Society. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Retrieved from [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]
-
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
MDPI. (2016, October 9). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR difference spectra of methoxy species formed by methanol.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
PubMed. (2007, November 14). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. visnav.in [visnav.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 6. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-methoxy-1H-pyrazole-3-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-methoxy-1H-pyrazole-3-carboxylic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Pyrazole carboxylic acids are a vital class of heterocyclic compounds widely used as building blocks in pharmaceutical and agrochemical research. Achieving high purity is critical for subsequent synthetic steps and biological screening. This guide explains the fundamental principles behind the method development, offering a detailed, step-by-step workflow from initial analytical scouting to preparative-scale purification and post-purification analysis. The causality behind each experimental choice is detailed to empower researchers to adapt this method for similar polar, acidic molecules.
Introduction and Scientific Principles
This compound is a polar, ionizable heterocyclic compound. Its purification from a crude synthetic mixture presents a common challenge in medicinal chemistry: achieving adequate retention on a non-polar stationary phase while ensuring excellent peak shape. Reversed-phase HPLC (RP-HPLC) is the predominant method for such separations, utilizing a non-polar stationary phase and a polar mobile phase[1][2].
The key to successfully purifying this molecule lies in controlling its ionization state. As a carboxylic acid, the compound's charge, and therefore its hydrophobicity and retention, is highly dependent on the mobile phase pH[3][4].
-
At pH > pKa: The carboxylic acid group is deprotonated (ionized) to its carboxylate form (-COO⁻). This charged species is highly polar and will have very little retention on a reversed-phase column, eluting at or near the solvent front[3].
-
At pH < pKa: The carboxylic acid is protonated (non-ionized) and exists in its neutral form (-COOH). This form is significantly more hydrophobic, allowing for effective interaction with and retention on the C18 stationary phase[5].
The predicted pKa for similar pyrazole carboxylic acids is approximately 3.6-4.0[6][7]. Therefore, to ensure complete suppression of ionization and achieve sharp, symmetrical peaks, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the analyte's pKa[5][8]. Using a mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) typically achieves a pH of approximately 2.1-2.5, which is ideal for this purpose[8][9].
This protocol employs a standard C18 stationary phase, which provides robust hydrophobic retention for a wide range of organic molecules[1]. A gradient elution method, starting with a high percentage of aqueous mobile phase and gradually increasing the organic modifier (acetonitrile), is used to effectively separate the target compound from both more polar and less polar impurities[10].
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [11] |
| Molecular Weight | 142.11 g/mol | [11] |
| Structure | SMILES: COC1=NNC(=C1)C(=O)O | [11] |
| Predicted pKa | ~3.6 - 4.0 (estimated from similar structures) | [6][7] |
| Predicted XlogP | 0.4 | [11] |
Experimental Workflow Overview
The purification process follows a logical sequence from small-scale method development to large-scale purification and final purity verification. This ensures efficient use of resources and a high probability of success.
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS#: 1175929-14-2 [chemicalbook.com]
- 7. 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. welch-us.com [welch-us.com]
- 9. quora.com [quora.com]
- 10. agilent.com [agilent.com]
- 11. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
mass spectrometry analysis of 5-methoxy-1H-pyrazole-3-carboxylic acid
An Application Note and Protocol for the Mass Spectrometry Analysis of 5-methoxy-1H-pyrazole-3-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, a carboxylic acid group, and a methoxy substituent. As a substituted pyrazole, it belongs to a class of compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The precise and accurate quantification of such small molecules is critical during drug discovery and development for pharmacokinetic studies, metabolism profiling, and quality control.
This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide for the development and application of a robust analytical method for this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability. We will cover sample preparation, chromatographic separation, mass spectrometric detection, and fundamental validation principles based on established guidelines.
The inherent characteristics of the analyte—a polar, acidic small molecule—present specific challenges for bioanalysis, such as poor retention on conventional reversed-phase columns.[1] This guide addresses these challenges by outlining a systematic approach to method development, starting from the mass spectrometer and working backward to sample preparation.[2]
Analyte Chemical Profile
A foundational understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [3] |
| Molecular Weight | 142.11 g/mol | N/A |
| Monoisotopic Mass | 142.03784 Da | [3] |
| Predicted [M-H]⁻ (m/z) | 141.03056 | [3] |
| Predicted [M+H]⁺ (m/z) | 143.04512 | [3] |
| Predicted [M+Na]⁺ (m/z) | 165.02706 | [3] |
Overall Analytical Workflow
The analysis follows a sequential process from sample receipt to final data interpretation. Each stage is optimized to ensure sensitivity, selectivity, and reproducibility.
Part 1: Sample Preparation Protocol
Objective: To efficiently extract the analyte from a complex biological matrix (e.g., plasma, urine) while removing interfering substances like proteins.
Rationale: For small molecules in biological fluids, protein precipitation is a straightforward, rapid, and effective method.[4] Acetonitrile is a common choice as it precipitates most proteins efficiently and is compatible with reversed-phase liquid chromatography mobile phases. The inclusion of an Internal Standard (IS) at the beginning of the process is crucial to correct for variability in extraction recovery and potential matrix effects during ionization. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-5-methoxy-1H-pyrazole-3-carboxylic acid). If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
Step-by-Step Protocol:
-
Thaw Samples: Allow plasma samples and quality control (QC) standards to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample, calibration standard, or QC.
-
Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL). The 4:1 ratio of acetonitrile to plasma ensures efficient protein removal.
-
Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial. Avoid disturbing the protein pellet.
-
Dilution: Add 100 µL of an aqueous solution (e.g., water with 0.1% formic acid) to the supernatant. This step reduces the organic solvent concentration of the final sample, which can improve peak shape for early-eluting compounds in reversed-phase chromatography.
-
Injection: The plate or vials are now ready for injection into the LC-MS/MS system.
Part 2: Liquid Chromatography (LC) Method
Objective: To achieve chromatographic separation of the analyte from endogenous matrix components and ensure a stable, reproducible retention time.
Rationale: As a polar compound, this compound may have limited retention on standard C18 columns.[1] The method below uses a standard C18 column with a fast gradient, a common starting point for small molecule analysis.[5] The use of 0.1% formic acid in the mobile phases serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid group is protonated, leading to better retention in reversed-phase mode, and it provides a source of protons to facilitate efficient ionization in positive-ion ESI mode.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Kinetex C18 (2.6 µm, 2.1 mm x 50 mm) or equivalent reversed-phase column[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Part 3: Mass Spectrometry (MS) Method
Objective: To optimize the detection of the analyte with high selectivity and sensitivity using tandem mass spectrometry.
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like the target analyte.[6] Due to its acidic carboxylic acid group, the compound is expected to ionize exceptionally well in negative ion mode to form the deprotonated ion, [M-H]⁻. This is often the most sensitive and specific choice for carboxylic acids.[7][8] However, positive ion mode [M+H]⁺ should also be evaluated, as the pyrazole ring contains basic nitrogen atoms that can be protonated.
Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[6]
Compound Optimization:
The first step is to determine the optimal MRM transitions and collision energies. This is achieved by infusing a standard solution of the analyte (e.g., 1 µg/mL in 50:50 Acetonitrile:Water) directly into the mass spectrometer.
-
Acquire full scan spectra in both positive and negative ion modes to identify the most abundant precursor ion ([M+H]⁺ or [M-H]⁻).
-
Select the precursor ion and perform product ion scans at various collision energies (CE) to identify stable and abundant fragment ions.
-
Select the most intense and specific transitions for the MRM method. Typically, one transition is used for quantification ("quantifier") and a second for confirmation ("qualifier").
Proposed Fragmentation Pathway & MRM Transitions:
The fragmentation of pyrazole derivatives often involves the expulsion of HCN or N₂.[9][10] For a carboxylic acid in negative ion mode, the most characteristic fragmentation is the neutral loss of CO₂ (44 Da).
Recommended MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
| MRM Transitions | Analyte |
| Quantifier | |
| Qualifier | |
| Internal Standard (IS) | |
| Dwell Time | 100 ms |
Note: All MS parameters, especially collision energies, are instrument-dependent and must be optimized empirically.
Part 4: Method Validation
Objective: To demonstrate that the analytical method is suitable for its intended purpose, ensuring reliability and accuracy of the generated data.
Rationale: Method validation is a regulatory requirement and a cornerstone of good scientific practice. The principles outlined in the ICH Q2(R1) and the revised Q2(R2) guidelines provide a comprehensive framework for this process.[11][12][13][14] The validation assesses various performance characteristics of the assay.
Key Validation Parameters:
| Performance Characteristic | Description & Acceptance Criteria |
| Specificity / Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time.[15] |
| Linearity & Range | A linear relationship should be established between concentration and instrument response over a defined range.[13] A calibration curve is generated using at least 6-8 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy (Bias) | The closeness of the measured value to the true value. Assessed by analyzing QC samples at multiple concentrations (low, mid, high). The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (CV%) | The closeness of repeated measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20%). |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a pure solution. |
| Recovery | The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantitative analysis of this compound. The method leverages a simple protein precipitation for sample preparation, standard reversed-phase chromatography for separation, and highly selective tandem mass spectrometry for detection. By starting with the parameters outlined here and performing instrument-specific optimization and a full validation according to ICH guidelines, researchers can achieve reliable and accurate quantification of this compound in complex matrices, supporting critical stages of pharmaceutical and scientific research.
References
-
Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available at: [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]
-
Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-(5-methoxy-1H-indol-3-yl)-. NIST WebBook. Available at: [Link]
-
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Mass fragmentation pattern of compound 4l. ResearchGate. Available at: [Link]
-
5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Home Sunshine Pharma. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. PubChemLite - this compound (C5H6N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ICH Official web site : ICH [ich.org]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ema.europa.eu [ema.europa.eu]
The Strategic Utility of 5-Methoxy-1H-pyrazole-3-carboxylic Acid in Modern Synthesis
Introduction: Unlocking the Potential of a Versatile Pyrazole Building Block
In the landscape of modern medicinal and agrochemical research, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone for the design of targeted therapeutic agents and next-generation crop protection agents. Within this important class of heterocycles, 5-methoxy-1H-pyrazole-3-carboxylic acid has emerged as a particularly valuable and versatile chemical intermediate.
The strategic placement of the methoxy and carboxylic acid groups on the pyrazole ring provides a powerful combination of features. The carboxylic acid at the 3-position serves as a robust synthetic handle for the introduction of diverse molecular fragments, most commonly through the formation of amide or ester linkages.[2] The methoxy group at the 5-position, a strong hydrogen bond acceptor, can significantly influence the molecule's conformation and its interactions with biological targets, often enhancing binding affinity and modulating pharmacokinetic properties. This dual functionality makes this compound a sought-after precursor for creating extensive libraries of compounds for screening and lead optimization. This guide provides an in-depth exploration of its synthesis and its application in the development of bioactive molecules, supported by detailed, field-proven protocols.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₃ | [3] |
| Molecular Weight | 142.11 g/mol | [3] |
| Appearance | Off-white to white solid | Supplier Data |
| Storage | Store at 2-8°C, keep dry and sealed |
Safety & Handling: As with all laboratory reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.
Protocol I: Synthesis of this compound
The synthesis of the title compound is most effectively achieved through a two-step process, beginning with the formation of its ethyl ester precursor, followed by hydrolysis. This strategy is advantageous as the intermediate ester is often more readily purified by chromatography than the final carboxylic acid.
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of the target carboxylic acid.
Step 1: Synthesis of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate
This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. Here, the necessary 1,3-dicarbonyl equivalent is formed in situ via a Claisen-Schmidt condensation between diethyl oxalate and methoxyacetone.
Rationale: The use of sodium ethoxide as a base is crucial for deprotonating the α-carbon of methoxyacetone, initiating the nucleophilic attack on diethyl oxalate. The subsequent cyclization with hydrazine hydrate is an efficient method for constructing the pyrazole ring. Acetic acid is used to catalyze the cyclization and dehydration steps.
Materials:
-
Diethyl oxalate (1.0 eq)
-
Methoxyacetone (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Protocol:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of methoxyacetone (1.0 eq) in anhydrous ethanol dropwise.
-
After stirring for 15 minutes, add diethyl oxalate (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of the intermediate diketoester can be monitored by TLC.
-
Cool the mixture back to 0 °C and add glacial acetic acid to neutralize the excess base, followed by the dropwise addition of hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours, monitoring for the disappearance of the intermediate by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-methoxy-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound
This procedure utilizes a standard saponification reaction to convert the ethyl ester to the desired carboxylic acid.
Rationale: Sodium hydroxide acts as the nucleophile to hydrolyze the ester. The use of an ethanol/water co-solvent system ensures the solubility of both the ester starting material and the hydroxide salt. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.
Materials:
-
Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Water
-
1 M Hydrochloric acid
Protocol:
-
Dissolve the ethyl 5-methoxy-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide pellets (2.0 eq) and heat the mixture to 70°C.
-
Stir at this temperature overnight (approx. 12-16 hours), monitoring the reaction by TLC until all the starting ester is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the product under high vacuum to yield this compound as a solid.
Application Protocol: Synthesis of a RIPK1 Kinase Inhibitor Precursor
This protocol demonstrates the use of this compound as an intermediate in the synthesis of a potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, as described in patent WO2019067531A1. This showcases a typical and highly relevant application in modern drug discovery. The reaction is a standard amide coupling facilitated by HATU, a highly efficient peptide coupling reagent.
Amide Coupling Workflow
Caption: General workflow for HATU-mediated amide coupling.
Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires an activating agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and maintain a basic pH for the reaction to proceed efficiently.
Materials:
-
This compound (1.0 eq)
-
2-Amino-5-chloropyridine (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-amino-5-chloropyridine (1.0 eq).
-
To this mixture, add DIPEA (2.5 eq) followed by HATU (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour, or until TLC analysis indicates the complete consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous lithium chloride solution (this helps to remove DMF) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(5-chloropyridin-2-yl)-5-methoxy-1H-pyrazole-3-carboxamide.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Acid component |
| 2-Amino-5-chloropyridine | 1.0 | Amine component |
| HATU | 1.1 | Coupling/Activating Agent |
| DIPEA | 2.5 | Non-nucleophilic base |
| DMF | - | Aprotic polar solvent |
Conclusion
This compound is a high-value intermediate whose utility is firmly established in the synthesis of complex, biologically active molecules. The reliable two-step synthesis provides ready access to this building block, and its carboxylic acid handle allows for straightforward functionalization, particularly via robust amide coupling chemistries. The protocols detailed herein provide a practical framework for both the synthesis of the title compound and its subsequent application in a real-world drug discovery context, demonstrating its strategic importance for researchers, scientists, and drug development professionals.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. Available at: [Link]
-
Wube, A. A., et al. (2021). The Genus Pyrazole: A Review of its Therapeutic Promises. Molecules, 26(11), 3185. Available at: [Link]
- Bayer AG. (2017). Substituted sulfonyl amides for controlling animal pests. WO2017157735A1. Google Patents.
-
Siddiqui, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]
-
MySkinRecipes. (n.d.). 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Pyrazole Derivatives - Heterocyclic Building Blocks (7). Retrieved from [Link]
-
Rios-Lombardía, N., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Synarchive. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Han, Y., et al. (2011). Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1084. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Genentech, Inc. & Hoffmann-La Roche Inc. (2019). Pyrazole carboxamide compounds as RIPK1 inhibitors. WO2019067531A1. Google Patents.
Sources
Application Notes and Protocols for the Biological Activity Screening of 5-methoxy-1H-pyrazole-3-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the biological activity screening of 5-methoxy-1H-pyrazole-3-carboxylic acid. This document outlines a strategic and tiered approach to efficiently identify and characterize the potential therapeutic properties of this novel compound. The protocols described herein are designed to be robust, reproducible, and grounded in established scientific principles.
Introduction: The Rationale for Screening this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The specific substitutions on the pyrazole ring play a crucial role in defining the pharmacological profile of the resulting molecule. This compound is a synthetic compound that can be used to generate a variety of heterocyclic compounds, and its derivatives have shown promising biological activity.[5] The methoxy and carboxylic acid functional groups present in this compound offer intriguing possibilities for molecular interactions with biological targets. The methoxy group can participate in hydrogen bonding and influence the compound's lipophilicity, while the carboxylic acid moiety can act as a key pharmacophore, engaging with active sites of enzymes or receptors. This structural arrangement warrants a systematic investigation into its potential therapeutic applications.
This guide proposes a tiered screening cascade, commencing with broad-spectrum primary assays to identify potential areas of activity, followed by more specific secondary and mechanistic assays to validate and elucidate the mode of action of any observed effects.
Tier 1: Primary Screening - A Broad Net for Biological Activity
The initial screening phase is designed to rapidly assess the general bioactivity of this compound across three key therapeutic areas: oncology, inflammation, and infectious diseases.
Anticancer Activity: Cytotoxicity Screening
A fundamental first step in anticancer drug discovery is to evaluate a compound's ability to inhibit cancer cell proliferation.[6][7] The MTT/MTS assay is a widely used, reliable, and economical colorimetric method for this purpose.[8][9][10]
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well microplate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the cell culture medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HCT116 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Anti-inflammatory Activity: NF-κB Inhibition Assay
Chronic inflammation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, making it a key target for anti-inflammatory drug discovery.[11] A reporter gene assay is a sensitive method to screen for inhibitors of this pathway.[12]
Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNF-α) leads to the expression of luciferase. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture HEK293-NF-κB-luc cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
-
-
Cell Seeding:
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom microplate and incubate overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Induce NF-κB activation by adding a final concentration of 10 ng/mL of TNF-α to each well (except for the unstimulated control).
-
-
Incubation:
-
Incubate the plate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
-
Determine the IC₅₀ value.
-
Data Presentation:
| Compound Concentration (µM) | Luciferase Activity (RLU) | % NF-κB Inhibition | IC₅₀ (µM) |
| 0 (Unstimulated) | |||
| 0 (TNF-α Stimulated) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Antimicrobial Activity: Broth Microdilution Assay
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[13][14] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Microorganism Preparation:
-
Culture a panel of representative bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microplate.
-
-
Inoculation:
-
Add the standardized microbial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination of the MIC.[14]
-
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Tier 2: Secondary and Mechanistic Assays - Validating and Understanding the Hits
If significant activity is observed in the primary screens, the following secondary assays can be employed to validate the findings and begin to elucidate the mechanism of action.
For Anticancer Hits:
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.
-
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases (G1, S, G2/M). This is typically performed by staining DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the cell population by flow cytometry.
For Anti-inflammatory Hits:
-
Measurement of Pro-inflammatory Cytokines: To quantify the inhibition of key inflammatory mediators.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated immune cells (e.g., LPS-stimulated RAW 264.7 macrophages).[11]
-
-
Western Blot Analysis of NF-κB Pathway Proteins: To confirm the inhibition of the NF-κB pathway by examining the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.
For Antimicrobial Hits:
-
Time-Kill Kinetic Assays: To determine if the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This involves exposing the microorganism to the compound at concentrations above the MIC and measuring the number of viable cells over time.
-
Membrane Permeability Assays: To investigate if the compound disrupts the microbial cell membrane. This can be assessed using fluorescent dyes that are excluded by intact membranes.
Visualizing the Workflow
A clear experimental workflow is crucial for the systematic screening of a novel compound.
Caption: Potential inhibition points of the NF-κB signaling pathway.
References
-
McCauley, J., Zivanovic, A. & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
-
Bhatt, J., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Grivennikov, S. I., Greten, F. R., & Karin, M. (2010). Immunity, inflammation, and cancer. Cell, 140(6), 883-899.
- Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- American Type Culture Collection. (n.d.). MTT Cell Proliferation Assay.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Shah, P., & Gaikwad, M. (2022). In vitro methods of screening of anticancer agents. Slideshare. [Link]
-
News-Medical.net. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. News-Medical.net. [Link]
-
Ghosh, S., et al. (2015). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. [Link]
-
Ghosh, S., et al. (2015). High content cell-based assay for the inflammatory pathway. Seoul National University. [Link]
-
Sharma, A., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2–15. [Link]
-
Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
American Chemical Society. (2025). Fragment-guided discovery of pyrazole carboxylic acid inhibitors of the KEAP1:NRF2 protein-protein interaction. ACS Fall 2025. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(2), 448. [Link]
-
Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]
-
Anitha, C., et al. (2021). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]
-
Ingenta Connect. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]
-
MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
ResearchGate. (2025). 1H-pyrazole-3-carboxylic acid: Experimental and computational study. ResearchGate. [Link]
-
Acta Crystallographica Section E. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]
-
Acta Crystallographica Section E. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, 67(Pt 5), o1187. [Link]
-
AHH Chemical Co., Ltd. (n.d.). 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, 97% | 27069-16-5. AHH Chemical Co., Ltd.. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ro.uow.edu.au [ro.uow.edu.au]
- 10. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Methoxy-1H-pyrazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Researchers
The pyrazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and presence in a multitude of therapeutic agents.[1] Its unique electronic properties, metabolic stability, and synthetic tractability have made it a cornerstone in the design of targeted therapies.[1][2] Within this esteemed class of heterocycles, 5-methoxy-1H-pyrazole-3-carboxylic acid emerges as a highly valuable, yet underexplored, building block for the synthesis of novel bioactive molecules. This guide provides an in-depth exploration of its synthesis, derivatization, and strategic application in drug discovery, with a particular focus on the development of kinase inhibitors and other targeted agents.
The Significance of the this compound Scaffold
The strategic incorporation of the this compound moiety into a drug candidate can impart several advantageous properties. The pyrazole core itself is a bioisostere for other five-membered heterocycles and can engage in crucial hydrogen bonding interactions with biological targets.[1] The carboxylic acid group at the 3-position provides a versatile handle for a variety of chemical modifications, allowing for the introduction of diverse pharmacophoric groups through amide bond formation or esterification. This functional group is pivotal for anchoring the molecule within a target's binding site or for modulating its physicochemical properties.
The methoxy group at the 5-position is of particular interest. It can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to optimize ligand-target interactions. Furthermore, the methoxy group can influence the overall lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.
Synthesis of this compound: A Representative Protocol
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and scalable protocol can be confidently proposed based on well-established methods for analogous pyrazole carboxylic acids.[3] The cornerstone of this approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
The logical precursor for our target molecule is a methoxy-substituted β-ketoester, which can be prepared via a mixed Claisen condensation.[4][5] This multi-step synthesis is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of the β-Ketoester Intermediate (Dimethyl 2-methoxy-4-oxopentanedioate)
-
Rationale: This step utilizes a mixed Claisen condensation to form the key 1,3-dicarbonyl intermediate.[4][6] Sodium hydride is used as a strong base to deprotonate the α-carbon of methyl methoxyacetate, which then acts as the nucleophile attacking the electrophilic carbonyl of dimethyl oxalate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Add a solution of methyl methoxyacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Condensation: Cool the reaction mixture back to 0 °C and add a solution of dimethyl oxalate (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Completion: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.
Part B: Cyclization to Methyl 5-methoxy-1H-pyrazole-3-carboxylate
-
Rationale: The β-ketoester is cyclized with hydrazine hydrate in an acidic medium. The acid catalyzes the condensation reaction, leading to the formation of the pyrazole ring.
-
Reaction Setup: Dissolve the crude β-ketoester from Part A in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude pyrazole ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Part C: Hydrolysis to this compound
-
Rationale: The final step is a standard ester hydrolysis using a strong base to yield the desired carboxylic acid.
-
Hydrolysis: Suspend the purified methyl 5-methoxy-1H-pyrazole-3-carboxylate in a mixture of methanol and water. Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Application in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binding" motif in a large number of protein kinase inhibitors.[1][2][7] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region, a key interaction for potent inhibition.
Diagram of Pyrazole-based Kinase Inhibition
Caption: Interaction of a pyrazole-based inhibitor with the kinase hinge region.
The this compound scaffold is an excellent starting point for the synthesis of a library of potential kinase inhibitors. The carboxylic acid can be readily coupled with a diverse range of amines to introduce moieties that can occupy other regions of the ATP binding pocket, thereby enhancing potency and selectivity.
Protocol: Amide Coupling for Library Synthesis
-
Rationale: This protocol describes a standard amide coupling reaction using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate a library of pyrazole-3-carboxamides.
-
Activation: In a dry reaction vial, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of the desired primary or secondary amine (1.0-1.2 equivalents) in DMF to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Data Presentation: Hypothetical Kinase Inhibition Data
The following table illustrates the type of data that would be generated from screening a library of compounds derived from this compound against a panel of kinases.
| Compound ID | R-Group (from Amine) | Target Kinase | IC₅₀ (nM) |
| PZ-MeO-001 | 4-Anilinophenyl | Kinase A | 50 |
| PZ-MeO-002 | 3-Pyridylmethyl | Kinase A | 250 |
| PZ-MeO-003 | Cyclohexyl | Kinase A | >10,000 |
| PZ-MeO-001 | 4-Anilinophenyl | Kinase B | 800 |
This is representative data and not from actual experimental results.
Application as a Key Intermediate in Targeted Therapeutics
Substituted pyrazole carboxylic acids are key intermediates in the synthesis of several approved drugs. For instance, 5-acetyl-1H-pyrazole-3-carboxylic acid is a crucial building block for the non-steroidal anti-androgen drug, Darolutamide, used in the treatment of prostate cancer.[3][8][9]
The this compound scaffold can be envisioned as a valuable starting material for the synthesis of novel Darolutamide analogs. The methoxy group, as a bioisosteric replacement for the acetyl group, could modulate the drug's pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a more favorable side-effect profile.
Conclusion and Future Directions
This compound represents a promising and versatile building block in medicinal chemistry. Its straightforward, albeit inferred, synthesis and the reactivity of its carboxylic acid handle make it an ideal starting point for the generation of diverse chemical libraries. The inherent properties of the pyrazole scaffold, particularly its ability to act as a hinge-binder in kinases, underscore its potential in the development of novel targeted therapies for cancer and other diseases.[2][7] Future research should focus on the optimization of its synthesis, a thorough investigation of its derivatization chemistry, and the biological evaluation of the resulting compound libraries against a broad range of therapeutic targets.
References
- Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj01239a]
- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. 2022. [URL: https://www.tdcommons.org/dpubs_series/5512]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. 2022. [URL: https://pubmed.ncbi.nlm.nih.gov/35011562/]
- (Z)-Methyl 2-methoxyimino-3-oxobutanoate. ResearchGate. [URL: https://www.researchgate.
- An improved process for the synthesis of dimethyl fumarate. Google Patents. [URL: https://patents.google.
- Mixed Claisen Condensations. Chemistry LibreTexts. 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
- Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6998188/]
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. 2023. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00127]
- Preparation method of methyl 3-methoxyacrylate. Google Patents. [URL: https://patents.google.
- Synthesis process of doramelamine. Google Patents. [URL: https://patents.google.
- Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. ResearchGate. [URL: https://www.researchgate.net/publication/338901977_Continuous-flow_synthesis_of_dimethyl_fumarate_a_powerful_small_molecule_for_the_treatment_of_psoriasis_and_multiple_sclerosis]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [URL: https://journals.eco-vector.com/2079-2156/article/view/116960]
- Illustrated Glossary of Organic Chemistry - Claisen condensation. UCLA Chemistry and Biochemistry. [URL: http://www.chem.ucla.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5053]
- Process for preparing high purity and crystalline dimethyl fumarate. Google Patents. [URL: https://patents.google.
- Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00329]
- Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate. ResearchGate. [URL: https://www.researchgate.
- METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Claisen condensation. Illustrated Glossary of Organic Chemistry. [URL: http://www.chem.ucla.
- Selective Sensing of Darolutamide and Thalidomide in Pharmaceutical Preparations and in Spiked Biofluids. National Institutes of Health. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698572/]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37671192/]
- Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Continuous-Flow-Synthesis-of-Dimethyl-Fumarate%3A-a-Botelho-Andrade/10c81d85f524e7e600864353d9972355529f796d]
- A new form of darolutamide. Google Patents. [URL: https://patents.google.
- Preparation method for methyl methoxyacetate. Google Patents. [URL: https://patents.google.
- Methyl 2-methoxy-3-oxobutanoate. Biosynth. [URL: https://www.biosynth.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 6. Insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. CN111116477A - Synthesis process of doramelamine - Google Patents [patents.google.com]
- 9. Selective Sensing of Darolutamide and Thalidomide in Pharmaceutical Preparations and in Spiked Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of 5-Methoxy-1H-pyrazole-3-carboxylic Acid for Drug Discovery
<
Abstract
The pyrazole scaffold is a privileged N-heterocycle with significant therapeutic potential, forming the core of numerous approved drugs and clinical candidates.[1] 5-Methoxy-1H-pyrazole-3-carboxylic acid is a particularly valuable building block, offering multiple sites for chemical modification to generate diverse molecular libraries for drug discovery. This guide provides a comprehensive overview of the strategic functionalization of this pyrazole derivative, focusing on reactions at the N1 and C4 positions, as well as modifications of the C3-carboxylic acid. We present detailed, field-proven protocols for N-alkylation, C4-halogenation followed by Suzuki-Miyuara cross-coupling, and amide bond formation. The underlying chemical principles, experimental considerations, and the rationale behind procedural choices are discussed to ensure both technical accuracy and practical applicability for researchers in medicinal chemistry and drug development.
Introduction: The Versatility of the Pyrazole Ring in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structural feature that imparts a wide range of pharmacological properties.[2] These compounds are found in numerous molecules with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[2][3][4] The pyrazole ring can engage in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for its binding affinity to proteins and enzymes.[2] The ability to readily functionalize the pyrazole core allows for the fine-tuning of these interactions to enhance potency and selectivity. This compound is an attractive starting material due to its three distinct functional handles: the N-H of the pyrazole ring, the C-H at the 4-position, and the carboxylic acid at the 3-position. This allows for a modular approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.
I. N1-Functionalization: Alkylation and Arylation
The N-H of the pyrazole ring is the most nucleophilic site and is readily functionalized. N-alkylation is a common strategy to introduce substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
A. Rationale for N1-Functionalization
Introducing substituents at the N1 position can significantly impact a molecule's lipophilicity, metabolic stability, and ability to interact with specific binding pockets in a target protein. For instance, N-arylpyrazoles are a common motif in many marketed drugs.[5] The choice of alkylating or arylating agent is a critical parameter in the design of new therapeutic agents.
B. Protocol: N1-Alkylation under Basic Conditions
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Experimental Workflow: N1-Alkylation
Caption: Workflow for the N1-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion of Causality:
The use of a polar aprotic solvent like DMF is crucial for dissolving the pyrazole starting material and the carbonate base. Potassium carbonate is a mild base that is sufficient to deprotonate the acidic N-H of the pyrazole, forming the corresponding pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic alkyl halide in an SN2 reaction. Heating the reaction mixture increases the rate of the reaction. It is important to note that with unsymmetrical pyrazoles, a mixture of N1 and N2 alkylated products can be obtained.[6] However, the regioselectivity can often be controlled by the choice of reaction conditions and the steric bulk of the substituents.[6]
II. C4-Functionalization: Halogenation and Cross-Coupling Reactions
The C4 position of the pyrazole ring is less reactive than the N1 position but can be functionalized through electrophilic substitution reactions, such as halogenation. The resulting C4-halo-pyrazole is a versatile intermediate for further diversification via transition metal-catalyzed cross-coupling reactions.
A. Rationale for C4-Functionalization
Introducing substituents at the C4 position allows for the exploration of a different vector of chemical space compared to N1-functionalization. This can be particularly important for optimizing interactions with the target protein or for modulating the overall physicochemical properties of the molecule.
B. Protocol: C4-Bromination
This protocol describes the regioselective bromination of the N-protected pyrazole at the C4 position using N-bromosuccinimide (NBS).
Experimental Workflow: C4-Bromination
Caption: Workflow for the C4-bromination of an N-protected pyrazole.
Materials:
-
N1-protected this compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N1-protected this compound (1.0 eq) in acetonitrile, add NBS (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion of Causality:
Direct C-H halogenation of pyrazoles can be achieved using various halogenating agents.[7] NBS is a convenient and mild source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the pyrazole ring acts as the nucleophile. The N1-protecting group is important to prevent reaction at the N-H position. Acetonitrile is a suitable solvent for this reaction as it is polar enough to dissolve the reactants but is relatively unreactive.
C. Protocol: Suzuki-Miyaura Cross-Coupling
The C4-bromo-pyrazole is a valuable intermediate for introducing aryl or heteroaryl substituents via Suzuki-Miyaura cross-coupling.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling of a C4-bromo-pyrazole.
Materials:
-
C4-bromo-N1-protected-5-methoxy-1H-pyrazole-3-carboxylic acid
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Celite
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the C4-bromo-pyrazole (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) under an inert atmosphere and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion of Causality:
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in medicinal chemistry.[9][10] The reaction involves a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate pair.[9][11] The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst.
III. C3-Carboxylic Acid Functionalization: Amide Bond Formation
The carboxylic acid at the C3 position is a versatile handle for introducing a wide range of substituents through amide bond formation.
A. Rationale for C3-Amide Formation
Amide bonds are prevalent in pharmaceuticals and are important for establishing hydrogen bonding interactions with biological targets.[12] The diversity of commercially available amines allows for the rapid generation of large libraries of amides with varying properties.
B. Protocol: Amide Coupling
This protocol describes a general procedure for the formation of an amide bond using a coupling agent.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide bond formation from a pyrazole-3-carboxylic acid.
Materials:
-
Functionalized this compound
-
Amine
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazole-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in DMF, add the coupling agent (1.2 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Discussion of Causality:
Amide coupling reactions typically require the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[12] Coupling agents like HATU react with the carboxylic acid to form a highly reactive activated ester, which is then readily displaced by the amine. A non-nucleophilic base like DIPEA is used to neutralize the acidic byproducts of the reaction. The choice of coupling agent and reaction conditions can be critical for achieving high yields and minimizing side reactions, especially with sterically hindered or electronically deactivated substrates.
Summary of Functionalization Strategies and Quantitative Data
| Position | Reaction | Reagents | Solvent | Temperature | Typical Yield |
| N1 | Alkylation | Alkyl halide, K₂CO₃ | DMF | 60 °C | 70-95% |
| C4 | Bromination | NBS | CH₃CN | Room Temp | 80-98% |
| C4 | Suzuki Coupling | Boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C | 50-90% |
| C3 | Amide Coupling | Amine, HATU, DIPEA | DMF | Room Temp | 60-95% |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of diverse libraries of compounds for drug discovery. The strategic functionalization of the N1, C4, and C3 positions allows for a modular and efficient approach to exploring structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and diversify this important pyrazole scaffold. Careful consideration of the underlying chemical principles and optimization of reaction conditions will be key to achieving the desired outcomes in the development of new therapeutic agents.
References
-
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3). [Link]
-
MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]
-
Verma, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Yamamoto, K., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ScienceDirect. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
-
National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
National Institutes of Health. (n.d.). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. [Link]
-
National Institutes of Health. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
- Google Patents. (n.d.).
-
PubMed. (2022, December 8). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. [Link]
-
ResearchGate. (2022, November). Discovery of a Series of 5-Amide-1 H -pyrazole-3-carboxyl Derivatives as Potent P2Y 14 R Antagonists with Anti-Inflammatory Characters. [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
-
PubMed. (2008, December). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]
-
Royal Society of Chemistry. (2025, November 10). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]
-
Arabian Journal of Chemistry. (n.d.). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. [Link]
-
MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. [Link]
-
CAS Common Chemistry. (n.d.). 1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid. [Link]
-
ResearchGate. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]
-
National Institutes of Health. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. [Link]
Sources
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” [mdpi.com]
- 2. rroij.com [rroij.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. growingscience.com [growingscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid
This technical guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid. Designed for researchers and professionals in drug development, this resource consolidates field-proven insights with established scientific principles to empower you to overcome common synthetic challenges and enhance your reaction yields.
I. Frequently Asked Questions (FAQs)
Here, we address the most common queries and issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in pyrazole synthesis can stem from several factors. The primary suspects are often incomplete reaction, side product formation, or issues with product isolation. Key areas to investigate include the purity of your starting materials, the reaction temperature, and the pH of the reaction medium. For instance, the cyclocondensation step is often sensitive to pH, and deviation from the optimal range can significantly hinder the reaction rate and promote side reactions.[1]
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. The key to controlling regioselectivity often lies in the nature of the hydrazine reagent. For instance, using a hydrazine salt (e.g., methoxyhydrazine hydrochloride) can favor the formation of one regioisomer over the other. The choice of solvent can also influence the isomeric ratio.
Q3: The final product is difficult to purify. What are the recommended purification methods?
Purification of pyrazole carboxylic acids can be challenging due to their polarity and potential for zwitterionic character. The most effective purification strategy will depend on the nature of the impurities. Common methods include:
-
Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be identified.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basic nature of the pyrazole nitrogen can be a powerful purification tool.
-
Column Chromatography: While effective, this can be a more laborious method. A silica gel column with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) is a good starting point.
-
Preparative HPLC: For very challenging purifications or to obtain highly pure material, preparative HPLC is a viable, albeit more expensive, option.[2]
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the pyrazole ring and the presence of the methoxy and carboxylic acid groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the O-H and C=O stretches of the carboxylic acid, as well as C-O stretches for the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): This is the best method for assessing the purity of the final product.
II. Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting materials | Ensure the purity of your 1,3-dicarbonyl precursor and methoxyhydrazine. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature | The cyclocondensation reaction may require heating. Monitor the reaction temperature closely and consider optimizing it in small-scale trials. Some initial reactions may require cooling to control exotherms.[3] |
| Suboptimal pH | The pH of the reaction mixture can be critical. For many pyrazole syntheses, a slightly acidic to neutral pH is optimal.[1] Consider buffering the reaction or carefully adjusting the pH. |
| Inefficient stirring | If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between reactants. |
Problem 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Lack of regioselectivity | As mentioned in the FAQs, try using the hydrochloride salt of methoxyhydrazine. Experiment with different solvents to see if the isomeric ratio can be improved. |
| Side reactions | Unwanted side reactions can occur if the reaction temperature is too high or the reaction time is too long. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Decomposition of starting materials or product | Some reagents or the product itself may be unstable under the reaction conditions. Consider running the reaction at a lower temperature for a longer period. |
Problem 3: Difficulty with Product Isolation
| Potential Cause | Troubleshooting Steps |
| Product is highly soluble in the reaction solvent | If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then attempting crystallization from a different solvent system. |
| Emulsion formation during workup | If an emulsion forms during aqueous extraction, try adding a small amount of brine or filtering the mixture through a pad of celite. |
| Product is an oil instead of a solid | If the product oils out, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
III. Optimized Protocols
The following protocols are generalized procedures based on established methods for pyrazole synthesis. They should be adapted and optimized for your specific experimental setup and scale.
A. Synthesis of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (Intermediate)
This two-step protocol involves the formation of a 1,3-dicarbonyl precursor followed by cyclocondensation.
Step 1: Claisen Condensation
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add methyl acetate (1.0 eq.) dropwise at 0 °C.
-
After stirring for 15 minutes, add diethyl oxalate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a dilute aqueous acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-methoxy-3-oxosuccinate.
Step 2: Cyclocondensation
-
Dissolve the crude diethyl 2-methoxy-3-oxosuccinate in ethanol.
-
Add methoxyhydrazine hydrochloride (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl 5-methoxy-1H-pyrazole-3-carboxylate, which can be purified by column chromatography or recrystallization.
B. Saponification to this compound
-
Dissolve the ethyl 5-methoxy-1H-pyrazole-3-carboxylate in a mixture of THF and water (or methanol and water).
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq.).
-
Stir the reaction at room temperature or gently heat to 40-50 °C until the saponification is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl until the pH is approximately 2-3.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product. The product can be further purified by recrystallization.
IV. Data Interpretation
Expected ¹H NMR Data (in DMSO-d₆, hypothetical):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~6.0 | s | 1H | Pyrazole C4-H |
| ~3.8 | s | 3H | OCH₃ |
V. References
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B. Google Patents.
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN105837637A. Google Patents.
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
-
3(5)-aminopyrazole. Organic Syntheses Procedure.
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
Sources
Technical Support Center: Synthesis of Pyrazole-3-Carboxylic Acids
Welcome to the technical support center for the synthesis of pyrazole-3-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. The synthesis of pyrazole-3-carboxylic acids is a cornerstone in the development of a wide array of pharmaceuticals and agrochemicals. However, the journey from starting materials to the final product is often fraught with challenges, including the formation of stubborn side products that can complicate purification and significantly reduce yields.
This document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the mechanistic underpinnings of common side reactions, providing you with the expert insights needed to diagnose and resolve issues encountered in your own laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the synthesis of pyrazole-3-carboxylic acids, particularly focusing on the widely employed Knorr-type condensation and related methodologies.
FAQ 1: My Knorr-type synthesis of a pyrazole-3-carboxylic acid ester is giving me a significant amount of a regioisomeric byproduct. How can I improve the selectivity?
Answer:
The formation of regioisomers is a classic challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.
Underlying Cause: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. In many cases, the kinetic and thermodynamic products may differ, and reaction conditions play a pivotal role in determining the final product ratio.
Troubleshooting Strategies:
-
pH Control: The pH of the reaction medium is a critical parameter.[3]
-
Acidic Conditions: Mildly acidic conditions, often achieved by adding a few drops of glacial acetic acid, can favor the attack at the more reactive carbonyl (typically the ketone over an ester).[4] However, strongly acidic conditions can lead to unwanted side reactions.
-
Neutral or Basic Conditions: In some cases, running the reaction under neutral or slightly basic conditions can alter the selectivity. The use of a mild base like sodium acetate can be beneficial, especially when using a hydrazine salt to neutralize the generated acid.[3]
-
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of one regioisomer over the other. Conversely, higher temperatures may favor the thermodynamically more stable isomer. Experiment with a range of temperatures, monitoring the reaction progress by TLC or LC-MS.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or propanol are commonly used.[4] Experimenting with aprotic solvents of varying polarity might shift the isomeric ratio.
Experimental Protocol for Optimizing Regioselectivity:
-
Initial Screening: Set up small-scale parallel reactions varying the catalyst (e.g., no catalyst, acetic acid, pyridine) and solvent (e.g., ethanol, isopropanol, toluene, dioxane).
-
Temperature Study: For the most promising condition from the initial screen, run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux).
-
Monitoring: Carefully monitor the formation of both regioisomers at various time points using a suitable analytical technique (e.g., HPLC, GC, or ¹H NMR of the crude mixture).
-
Analysis: Based on the results, identify the optimal conditions that provide the highest ratio of the desired regioisomer.
Data Summary for Regioselectivity Optimization:
| Parameter | Condition A (e.g., EtOH, Acetic Acid, RT) | Condition B (e.g., Toluene, Pyridine, 0°C) | Condition C (e.g., Dioxane, no catalyst, 80°C) |
| Desired Isomer:Undesired Isomer | 2:1 | 5:1 | 1:3 |
| Overall Yield | 75% | 68% | 80% |
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for regioisomer control.
FAQ 2: I am observing significant decarboxylation of my pyrazole-3,4-dicarboxylic acid starting material or product. What causes this and how can I prevent it?
Answer:
Decarboxylation, the loss of a carboxyl group as carbon dioxide, is a common side reaction, particularly with pyrazole-4-carboxylic acids and di-acids, especially under thermal or harsh pH conditions.[5][6] The pyrazole nitrogen atom adjacent to the carboxylic acid can facilitate this process.[5]
Underlying Cause: The electron-donating nature of the pyrazole ring can stabilize the carbanionic intermediate formed upon decarboxylation. This is particularly pronounced for a carboxylic acid at the C4 position when there are electron-withdrawing groups at C3 and C5. High temperatures and both strongly acidic or basic conditions can promote this reaction.[6][7][8]
Troubleshooting Strategies:
-
Temperature Control: This is the most critical factor. Avoid excessive heating during the reaction and work-up. If heating is necessary, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating times.
-
pH Management:
-
Acidic Conditions: While some syntheses require acid catalysis, strong, hot acidic solutions should be avoided as they can accelerate decarboxylation.[6] Use the mildest effective acid catalyst.
-
Basic Conditions: Similarly, strong bases, especially at elevated temperatures, can induce decarboxylation.[7] If a basic work-up is required, perform it at low temperatures (e.g., 0-5 °C).
-
-
Ester Protection: If the carboxylic acid is part of your starting material and is not directly involved in the cyclization, consider protecting it as an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation. The ester can be hydrolyzed under milder conditions in a subsequent step.
Experimental Protocol to Minimize Decarboxylation:
-
Reaction Setup: If the reaction requires heat, use an oil bath with a precise temperature controller. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature or below before quenching or extraction.
-
If an acid or base wash is necessary, use dilute solutions and perform the washings quickly in a cold separatory funnel.
-
During solvent removal by rotary evaporation, use a water bath with a controlled temperature and do not evaporate to complete dryness for extended periods.
-
-
Purification: If possible, use purification techniques that do not require high temperatures, such as crystallization from a suitable solvent system at room temperature or below, or flash chromatography with a carefully chosen eluent.
Visualization of Decarboxylation Pathway:
Caption: Factors leading to unwanted decarboxylation.
FAQ 3: My final pyrazole-3-carboxylic acid product is difficult to purify. I suspect incomplete hydrolysis of the ester precursor. How can I ensure complete conversion?
Answer:
Incomplete hydrolysis of a pyrazole-3-carboxylate ester to the corresponding carboxylic acid is a frequent issue that complicates purification. The starting ester and the carboxylic acid product often have similar polarities, making chromatographic separation challenging.
Underlying Cause: The pyrazole ring, being electron-rich, can reduce the electrophilicity of the ester carbonyl, making it less susceptible to nucleophilic attack by hydroxide or water. Steric hindrance around the ester group can also impede hydrolysis.
Troubleshooting Strategies:
-
Choice of Base and Solvent:
-
Aqueous Base: A mixture of an alcohol (e.g., methanol, ethanol) and aqueous sodium hydroxide or potassium hydroxide is standard. Ensure a sufficient excess of the base is used (typically 2-5 equivalents).
-
Lithium Hydroxide (LiOH): In cases where NaOH or KOH are not effective, LiOH in a mixture of THF and water can be more successful due to the smaller size of the lithium cation.
-
Phase Transfer Catalysis: For very hindered esters, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) with aqueous NaOH in a non-polar solvent like toluene can be effective.
-
-
Reaction Temperature and Time: While higher temperatures can accelerate hydrolysis, they may also promote side reactions like decarboxylation (see FAQ 2). It is often better to increase the reaction time at a moderate temperature (e.g., 40-60 °C) and monitor the reaction's completion by TLC or LC-MS.
-
Acid-Catalyzed Hydrolysis: In some cases, acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄ in dioxane) can be an alternative, especially if the molecule is sensitive to strong bases.
Experimental Protocol for Complete Ester Hydrolysis:
-
Setup: Dissolve the pyrazole-3-carboxylate ester in a suitable solvent mixture (e.g., 1:1:1 THF/Methanol/Water).
-
Reagent Addition: Add a solution of LiOH (3-5 equivalents) in water.
-
Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor the disappearance of the starting material by TLC (a helpful trick is to spot the TLC plate, let it dry, then spot a drop of dilute acid on the starting material spot to protonate the product, making it less polar and easier to distinguish from the ester).
-
Work-up: Once the reaction is complete, cool the mixture, carefully acidify with cold, dilute HCl to pH ~2-3 to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum.
FAQ 4: I am observing the formation of a di-addition intermediate in my Knorr synthesis. What is this, and how can I avoid it?
Answer:
Recent studies on the Knorr pyrazole synthesis have identified a di-addition intermediate, where two molecules of hydrazine react with one molecule of the 1,3-dicarbonyl compound.[9] This can be a significant side-product, especially when an excess of hydrazine is used.
Underlying Cause: This intermediate arises from the reaction of both nitrogen atoms of a second hydrazine molecule with the initial hydrazone or enamine intermediate.[9]
Troubleshooting Strategies:
-
Stoichiometry Control: The most effective way to minimize the di-addition product is to carefully control the stoichiometry of the reactants. Avoid using a large excess of hydrazine. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient.
-
Slow Addition: Adding the hydrazine solution dropwise to the solution of the 1,3-dicarbonyl compound at a controlled temperature can help to minimize high local concentrations of hydrazine, thereby reducing the likelihood of the di-addition reaction.
Workflow for Minimizing Di-addition Intermediate:
Caption: Strategy to reduce di-addition side products.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Hacıalioğlu, E., Taşdemir, V., Genç, H., & Tozlu, İ. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Aggarwal, N., Kumar, R., & Singh, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Slideshare. Unit 4 Pyrazole. [Link]
-
ResearchGate. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. [Link]
-
International Journal of Research and Analytical Reviews. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
Pyrazole. [Link]
-
Sener, A., Kasimogullari, R., Sener, M. K., & Genc, H. (2005). Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Journal of Heterocyclic Chemistry, 42(1), 117-120. [Link]
- Google Patents. Decarboxylation method of 3,5-bis(haloalkyl)
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (M. ). (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2469-2475. [Link]
- Google Patents. Procedure for the decarboxylation of 3,5-bis(haloalkyl)
-
European Patent Office. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Purification of Pyrazole Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenges encountered during the purification of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate these challenges effectively, ensuring the integrity and purity of your compounds.
The Unique Challenge of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are prevalent scaffolds in medicinal chemistry and materials science.[1][2][3][4] Their purification, however, is often complicated by their unique physicochemical properties. The presence of both a basic pyrazole ring and an acidic carboxylic acid group can lead to zwitterionic character, influencing solubility and making purification by standard methods challenging.[5] This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide: Crystallization
Crystallization is often the preferred method for purifying pyrazole carboxylic acids, as it can provide highly pure material. However, achieving successful crystallization can be difficult.
Q1: My pyrazole carboxylic acid will not crystallize from any solvent I've tried. What should I do?
A1: This is a common issue, often related to the compound's zwitterionic nature, which can lead to high solubility in polar solvents and poor solubility in non-polar solvents.
-
Understanding the "Why": At its isoelectric point (the pH at which the net charge is zero), a zwitterionic molecule can be least soluble in aqueous solutions, but this doesn't always translate to easy crystallization from organic solvents.[5] High polarity can lead to strong solvent interactions that inhibit the formation of an ordered crystal lattice.
-
Step-by-Step Solutions:
-
Solvent Screening: Broaden your solvent screen. Consider polar aprotic solvents like acetonitrile, ethyl acetate, or acetone, and polar protic solvents like isopropanol or ethanol. Sometimes, a mixture of solvents is necessary. A good starting point is to dissolve your compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until turbidity is observed. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.
-
pH Adjustment: If your compound is in a zwitterionic state, you can disrupt this by adjusting the pH.
-
Acidification: Adding a small amount of a volatile acid (like formic or acetic acid) can protonate the pyrazole ring, making the compound cationic and potentially altering its solubility profile to favor crystallization from a less polar solvent system.
-
Basification: Conversely, adding a volatile base (like triethylamine or ammonia) can deprotonate the carboxylic acid, making the compound anionic.
-
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystal growth.
-
Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal formation.[6]
-
Q2: My pyrazole carboxylic acid "oils out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.[6]
-
Troubleshooting Steps:
-
Dilute the Solution: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to create a less concentrated solution before allowing it to cool slowly.[6]
-
Slower Cooling: Insulate the flask to slow the rate of cooling. This gives the molecules more time to align into a crystal lattice.
-
Change Solvent System: The solvent system may not be appropriate. Try a different combination of "good" and "poor" solvents.
-
Troubleshooting Guide: Column Chromatography
When crystallization is not feasible, column chromatography is the next line of defense. However, the polarity of pyrazole carboxylic acids can lead to issues.
Q1: My pyrazole carboxylic acid streaks badly on a silica gel column and I get poor separation. What's happening?
A1: Streaking is a classic sign of strong interaction between the compound and the stationary phase. For pyrazole carboxylic acids on silica gel (which is acidic), the basic pyrazole ring can interact strongly, leading to poor peak shape and resolution.
-
The Scientific Explanation: The lone pair of electrons on the pyrazole nitrogen can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction is often irreversible or slow to elute, causing the streaking.
-
Effective Solutions:
-
Mobile Phase Modification:
-
Add an Acid: Incorporating a small amount of a volatile acid like acetic acid or formic acid (typically 0.1-1%) into your mobile phase can protonate your compound, reducing its interaction with the silica.[7]
-
Add a Base: Alternatively, adding a small amount of a volatile base like triethylamine (0.1-1%) can compete with your compound for binding sites on the silica, improving elution.
-
-
Change the Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for basic compounds.
-
Reversed-Phase (C18): Reversed-phase chromatography is an excellent option for polar compounds.[7][8] A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[7][8]
-
-
Q2: How do I choose the right mobile phase for my pyrazole carboxylic acid on a silica gel column?
A2: The goal is to find a solvent system that provides a retention factor (Rf) of around 0.2-0.4 on a TLC plate.
-
Recommended Solvent Systems (with increasing polarity):
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
-
Ethyl Acetate/Methanol
-
-
Pro-Tip: Always add a small percentage of an acid or base to your TLC solvent system to see if it improves the spot shape. If it does, include it in your column's mobile phase.
Frequently Asked Questions (FAQs)
Q: My pyrazole synthesis reaction mixture contains regioisomers. How can I separate them?
A: The separation of regioisomers is a significant challenge as they often have very similar polarities.[9]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers.[7] Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers.
-
Fractional Crystallization: If you can find a solvent system where the two isomers have slightly different solubilities, you may be able to separate them through repeated crystallizations.
-
Derivatization: In some cases, you can temporarily convert the carboxylic acid to an ester or an amide. The resulting derivatives may have different enough properties to be separated by chromatography or crystallization. The protecting group can then be removed.
Q: I used a palladium catalyst in my synthesis, and it's contaminating my final product. How can I remove it?
A: Residual palladium is a common issue in cross-coupling reactions.[10][11][12][13]
-
Filtration through Celite: If the palladium is heterogeneous (e.g., Pd/C) or has precipitated, a simple filtration through a pad of Celite can be effective.[10][11][14]
-
Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for palladium, such as thiols or amines.[13][14] The reaction mixture is stirred with the resin, which binds the palladium, and is then filtered off.[13][14]
-
Activated Carbon: Treatment with activated carbon can also remove palladium, but be aware that it can sometimes adsorb your product as well.[14]
Q: How can I effectively monitor the purity of my pyrazole carboxylic acid?
A: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.[9][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting trace impurities and confirming the molecular weight of your compound.[9]
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with a UV detector can be developed to quantify the purity of your compound.[7][8]
Visual Workflows and Protocols
Workflow for Troubleshooting Crystallization
Caption: Decision tree for troubleshooting the crystallization of pyrazole carboxylic acids.
Protocol: Palladium Removal using a Scavenger Resin
-
Dissolve the Crude Product: Dissolve the crude pyrazole carboxylic acid containing residual palladium in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Add Scavenger Resin: Add a commercially available palladium scavenger resin (e.g., a thiol-functionalized silica gel) to the solution. A typical loading is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.[14]
-
Monitor Progress: Monitor the removal of palladium by taking small aliquots of the solution, filtering, and analyzing by a sensitive technique like ICP-MS, or qualitatively by TLC if the palladium complex is colored.
-
Filter the Resin: Once the palladium has been sufficiently removed, filter the mixture through a pad of Celite to remove the scavenger resin.
-
Wash the Resin: Wash the resin on the filter with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.
Data Summary Table
| Challenge | Root Cause | Recommended Solutions | Key Considerations |
| Failure to Crystallize | High polarity, zwitterionic nature, strong solvent interactions. | Broaden solvent screen, pH adjustment, seeding, slow evaporation. | Volatile acids/bases are preferred for pH adjustment to simplify removal. |
| "Oiling Out" | Solution is too concentrated or cooled too quickly. | Dilute the solution, slow down the cooling rate, change the solvent system. | Gradual cooling is crucial for forming an ordered crystal lattice.[6] |
| Chromatography Streaking | Strong interaction of the basic pyrazole ring with acidic silica gel. | Add acid/base to the mobile phase, switch to alumina or reversed-phase (C18). | A small amount of modifier (0.1-1%) is usually sufficient. |
| Regioisomer Separation | Very similar physicochemical properties. | Preparative HPLC, fractional crystallization, temporary derivatization. | HPLC is often the most reliable method for difficult separations.[7] |
| Palladium Contamination | Incomplete removal of catalyst from cross-coupling reactions. | Filtration through Celite, treatment with scavenger resins, activated carbon. | Scavenger resins offer high selectivity for palladium.[13][14] |
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]
-
ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
IJCPA. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Reddit. (2023). Work-up of a zwitterion?[Link]
-
RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. [Link]
-
ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. [Link]
-
Reddit. (2022). Any tips for purification of two zwitterionic compounds?[Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]
-
RSC Publishing. (n.d.). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. [Link]
-
MDPI. (n.d.). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. [Link]
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
ResearchGate. (n.d.). 109443 PDFs | Review articles in CARBOXYLIC ACIDS. [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
RSC Publishing. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]
-
PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
JoMCCT - STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]
-
mocedes.org. (n.d.). Importance of pyrazole carboxylic acid in MOFs preparation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ijcpa.in [ijcpa.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spinchem.com [spinchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Improving the Regioselectivity of Pyrazole Synthesis
A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles, with a specific focus on controlling regioselectivity. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of regioisomers in my pyrazole synthesis. What's going on?
A1: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl compound has two different electrophilic carbonyl carbons. The nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to two different pyrazole products.[2][3] The ratio of these isomers is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[2]
Q2: How do electronic and steric effects influence the regioselectivity of my reaction?
A2: Electronic and steric factors of both the 1,3-dicarbonyl compound and the hydrazine play a crucial role in determining the regiochemical outcome.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups will have the opposite effect.
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.[2]
Q3: Can I control the regioselectivity by changing the reaction conditions?
A3: Absolutely. Reaction conditions are a powerful tool for controlling regioselectivity. Key parameters to consider are:
-
Solvent: The choice of solvent can dramatically influence the reaction's outcome.[4] While traditional methods often use ethanol, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of one isomer.[1][4][5] This is attributed to their unique hydrogen-bonding properties and ability to stabilize intermediates.[5] Aprotic dipolar solvents such as DMF, NMP, and DMAc have also been shown to improve results in certain cases.[6][7]
-
pH/Catalyst: The presence and type of acid or base catalyst are critical.[8][9] In the Knorr pyrazole synthesis, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes even reversing the selectivity compared to neutral or basic conditions.[2][9]
-
Temperature: Temperature can affect the reaction kinetics and the equilibrium between different intermediates, thereby influencing the final product ratio.[8]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a valuable technique for improving yields, reducing reaction times, and in some cases, enhancing regioselectivity.[10][11][12]
Q4: My pyrazole synthesis has a low yield. What are the likely causes and how can I fix it?
A4: Low yields can be frustrating, but they are often solvable. Common culprits include:
-
Incomplete Reaction: The reaction may not have reached completion. Try increasing the reaction time or temperature.[8] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[8]
-
Suboptimal Catalyst: The choice and amount of catalyst can be critical. For Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid is often necessary.[8][9]
-
Side Reactions: The formation of byproducts, such as pyrazoline intermediates from incomplete aromatization, can reduce the yield of the desired pyrazole.[13]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions and lower yields.[6]
Troubleshooting Guides
Issue 1: My reaction consistently produces an inseparable mixture of regioisomers.
Symptoms:
-
NMR spectra show two sets of peaks for the pyrazole product.
-
Multiple spots are observed on TLC that co-elute.
-
The isolated product has a broad melting point range.[13]
Causality and Troubleshooting Steps:
The formation of a regioisomeric mixture is a direct consequence of the reaction mechanism, where the initial nucleophilic attack of the unsymmetrical hydrazine on the unsymmetrical 1,3-dicarbonyl can occur at two different sites.[3]
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for inseparable regioisomers.
Detailed Protocol: Solvent Screening for Improved Regioselectivity
-
Baseline Experiment:
-
React your unsymmetrical 1,3-dicarbonyl (1.0 eq) with your substituted hydrazine (1.1 eq) in ethanol (0.2 M).
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux for 4-6 hours, monitoring by TLC.
-
After workup, determine the regioisomeric ratio by ¹H NMR spectroscopy.
-
-
Fluorinated Alcohol Screen:
-
Set up parallel reactions under the same conditions as the baseline, but replace ethanol with:
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Monitor the reactions and determine the regioisomeric ratio for each. Fluorinated alcohols have been shown to dramatically increase regioselectivity.[4][5]
-
-
Data Analysis:
-
Compare the regioisomeric ratios from all three solvent systems to identify the optimal conditions for your specific substrates.
-
| Solvent | Typical Regioisomeric Ratio (Product A:B) | Reference |
| Ethanol | Often close to 1:1, highly substrate-dependent | [1] |
| TFE | Can significantly improve, e.g., 85:15 | [5] |
| HFIP | Often provides the highest selectivity, e.g., >95:5 | [1] |
Issue 2: The reaction is sluggish and gives a low yield of the desired pyrazole.
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction times.
-
The isolated yield of the pyrazole product is consistently low.
Causality and Troubleshooting Steps:
A low conversion rate can be due to insufficient activation of the reactants, steric hindrance, or unfavorable reaction kinetics under the chosen conditions.[6]
Workflow for Improving Reaction Yield:
Caption: Workflow for troubleshooting low reaction yield.
Detailed Protocol: Microwave-Assisted Pyrazole Synthesis for Improved Yield
Microwave-assisted organic synthesis can often accelerate reactions and improve yields by providing efficient and uniform heating.[11][12]
-
Reactant Preparation:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), the substituted hydrazine (1.1 mmol), and a suitable solvent (e.g., ethanol or acetic acid, 2 mL).
-
Add a magnetic stir bar.
-
-
Microwave Irradiation:
-
Seal the vessel and place it in the microwave reactor.
-
Set the temperature to 120-150 °C and the reaction time to 10-30 minutes.[11]
-
Monitor the internal pressure to ensure it remains within safe limits.
-
-
Workup and Analysis:
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Compare the yield to that obtained by conventional heating.
-
| Method | Typical Reaction Time | Typical Yield | Reference |
| Conventional Heating | 4-24 hours | 50-70% | [11] |
| Microwave-Assisted | 10-30 minutes | 70-95% | [11][14] |
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
-
Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4437. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Paul, S., Gupta, M., Gupta, R., & Loupy, A. (2006). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Tetrahedron Letters, 47(25), 4227-4231.
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
- Bagley, M. C., Hughes, C., Sabo, H. M., Taylor, P. H., & Xiong, X. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones. Synlett, 2007(05), 704–708.
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis.
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2442–2449. [Link]
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
-
Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053–1071. [Link]
- BenchChem. (2025). Optimizing solvent and base selection for pyrazole synthesis.
-
Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals engaged in the process of scaling up this important pharmaceutical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
I. Overview of the Synthetic Strategy
The most industrially viable and robust synthetic route to this compound is a two-step process. This involves an initial cyclocondensation reaction to form the pyrazole core, followed by hydrolysis of an ester intermediate to yield the final carboxylic acid.
Step 1: Cyclocondensation (Knorr Pyrazole Synthesis)
The core of this synthesis is the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring.[1][2][3] In this step, a hydrazine source is reacted with a β-ketoester, in this case, a methoxy-substituted 1,3-dicarbonyl compound. The most common and accessible precursor for this specific target molecule is diethyl 2-(methoxymethylidene)-3-oxobutanedioate .
Step 2: Saponification (Hydrolysis)
The cyclocondensation reaction yields ethyl 5-methoxy-1H-pyrazole-3-carboxylate. This ester is then hydrolyzed, typically under basic conditions, to afford the desired this compound.[4][5]
Below is a visual representation of the overall synthetic workflow:
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
The following protocols are designed to be a starting point for scale-up operations. All personnel should consult the Safety Data Sheets (SDS) for each reagent and be thoroughly familiar with the appropriate handling procedures and personal protective equipment (PPE).
Protocol 1: Scale-Up Synthesis of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles | Equivalents |
| Diethyl 2-(methoxymethylidene)-3-oxobutanedioate | 216.19 | ~1.15 | 1.00 kg | 4.63 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | ~1.03 | 0.29 kg | 4.63 | 1.0 |
| Ethanol (200 proof) | 46.07 | 0.789 | 5.0 L | - | - |
| Glacial Acetic Acid | 60.05 | 1.049 | 28 mL | 0.49 | 0.1 |
Procedure:
-
Reactor Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add ethanol (5.0 L).
-
Reagent Addition: Under a nitrogen atmosphere, add diethyl 2-(methoxymethylidene)-3-oxobutanedioate (1.00 kg, 4.63 mol). Stir until fully dissolved.
-
Catalyst Addition: Add glacial acetic acid (28 mL, 0.49 mol) to the solution.
-
Hydrazine Addition: Slowly add hydrazine hydrate (0.29 kg, 4.63 mol) dropwise over a period of 1-2 hours. Caution: The reaction is exothermic. Maintain the internal temperature below 40°C using a chiller.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately 70% under reduced pressure.
-
Add the concentrated mixture to 10 L of cold water with vigorous stirring.
-
The product will precipitate as a solid. Stir for 30 minutes.
-
Collect the solid by filtration and wash with cold water (2 x 1 L).
-
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Scale-Up Hydrolysis of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Ethyl 5-methoxy-1H-pyrazole-3-carboxylate | 184.18 | 1.00 kg | 5.43 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.44 kg | 10.86 | 2.0 |
| Water | 18.02 | 5.0 L | - | - |
| Hydrochloric Acid (HCl, 37%) | 36.46 | As needed | - | - |
Procedure:
-
Reactor Setup: To a 10 L jacketed glass reactor, add water (5.0 L) and sodium hydroxide (0.44 kg, 10.86 mol). Stir until the NaOH is completely dissolved. Caution: This is an exothermic process.
-
Reagent Addition: Add the crude ethyl 5-methoxy-1H-pyrazole-3-carboxylate (1.00 kg, 5.43 mol) to the sodium hydroxide solution.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting ester is no longer detectable.
-
Work-up:
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. Caution: This is a highly exothermic and gas-evolving step. Add the acid slowly to control the temperature and foaming.
-
The product will precipitate as a white to off-white solid.
-
Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the solid by filtration.
-
Wash the filter cake with cold water (2 x 1 L) until the filtrate is neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
III. Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in the Knorr pyrazole synthesis, and how can it be controlled?
A1: Regioisomer formation is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[6] The hydrazine can attack either of the two carbonyl groups, leading to the formation of both the desired 5-methoxy and the undesired 3-methoxy regioisomer. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions. For diethyl 2-(methoxymethylidene)-3-oxobutanedioate, the oxo-carbonyl is generally more electrophilic than the ester carbonyl, favoring the formation of the desired 5-methoxy isomer. To maximize the yield of the desired isomer, it is crucial to maintain acidic conditions, as this can influence the rate of the initial imine formation and the subsequent cyclization.[1]
Q2: Why is the cyclocondensation reaction performed under acidic conditions?
A2: Acid catalysis is crucial for the Knorr pyrazole synthesis as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1][2] This accelerates both the initial imine formation and the subsequent cyclization step, leading to a higher reaction rate and often improved regioselectivity.
Q3: What are the key safety precautions when handling hydrazine hydrate at scale?
A3: Hydrazine is a toxic and potentially explosive substance.[7][8] Key safety precautions include:
-
Engineering Controls: Use a well-ventilated fume hood or a closed-system reactor.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a supplied-air respirator may be necessary.[9][10]
-
Handling: Add hydrazine slowly and control the reaction temperature to prevent runaway reactions. Avoid contact with oxidizing agents and metal oxides, as this can lead to rapid decomposition.[9]
-
Spill Response: Have a spill kit readily available. Neutralize small spills with a weak acid (e.g., citric acid solution) before cleanup.
Q4: During the hydrolysis step, I observe incomplete conversion of the ester. What should I do?
A4: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure that at least two equivalents of base are used. One equivalent is consumed in the saponification, and another deprotonates the pyrazole N-H.
-
Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature (e.g., to 80-90°C).
-
Purity of Starting Material: Impurities in the starting ester can interfere with the reaction. Ensure the ester is of adequate purity before proceeding.
Q5: The final product has a low melting point and appears impure after drying. What are the likely impurities and how can I remove them?
A5: Common impurities include the starting ester, the undesired regioisomer, and salts from the workup.
-
Recrystallization: The most effective method for purification is recrystallization. Suitable solvent systems include ethanol/water, isopropanol/water, or toluene.
-
Washing: Ensure the filter cake is thoroughly washed with cold water to remove any inorganic salts.
-
Acid/Base Wash: If the impurity is basic or acidic, an appropriate aqueous wash of a solution of the product in an organic solvent may be effective. However, given the amphoteric nature of the product, this must be done with care.
Troubleshooting Guide
Caption: A troubleshooting decision tree for common scale-up issues.
IV. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Available at: [Link]
-
Safety and Handling of Hydrazine. DTIC. Available at: [Link]
-
Occupational safety considerations with hydrazine. NASA Technical Reports Server (NTRS). Available at: [Link]
-
Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives. Bentham Science Publisher. Available at: [Link]
-
diethyl (2Z)-2-(hydroxymethylene)-3-oxobutanedioate. Chemical Synthesis Database. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. ResearchGate. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]
-
Method for purifying pyrazoles. Google Patents. Available at:
-
Diethyl[N-(3-methoxy-2-oxidobenzylidene)-N′-(oxidomethylene)hydrazine-κ3 O,N,O′]tin(IV). PMC - NIH. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International. Available at: [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. Available at: [Link]
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. Available at:
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. Available at:
-
Synthesis of diethyl (E)-2-(ethoxymethylene)succinate from... ResearchGate. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis Question. Reddit. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]
-
Synthesis of labeled derivatives starting from diethyl... ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
The Reaction of β-Cyanoethylhydrazine with Diethyl Phenylthiocarbamoylmalonate. De Gruyter. Available at: [Link]
-
Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3. ChemRxiv. Available at: [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: [Link]
-
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PMC - NIH. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. arxada.com [arxada.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: A Troubleshooting Guide for Pyrazole NMR Spectroscopy
Welcome to the technical support center for pyrazole NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting NMR spectra of pyrazole-containing compounds. Here, we address common issues in a practical question-and-answer format, grounded in established scientific principles to ensure you can confidently navigate your experimental hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: Why do the signals for my C3 and C5 carbons (and their attached protons) appear averaged or broad in the NMR spectrum?
This is a frequently observed phenomenon in pyrazole NMR and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the C3 and C5 positions (and their respective protons in ¹H NMR) will average out.[1][2]
FAQ 2: The N-H proton signal in my ¹H NMR spectrum is either very broad or completely absent. How can I observe it?
The disappearance or significant broadening of the N-H proton signal is a common issue resulting from several factors:[1]
-
Chemical Exchange : The N-H proton can rapidly exchange with other pyrazole molecules, residual water in the solvent, or any acidic or basic impurities. This fast exchange broadens the signal, sometimes to the point where it merges with the baseline.[1]
-
Quadrupole Moment of Nitrogen : The ¹⁴N nucleus possesses a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]
-
Solvent Effects : In protic solvents such as D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.[1]
To visualize the N-H proton, consider using a very dry, aprotic solvent and ensuring your sample is free of acidic or basic impurities.
Common Problems & Solutions
Problem 1: Distinguishing Between 3- and 5-Substituted Pyrazole Tautomers
You've synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution. The room temperature NMR shows broad or averaged signals, making a definitive assignment impossible.
As mentioned in FAQ 1, rapid proton exchange between the two nitrogen atoms leads to an equilibrium of tautomers. The observed spectrum is a weighted average of the two forms, and the rate of this exchange is highly dependent on temperature, solvent, and concentration.[1][3]
Caption: Troubleshooting workflow for assigning 3(5)-substituted pyrazole tautomers.
1. Low-Temperature NMR Spectroscopy:
By lowering the temperature of your NMR experiment, you can slow the rate of proton exchange, potentially allowing for the resolution of separate signals for each tautomer.[3]
-
Step 1: Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).
-
Step 2: Cooling: Gradually decrease the temperature of the NMR probe in 10-20 K increments.
-
Step 3: Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Step 4: Data Acquisition: Record spectra at each temperature until the averaged signals split into distinct sets for each tautomer.
2. Exploiting Solvent Effects:
The choice of solvent can significantly influence the rate of tautomeric exchange.
-
In aprotic, non-polar solvents, you are more likely to observe distinct signals.
-
Protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange, leading to averaged signals.[1]
3. Advanced 2D NMR Techniques:
When temperature and solvent changes are insufficient, 2D NMR provides through-bond and through-space correlations for unambiguous assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, aiding in their assignment. The N-H proton, if observable, can show correlations to C3 and C5.[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For a substituted pyrazole, NOE correlations between the substituent's protons and the pyrazole ring protons can help determine the major tautomer.
Problem 2: Broad Peaks in the Spectrum
Your ¹H NMR spectrum exhibits generally broad peaks, not limited to the N-H proton.
Peak broadening can arise from several factors unrelated to tautomerism:[4]
-
Poor Shimming: An inhomogeneous magnetic field across the sample.
-
Sample Heterogeneity: Poor solubility of your compound.
-
High Concentration: Increased viscosity or aggregation can lead to broader lines.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Sources
Technical Support Center: 5-Methoxy-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for 5-methoxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and handling of this important heterocyclic building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Resolving Common Impurities
This section addresses specific experimental observations and provides a logical framework for identifying and eliminating contaminants.
Question 1: My final product is a yellow or reddish powder, not the expected white solid. What is the likely cause and how can I fix it?
Probable Cause: Colored impurities in pyrazole syntheses often stem from side reactions involving the hydrazine starting material.[1] Hydrazines can undergo oxidation or self-condensation to form highly conjugated, colored byproducts. Another possibility is the presence of residual transition metals if a catalyst was used in a preceding step.
Suggested Solution: A multi-step purification approach is recommended to remove these tenacious impurities.
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, non-polar impurities.
-
Acid-Base Extraction: This leverages the acidic nature of your target compound to separate it from neutral or basic colored impurities.
-
Recrystallization: This final step will purify the product based on solubility differences, yielding a crystalline, white solid.
Detailed Protocol: Purification of Off-Color Product
-
Dissolution & Charcoal Treatment:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate or methanol.
-
Add activated charcoal (approximately 1-2% w/w of your crude product).
-
Stir the suspension at an elevated temperature (e.g., 50-60 °C) for 15-20 minutes.
-
-
Filtration:
-
Perform a hot filtration through a pad of Celite® to remove the charcoal. This step is crucial and should be done quickly to prevent premature crystallization of the product.
-
Rinse the Celite® pad with a small amount of the hot solvent to maximize recovery.
-
-
Solvent Removal & Acid-Base Extraction:
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting solid in an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form the sodium salt of the carboxylic acid.
-
Wash this aqueous solution 2-3 times with a non-polar organic solvent like dichloromethane or ethyl acetate to extract any remaining colored, non-acidic impurities.
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify the solution with 1M HCl with stirring. Your product, this compound, will precipitate out as a white solid.
-
Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Question 2: My NMR spectrum shows two sets of similar peaks, and the melting point is broad. What does this indicate?
Probable Cause: The presence of a regioisomer is the most likely explanation. The Knorr pyrazole synthesis, a common route, can produce two different regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine.[1] For this compound, a common impurity could be the regioisomeric 3-methoxy-1H-pyrazole-5-carboxylic acid, arising from the alternative cyclization pathway.
Suggested Solution: Separating regioisomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique can sometimes be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. It often requires multiple cycles of crystallization and analysis.
-
Preparative Chromatography: Flash column chromatography on silica gel is the most reliable method for separating regioisomers. A carefully selected solvent system is key to achieving good separation.
Detailed Protocol: Chromatographic Separation of Regioisomers
-
Analytical TLC:
-
First, develop an optimal solvent system using Thin-Layer Chromatography (TLC).
-
Test various solvent mixtures, such as hexane/ethyl acetate or dichloromethane/methanol, with a small amount of acetic acid added (e.g., 0.5-1%) to improve the spot shape of the acidic compounds.
-
The goal is to achieve a clear separation (ΔRf > 0.2) between the two isomeric spots.
-
-
Column Preparation:
-
Pack a glass column with silica gel using the optimized solvent system as the eluent.
-
-
Loading and Elution:
-
Dissolve the crude isomeric mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully load it onto the top of the prepared column.
-
Begin elution with the chosen solvent system, collecting fractions.
-
-
Analysis and Isolation:
-
Monitor the fractions by TLC to identify which ones contain the pure desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Question 3: My mass spectrometry data shows a peak that is 44 mass units lower than my product's molecular weight. What is this impurity?
Probable Cause: This observation strongly suggests the presence of the decarboxylated byproduct, 5-methoxy-1H-pyrazole. The loss of 44 mass units corresponds precisely to the loss of a carboxyl group (CO₂). Pyrazole carboxylic acids can undergo decarboxylation, particularly when heated to high temperatures, or in the presence of acids or copper catalysts.[2][3][4]
Suggested Solution: Since the impurity (5-methoxy-1H-pyrazole) is neutral and your product is acidic, a simple acid-base extraction is highly effective for its removal.
Detailed Protocol: Removal of Decarboxylated Impurity
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The acidic product will move into the aqueous layer as its sodium salt, while the neutral decarboxylated impurity will remain in the organic layer.
-
Separation: Discard the organic layer containing the impurity.
-
Acidification and Precipitation: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl to a pH of 2-3. The pure this compound will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Impurity Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and resolving impurities in your sample.
Caption: Workflow for impurity identification and resolution.
Analytical Data Summary
This table provides a quick reference for distinguishing the target compound from its common impurities based on typical analytical data.
| Compound Name | Molecular Weight | Expected ¹H NMR Signals (approx. ppm in DMSO-d₆) | Expected Properties |
| This compound | 142.11 | ~13.0 (br s, 1H, COOH), ~12.5 (br s, 1H, NH), ~6.2 (s, 1H, pyrazole-H), ~3.8 (s, 3H, OCH₃) | White crystalline solid |
| 3-Methoxy-1H-pyrazole-5-carboxylic acid (Regioisomer) | 142.11 | Signals will be distinct from the desired product, particularly the chemical shift of the pyrazole proton. | White solid with similar but different properties |
| 5-Methoxy-1H-pyrazole (Decarboxylation Product) | 98.10 | Absence of COOH peak. Will show NH, pyrazole-H, and OCH₃ signals. | Lower melting point, neutral compound |
| Starting Ester (e.g., Ethyl Ester) | 170.16 | Absence of COOH peak. Presence of ethyl signals (~4.2 ppm, q, 2H; ~1.3 ppm, t, 3H). | Neutral compound, likely an oil or low-melting solid |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound to ensure its stability? A: The compound should be stored in a tightly sealed container in a cool, dry place, away from direct light and heat. Elevated temperatures can promote slow decarboxylation over time. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q2: Can I use ¹H NMR to confirm the regiochemistry of my product? A: Yes, absolutely. While a simple ¹H NMR can confirm the presence of the main structural motifs, advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are definitive. An HMBC experiment can show long-range coupling between the methoxy protons and the C5 of the pyrazole ring, confirming the 5-methoxy substitution pattern.
Q3: My synthesis is complete, but the product won't crystallize. What should I do? A: Failure to crystallize is often due to persistent impurities. First, ensure all solvent is removed. If it remains an oil, attempt the acid-base extraction detailed in the troubleshooting guide to remove neutral impurities. If that fails, column chromatography is the next logical step. Sometimes, introducing a seed crystal or gently scratching the inside of the flask with a glass rod can induce crystallization from a supersaturated solution.
Q4: Is this compound susceptible to hydrolysis? A: The pyrazole ring itself is generally stable to hydrolysis. However, if there are other functional groups in the molecule, such as esters or amides, they could be susceptible under strong acidic or basic conditions.[5][6] The carboxylic acid and methoxy ether groups on the core structure are robust under typical workup and storage conditions.
References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents.
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Synthetic Routes for 5-methoxy-1H-pyrazole-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, troubleshooting guides, and frequently asked questions (FAQs) to support your experimental work. This document provides a detailed exploration of viable synthetic strategies, emphasizing the chemical principles and practical considerations for successful synthesis.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable through several pathways, can present challenges related to regioselectivity, yield, and purification. This guide outlines two primary alternative synthetic routes and provides detailed troubleshooting for common issues encountered during these syntheses.
Alternative Synthetic Routes: A Comparative Overview
Two robust and frequently employed strategies for the synthesis of this compound are presented below. Each route offers distinct advantages and potential challenges.
| Feature | Route A: Direct Methoxy-Pyrazole Synthesis | Route B: Hydroxypyrazole Methylation |
| Starting Materials | Dimethyl 2-methoxy-3-oxosuccinate, Hydrazine | Diethyl acetylenedicarboxylate, Hydrazine, Methylating agent |
| Key Steps | 1. Cyclocondensation, 2. Hydrolysis | 1. Cyclocondensation, 2. O-Methylation, 3. Hydrolysis |
| Pros | Fewer steps, potentially higher overall yield. | Readily available starting materials, well-established initial cyclization. |
| Cons | The 1,3-dicarbonyl precursor may be less common. | Additional methylation step, potential for N-methylation side products. |
Route A: Direct Synthesis via Methoxy-Substituted Dicarbonyl
This approach involves the direct construction of the 5-methoxypyrazole ring through the cyclocondensation of a methoxy-containing 1,3-dicarbonyl compound with hydrazine.
Experimental Protocol: Route A
Step 1: Synthesis of Ethyl 5-methoxy-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-methoxy-3-oxosuccinate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-methoxy-1H-pyrazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
-
Reaction: Stir the mixture at 60°C for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Route B: Synthesis via Hydroxypyrazole Intermediate and Subsequent Methylation
This alternative route begins with the synthesis of a 5-hydroxypyrazole intermediate, which is then O-methylated to introduce the desired methoxy group.
Experimental Protocol: Route B
Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve diethyl acetylenedicarboxylate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate will form.
-
Isolation: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: O-Methylation of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
-
Reaction Setup: Suspend the ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a base such as potassium carbonate (2.0 eq).
-
Methylating Agent: Add a methylating agent, for example, dimethyl sulfate or methyl iodide (1.2 eq), dropwise.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50°C) for 6-8 hours. Monitor by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography to obtain ethyl 5-methoxy-1H-pyrazole-3-carboxylate.
Step 3: Hydrolysis to this compound
-
Follow the hydrolysis procedure as described in Route A, Step 2 .
Troubleshooting Guides and FAQs
FAQ 1: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by a combination of steric and electronic factors, as well as the reaction conditions.[1][2]
-
pH Control: The pH of the reaction medium is critical. Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, often leading to a different major regioisomer.[1] For the reaction of a substituted hydrazine, acidic conditions can protonate the more basic nitrogen, influencing which nitrogen atom initiates the cyclization.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase the regioselectivity in some pyrazole formations.[3][4]
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[1]
FAQ 2: My O-methylation in Route B is giving low yields and a significant amount of N-methylated byproduct. What can I do?
Answer: The presence of two nucleophilic sites (the oxygen of the hydroxyl group and the nitrogen of the pyrazole ring) can lead to a mixture of O- and N-methylated products.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. Using a milder base like potassium carbonate in a polar aprotic solvent such as acetone or DMF at room temperature generally favors O-methylation. Stronger bases like sodium hydride might increase the nucleophilicity of the ring nitrogen, leading to more N-methylation.
-
Protecting Groups: If N-methylation remains a significant issue, consider protecting the pyrazole nitrogen before the O-methylation step. A common protecting group for pyrazoles is the p-methoxybenzyl (PMB) group, which can be removed later under acidic conditions.
-
Alternative Methylating Agents: While dimethyl sulfate and methyl iodide are common, other methylating agents like diazomethane (use with extreme caution due to its toxicity and explosive nature) or trimethyloxonium tetrafluoroborate can sometimes offer different selectivity profiles.
FAQ 3: The final hydrolysis step is resulting in a low yield of the carboxylic acid. What are the potential causes?
Answer: Low yields during the hydrolysis of the ester can be due to incomplete reaction, product degradation, or difficult isolation.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring with TLC. If the starting ester is still present, you can increase the reaction time, temperature, or the equivalents of the base.
-
Product Solubility: The sodium salt of the carboxylic acid is often highly soluble in water. During the acidification step, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate and minimize its solubility in the aqueous phase. Cooling the mixture in an ice bath during and after acidification will further decrease solubility and promote precipitation.
-
Purification: If the product does not precipitate cleanly, extraction with an organic solvent like ethyl acetate may be necessary. However, multiple extractions might be required if the product has some water solubility. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity.[5]
Sources
Technical Support Center: 5-Methoxy-1H-pyrazole-3-carboxylic Acid
Welcome to the dedicated technical support resource for 5-methoxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this compound. Drawing from established principles of pyrazole chemistry and pharmaceutical stability testing, this center provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Experimental Instability
This section addresses specific issues that may arise during the handling, storage, and use of this compound in various experimental contexts.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Question: We are observing significant variability in the IC50 values of this compound in our cell-based assays. What could be the underlying cause?
Answer: Inconsistent biological activity is often a primary indicator of compound instability under assay conditions. The pyrazole scaffold, while generally robust, possesses functional groups—specifically the methoxy and carboxylic acid moieties—that can be susceptible to certain conditions.
-
Causality: The variability likely stems from degradation of the parent compound in your assay medium. Factors such as the pH of the buffer, exposure to light during incubation, or the presence of oxidative species in the cell culture medium can contribute to this. Pyrazole rings are generally stable to oxidation, but side chains can be more susceptible. The carboxylic acid can also participate in reactions that may alter the compound's activity.
-
Troubleshooting Protocol:
-
pH Assessment: Prepare your dosing solutions in buffers of varying pH (e.g., pH 5, 7.4, and 9) and analyze them by HPLC-UV at time zero and after your typical assay incubation period. A decrease in the peak area of the parent compound will indicate pH-dependent hydrolysis or degradation.
-
Photostability Check: Prepare a solution of your compound and expose it to your laboratory's ambient and direct light conditions for the duration of an experiment. A control sample should be kept in the dark. Compare the purity of both samples by HPLC.
-
Solvent Evaluation: Ensure that your solvent for stock solutions (e.g., DMSO) is anhydrous. Water in DMSO can affect the stability of some compounds over long-term storage. Prepare fresh stock solutions to see if potency is restored.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage
Question: After storing our solid sample of this compound at room temperature for several weeks, we are seeing new impurity peaks in our HPLC chromatogram. What are these, and how can we prevent this?
Answer: The emergence of new peaks upon storage suggests that the compound may be undergoing degradation even in the solid state, albeit likely at a slower rate than in solution.
-
Causality: The pyrazole ring itself is generally stable. However, potential issues could include:
-
Decarboxylation: Carboxylic acids, particularly when attached to heterocyclic rings, can be susceptible to decarboxylation, especially if exposed to heat. This would result in the formation of 5-methoxy-1H-pyrazole.
-
Oxidation: While the pyrazole nucleus is resistant to oxidation, trace metal ions or exposure to atmospheric oxygen over time could potentially affect the molecule, especially at the methoxy group.[1]
-
Hygroscopicity: The compound may be hygroscopic. Absorbed water could facilitate solid-state hydrolysis or other degradation pathways.
-
-
Troubleshooting & Prevention:
-
Optimal Storage Conditions: Refer to the supplier's recommendations. As a general best practice for pyrazole carboxylic acids, store the compound at 2-8°C, protected from light and moisture.[2] Using a desiccator is highly recommended.
-
Inert Atmosphere: For long-term storage, consider aliquoting the compound into amber vials and purging with an inert gas like argon or nitrogen before sealing.
-
Characterization of Degradants: If feasible, use LC-MS to obtain the mass of the impurity peaks. This can provide crucial clues as to the degradation pathway (e.g., a mass loss of 44 Da would strongly suggest decarboxylation).
-
Issue 3: Poor Yield or Side Product Formation During Chemical Reactions
Question: We are using this compound as a starting material for amide coupling, but the reaction is sluggish and we are observing significant side products. What is happening?
Answer: Challenges in synthetic transformations can often be traced back to the stability of the starting materials under the reaction conditions.
-
Causality:
-
Tautomerism: Pyrazoles can exist as tautomers, which can influence their reactivity.[1]
-
pH Sensitivity: The carboxylic acid group's reactivity is highly pH-dependent. The conditions for amide coupling (e.g., the use of bases like triethylamine or DIPEA) might be promoting side reactions. The pyrazole ring itself is a weak base and can form salts.[1]
-
Thermal Lability: If the reaction requires heating, you may be inducing thermal degradation, such as decarboxylation.
-
-
Troubleshooting Protocol:
-
Optimize Coupling Conditions: Experiment with different coupling reagents and bases. A milder, non-nucleophilic base may be beneficial. Running the reaction at a lower temperature for a longer duration could also minimize degradation.
-
Protecting Group Strategy: If side reactions at the pyrazole nitrogen are suspected, consider using a protecting group.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. This will help you identify the optimal reaction time and observe the formation of any side products in real-time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C).[2] For long-term storage, storage in a desiccator under an inert atmosphere is advisable to prevent moisture uptake and potential degradation.
Q2: Is this compound sensitive to pH?
A2: Yes, like most carboxylic acids, its solubility and stability can be pH-dependent. In strongly acidic or basic solutions, the risk of hydrolysis of the methoxy group or other degradation pathways increases. It is recommended to perform pH stability profiling as part of your experimental work-up, especially for aqueous applications.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: The most rigorous method is to conduct a forced degradation study.[3][4][5][6] This involves subjecting the compound to a range of stress conditions that are more severe than your experimental conditions to predict its long-term stability.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to evaluate the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2, 30%)
-
Calibrated HPLC-UV/PDA and LC-MS systems
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis:
-
After the designated stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (a gradient method is often required to separate all degradants).
-
Use a PDA detector to check for peak purity.
-
Use LC-MS to identify the mass of the parent compound and any major degradation products.
-
Data Interpretation:
| Stress Condition | Expected Observation | Potential Degradation Product |
| Acid/Base Hydrolysis | Decrease in parent peak, new peaks | 5-hydroxy-1H-pyrazole-3-carboxylic acid (demethylation) |
| Oxidation | Decrease in parent peak, new peaks | N-oxides, hydroxylated species |
| Thermal | Decrease in parent peak, new peaks | 5-methoxy-1H-pyrazole (decarboxylation) |
| Photolytic | Decrease in parent peak, new peaks | Varies, potential for radical-mediated degradation |
Visualizing Stability and Degradation
To aid in understanding the relationships between experimental observations and potential stability issues, the following diagrams illustrate key concepts.
Caption: Troubleshooting decision tree for stability issues.
Caption: Potential degradation pathways for the target compound.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
Milovanović, V., et al. (2021). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 17(8), 807-819. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
- Singh, R., & Rehman, Z. U. (2012). Forced Degradation Studies: A Review.
-
SciSpace. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
-
Bentham Science Publishers. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry, 17(8). Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-539. Available from: [Link]
-
PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. Available from: [Link]
-
RJPT. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5048-5054. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]
-
MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Pyrazole Synthesis Optimization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on selecting and optimizing catalysts for pyrazole synthesis. Pyrazoles are a cornerstone heterocyclic motif in pharmaceuticals and agrochemicals, and efficient, well-controlled synthesis is paramount.[1][2] The choice of catalyst is a critical factor that dictates reaction yield, time, regioselectivity, and overall process sustainability.[3] This resource consolidates field-proven insights and troubleshooting strategies to navigate the complexities of catalytic pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of catalysts used for pyrazole synthesis?
There is a broad spectrum of catalysts available, which can be broadly categorized as follows:
-
Homogeneous Catalysts : These are soluble in the reaction medium.
-
Brønsted Acids : Simple acids like acetic acid or mineral acids are commonly used in traditional methods like the Knorr pyrazole synthesis to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6]
-
Lewis Acids : Catalysts such as Silver Triflate (AgOTf), Scandium Triflate (Sc(OTf)₃), and Lithium Perchlorate can offer milder reaction conditions and are effective for specific transformations, such as the reaction between trifluoromethylated ynones and hydrazines.[1][3][7]
-
Metal-Organic Complexes : Ruthenium and Iridium complexes can catalyze pyrazole synthesis from 1,3-diols via hydrogen transfer, offering a pathway that avoids unstable 1,3-dialdehyde intermediates.[8] Copper and Palladium catalysts are used in cycloaddition and multi-component reactions.[9][10][11]
-
-
Heterogeneous Catalysts : These are in a different phase from the reaction mixture (typically solid catalysts in a liquid medium).
-
Metal Oxides : Nano-ZnO and mixed metal oxides like CuFe₂O₄ and Mn/ZrO₂ have proven to be efficient, reusable catalysts.[1][10][12]
-
Supported Catalysts : Metals like copper supported on silica have been developed for cycloaddition reactions, proving effective in both batch and continuous flow systems.[11]
-
Acidic Resins : Solid acids like Amberlyst-70 are cost-effective, non-toxic, and thermally stable heterogeneous catalysts that facilitate easy workup.[1]
-
-
Biocatalysts : Enzymes, such as lipase from Aspergillus niger, can catalyze multi-component reactions to form pyrazole derivatives under very mild conditions (e.g., 30 °C).[12]
-
Organocatalysts : These are small, metal-free organic molecules. For instance, amino-functionalized mesoporous silica (SBA-Pr-NH₂) has been used for the efficient synthesis of pyrano[2,3-c]-pyrazole derivatives.[12]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The decision involves a trade-off between activity, selectivity, and process logistics.
-
Choose a Homogeneous Catalyst when:
-
High activity and selectivity are required, as the active sites are readily accessible.
-
Mild reaction conditions are a priority.
-
The reaction mechanism is being studied, as these systems are often better defined.
-
-
Choose a Heterogeneous Catalyst when:
-
Ease of separation and catalyst reusability are critical. This is a major advantage, as it simplifies product purification and reduces waste.[12][13]
-
Green chemistry principles are a priority. Heterogeneous catalysts often align with more sustainable processes.[14]
-
High thermal stability is needed.[12]
-
The reaction is being adapted for continuous flow synthesis.[11]
-
The workflow below can guide your initial decision-making process.
Caption: Decision workflow for initial catalyst type selection.
Q3: What is the mechanistic role of an acid catalyst in the Knorr pyrazole synthesis?
In the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound and a hydrazine, the acid catalyst plays a crucial role in activating the carbonyl groups.[5][6]
-
Carbonyl Protonation : The acid protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound. This makes the carbonyl carbon more electrophilic.
-
Nucleophilic Attack : A nitrogen atom from the hydrazine attacks the activated carbonyl carbon.
-
Dehydration : The catalyst facilitates the elimination of a water molecule to form an imine or hydrazone intermediate.[15]
-
Intramolecular Cyclization & Aromatization : The second nitrogen of the hydrazine then attacks the other carbonyl group, leading to a cyclized intermediate which subsequently dehydrates to form the stable, aromatic pyrazole ring.[6][15]
The catalyst is regenerated at the end of the cycle, making it a true catalytic process.[5]
Caption: Simplified role of an acid catalyst in the Knorr synthesis.
Troubleshooting Guide
Problem: My pyrazole yield is consistently low.
Low yield is a common problem that can often be traced back to catalyst choice or reaction conditions.[4][15]
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Catalyst | The chosen catalyst may not be active enough for your specific substrates. Solution: Screen a panel of catalysts. If using a simple Brønsted acid like acetic acid yields poor results, consider a more active Lewis acid (e.g., Sc(OTf)₃, AgOTf) or a nano-catalyst (e.g., nano-ZnO), which has been shown to improve yields significantly.[1][4][10] |
| Incorrect Catalyst Loading | Too little catalyst will result in a slow or incomplete reaction. Too much can sometimes promote side reactions. Solution: Perform a catalyst loading study. Start with a standard loading (e.g., 1-10 mol%) and vary it to find the optimal concentration.[13] For example, a nickel-based heterogeneous catalyst was optimized at 10 mol%.[13] |
| Incomplete Reaction | The reaction may not be reaching completion due to insufficient time or energy. Solution: 1) Increase reaction time and monitor progress by TLC or LC-MS. 2) Increase temperature ; many condensation reactions require heating or reflux.[4] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[4][5] |
| Catalyst Deactivation | Heterogeneous catalysts can lose activity over time due to poisoning or structural changes. Solution: If reusing a catalyst, ensure it is properly washed and reactivated according to the literature protocol. If activity loss persists, consider a fresh batch of catalyst. Some biocatalysts can be reused multiple times without significant loss of efficiency.[12] |
| Side Reactions | The reaction conditions or catalyst may be promoting the formation of unwanted byproducts. Solution: Changing the solvent or catalyst can alter the reaction pathway. For instance, using aprotic dipolar solvents like DMF instead of ethanol has been shown to give better results in some cases.[10] A different catalyst may offer higher selectivity for the desired product. |
Problem: I am getting a mixture of regioisomers.
This is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound.[16] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to two possible pyrazole products.[6][16]
Strategies to Improve Regioselectivity:
-
Steric and Electronic Control : The inherent steric and electronic properties of the substituents on the dicarbonyl are the primary influence. A less sterically hindered and more electrophilic carbonyl will typically react first.
-
Catalyst Choice : While often substrate-controlled, the catalyst can play a role. Some highly selective syntheses have been reported. For example, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines led to the highly regioselective formation of 3-CF₃-pyrazoles.[1]
-
Reaction Conditions : pH and solvent can significantly influence the product ratio.[16] A systematic screening of different solvents and acidic/basic additives is recommended. In some cases, a remarkably regioselective synthesis was achieved at room temperature in N,N-dimethylacetamide.[1]
-
Reactant Stoichiometry : Recent studies using transient flow kinetics have shown that the initial ratio of reactants can affect the regioselectivity, a parameter not traditionally considered for this purpose.[16]
Catalyst Performance Comparison
The selection of a catalyst is a multi-faceted decision involving considerations of yield, reaction time, temperature, and reusability.[3] The following table summarizes the performance of various catalysts in the synthesis of pyrazole derivatives.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous Catalysts | ||||||||
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Catalytic | Ethanol | Reflux | Varies | Good | N/A | [3] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [1][3] |
| Heterogeneous Catalysts | ||||||||
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Aqueous Media | Not Specified | Not Specified | 95% | Reported | [1][10] |
| CuFe₂O₄ | Malononitrile, Hydrazine, etc. (MCR) | 8 mol% | Water | 60 °C | 4 h | 85-97% | Reported | [12] |
| Mn/ZrO₂ | Malononitrile, Hydrazine, etc. (MCR) | 30 mg | Ethanol | 80 °C (Ultrasound) | 10 min | 88-98% | Up to 6 cycles | [12] |
| Amberlyst-70 | 1,3-Diketones, Hydrazines | Not Specified | Water | Room Temp | Not Specified | Good | Reported | [1] |
| Silica-supported Cu | Sydnones, Terminal Alkynes | 0.3 eq. | o-dichlorobenzene | 140 °C | 2-3 h | >95% | Up to 4 cycles | [11] |
| Biocatalysts | ||||||||
| Aspergillus niger Lipase (ANL) | Aldehyde, Malononitrile, etc. (MCR) | 20 mg | Ethanol | 30 °C | 1 h | 70-98% | Up to 3 cycles | [12] |
Experimental Protocol Example: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole
This protocol is adapted from a reported environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives.[10]
Objective: To synthesize 3-methyl-1-phenyl-1H-pyrazol-5-ol via condensation of phenylhydrazine and ethyl acetoacetate using a reusable nano-ZnO catalyst.[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol (Solvent)
-
Round bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of nano-ZnO powder (e.g., 5-10 mol% relative to the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the solid nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1,3,5-substituted pyrazole.
References
-
Al-dujaili, A. H., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Molecules. Available at: [Link]
-
MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Chigr, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Schmitt, D. C., et al. (2016). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Available at: [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Solid acid-catalysed synthesis of pyrazolopyridines. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]
-
PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]
-
ACG Publications. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. Available at: [Link]
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Available at: [Link]
-
Comas-Barceló, J., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow. RSC Publishing. Available at: [Link]
-
PMC. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]
-
Morressier. (n.d.). Novel synthesis of pyrazoles by heterogeneous catalyst. Available at: [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 12. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Validation & Comparative
"5-methoxy-1H-pyrazole-3-carboxylic acid" vs. other pyrazole derivatives
An In-Depth Comparative Guide to Pyrazole Derivatives: Profiling 5-methoxy-1H-pyrazole-3-carboxylic acid Against Established Therapeutic Agents
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical nature have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets.[3][4][5] This has led to the development of numerous blockbuster drugs across various therapeutic areas, including the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[1][3][6]
This guide provides a comparative analysis of this compound, a specific but less-characterized derivative, against several well-established pyrazole-based drugs. By examining the structure-activity relationships (SAR), mechanisms of action, and synthetic pathways of market-leading compounds, we can infer the potential properties and applications of this target molecule and highlight the nuanced role that specific functional groups play in determining biological activity.
The Subject of Analysis: this compound
While specific experimental data for this compound is not extensively published, its structure provides valuable clues to its potential biological role. The molecule features two key functional groups on the pyrazole core:
-
A Carboxylic Acid at the C3 Position: This acidic moiety is a potent hydrogen bond donor and acceptor. In many enzyme inhibitors, a carboxylate group mimics a substrate or interacts with positively charged residues (e.g., Arginine, Lysine) in the active site, providing a strong anchoring point.[7]
-
A Methoxy Group at the C5 Position: The methoxy group is an electron-donating group that can influence the electronics of the pyrazole ring.[5] It can also participate in hydrogen bonding and, critically, its presence and position can impact metabolic stability and pharmacokinetic properties.
To understand the potential of this substitution pattern, we will compare it to three distinct classes of pyrazole derivatives: a selective enzyme inhibitor (Celecoxib), a receptor antagonist (Rimonabant), and a positive allosteric modulator (CDPPB).
Comparator 1: Celecoxib - The Selective COX-2 Inhibitor
Celecoxib (marketed as Celebrex) is a diaryl-substituted pyrazole and a cornerstone of the non-steroidal anti-inflammatory drug (NSAID) class.[8][9][10] Its development was a landmark in targeted therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]
Mechanism of Action
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is primarily responsible for synthesizing prostaglandins that mediate pain and inflammation.[8][10][11] It shows significantly less activity against the COX-1 isoform, which is involved in maintaining the protective lining of the stomach.[9] This selectivity is driven by a key structural feature: the benzenesulfonamide side chain.[8][9] This polar group binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, providing the basis for its selective inhibition.[9]
Structure-Activity Relationship (SAR)
-
Diaryl Substitution: The two phenyl rings at adjacent positions on the pyrazole core are crucial for its activity.
-
Trifluoromethyl Group: The CF3 group at the C3 position enhances binding affinity.
-
Benzenesulfonamide Moiety: As mentioned, this group at the N1 position is the key to COX-2 selectivity.[8]
The comparison with this compound is stark. The latter lacks the large hydrophobic aryl groups and the sulfonamide "selectivity key" of Celecoxib, making it highly unlikely to function as a potent and selective COX-2 inhibitor in the same manner.
COX-2 Signaling Pathway
The mechanism of Celecoxib involves interrupting the conversion of arachidonic acid into inflammatory prostaglandins.
Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Comparator 2: Rimonabant - The CB1 Receptor Antagonist
Rimonabant was developed as a selective antagonist for the cannabinoid receptor type 1 (CB1) and was marketed for the treatment of obesity.[12][13] By blocking CB1 receptors in the brain and peripheral tissues, it reduced appetite and improved metabolic parameters.[12][14] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, highlighting the critical role of the endocannabinoid system in mood regulation.[14][15]
Mechanism of Action
Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor.[14] It binds to the receptor, blocking its activation by endogenous cannabinoids like anandamide and 2-AG.[14] This action in the hypothalamus suppresses appetite, while its effects on peripheral tissues like adipose tissue were thought to contribute to improved metabolic profiles beyond what could be explained by weight loss alone.[13][15][16]
Structure-Activity Relationship (SAR)
The SAR for pyrazole-based CB1 antagonists is well-defined:[17][18]
-
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is critical for high-affinity binding.[17]
-
C3-Substituent: A carboxamide group, typically with a piperidinyl moiety, is essential.[17][18] This differs significantly from the simple carboxylic acid in our target molecule.
-
C5-Substituent: A para-substituted phenyl ring at the C5 position enhances potency.[17]
Once again, this compound lacks the specific, bulky hydrophobic groups and the complex amide structure required for high-affinity CB1 antagonism. Its smaller, more polar nature makes it a poor candidate for this target.
Comparator 3: CDPPB - The mGluR5 Positive Allosteric Modulator
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) represents a more subtle mechanism of action. It is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[19][20] Instead of activating or blocking the receptor directly, it binds to a different site (an allosteric site) and enhances the receptor's response to its natural ligand, glutamate.[19] This approach offers a way to potentiate neurotransmission without causing the over-activation associated with direct agonists. CDPPB has shown antipsychotic-like effects in preclinical models.[20][21]
Mechanism of Action
CDPPB binds to an allosteric site on the mGluR5 protein. This binding event induces a conformational change that increases the affinity and/or efficacy of glutamate at its orthosteric binding site. This potentiation of mGluR5 signaling can increase the activation of downstream pathways like ERK1/2 and AKT.[22]
Structure-Activity Relationship (SAR)
The discovery of CDPPB came from exploring N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides.[19]
-
Core Structure: The 1,3-diphenyl-1H-pyrazol-5-yl core is fundamental to its activity.
-
Amide Linker: The benzamide group is a key interacting element.
-
Cyano Group: The cyano group on the benzamide ring was found to optimize potency.
The structural requirements for mGluR5 PAM activity—large aromatic substituents and a specific amide linkage—are not present in this compound.
Comparative Summary and Inferences
The analysis of these diverse, clinically relevant pyrazole derivatives reveals clear SAR trends that depend on the biological target.
| Compound | Class | Key Structural Features | Target | IC50/EC50 |
| Celecoxib | COX-2 Inhibitor | Diaryl rings, CF3 group, benzenesulfonamide moiety | COX-2 | ~0.04 µM (varies by assay) |
| Rimonabant | CB1 Antagonist | Dichlorophenyl at N1, piperidinyl carboxamide at C3, chlorophenyl at C5 | CB1 Receptor | ~10-20 nM (Ki) |
| CDPPB | mGluR5 PAM | Diphenyl pyrazole core, benzamide linker with cyano group | mGluR5 | ~27 nM (EC50)[21] |
| This compound | N/A (Hypothetical) | Methoxy at C5, Carboxylic Acid at C3 | Unknown | N/A |
Based on this comparison, this compound is unlikely to be a potent inhibitor, antagonist, or modulator for the targets discussed above. Its small size and polar functional groups suggest it may be better suited as a fragment for fragment-based drug discovery or as an inhibitor for enzymes that recognize small carboxylic acids, such as certain metabolic enzymes or demethylases.[7] For instance, studies on 1H-pyrazole-4-carboxylic acid derivatives have identified potent inhibitors of the DNA 6mA demethylase ALKBH1, where the carboxylic acid is essential for chelating a metal ion in the active site.[7]
Experimental Protocols for Comparative Analysis
To experimentally characterize a novel pyrazole derivative like this compound and compare it to established agents, a series of standardized in vitro assays would be required.
General Synthetic Workflow for Pyrazole Derivatives
The Knorr pyrazole synthesis remains a foundational method for creating the pyrazole core, which can then be further modified.
Caption: The Knorr synthesis condenses a dicarbonyl with a hydrazine.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes, thereby establishing its potency and selectivity.[9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) and reference compound (Celecoxib).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
In a 96-well plate, add assay buffer, enzyme (either COX-1 or COX-2), and the diluted compounds or vehicle (DMSO).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further 10 minutes at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using the EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for CB1 Receptor
Objective: To measure the affinity (Ki) of a test compound for the CB1 receptor by assessing its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
[³H]-CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).
-
Test compound (e.g., this compound) and reference compound (Rimonabant).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and Rimonabant.
-
In a 96-well plate, add the CB1-expressing cell membranes, the radioligand ([³H]-CP55,940) at a fixed concentration (e.g., its Kd value), and the diluted compounds.
-
Define non-specific binding by adding a high concentration of a non-labeled ligand.
-
Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each compound concentration.
-
Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
The pyrazole scaffold is a testament to the power of privileged structures in drug discovery.[2][6] However, its biological activity is not inherent to the ring itself but is dictated with exquisite precision by the nature and arrangement of its substituents. The comparison of established drugs like Celecoxib, Rimonabant, and CDPPB demonstrates that large, specific hydrophobic and interactive groups are often required to achieve high-potency interactions with major drug targets like GPCRs and enzymes.
While this compound does not fit these established paradigms, its structure, featuring a key metal-chelating carboxylic acid and a metabolically-influential methoxy group, suggests it could be a valuable lead for other enzyme classes.[5][7] Its true potential can only be unlocked through systematic screening and experimental validation using the types of robust protocols detailed here. This analysis underscores a fundamental principle in medicinal chemistry: while the core scaffold provides the foundation, the functional groups are the architects of biological function.
References
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[4][23]
-
Mandal, A. (Reviewed by Robertson, S.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.[8]
-
Singh, U. C., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.[3][6]
-
Gomaa, H. A. M., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.[24]
-
BenchChem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.[9]
-
Malone, D. & Goyal, A. (2023). Celecoxib. StatPearls - NCBI Bookshelf.[10]
-
Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.[4]
-
Cretan, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[25]
-
Gade, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.[26]
-
BenchChem. (n.d.). Synthesis of Novel Pyrazole Derivatives for Drug Discovery. BenchChem.[1]
-
Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry.[5]
-
Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.[2]
-
Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. ACS Publications.[7]
-
PharmGKB. Celecoxib Pathway, Pharmacodynamics. ClinPGx.[27]
-
Singh, U. C., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.[6]
-
Synapse. (2024). What is the mechanism of Rimonabant? Patsnap Synapse.[14]
-
Gelfand, E. V. & Cannon, C. P. (2006). Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors. PubMed.[12]
-
Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com.[11]
-
Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.[17]
- Bekircan, O., et al. (2014).
-
Boyd, S. T. & Fremming, B. A. (2005). Rimonabant: A selective CB1 antagonist. ResearchGate.[13]
- Bioorganic & Medicinal Chemistry Letters. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed.
-
Sam, S., et al. (2011). Rimonabant: From RIO to Ban. PubMed Central.[16]
-
Scheen, A. J. (2006). [Medication of the month. Rimonabant (Acomplia): first CB1 receptor antagonist of the endocannabinoid system]. PubMed.[15]
- Al-Ghorbani, M., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[18]
-
MedchemExpress. (n.d.). CDPPB | mGluR5 Modulator. MedchemExpress.com.[22]
- Al-Mokyna, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central.
- Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Sharma, R., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences.
- Al-Amiery, A. A., et al. (2021).
-
BenchChem. (n.d.). The Discovery and Development of CDPPB: A Positive Allosteric Modulator of mGluR5. BenchChem.[19]
-
Lindsley, C. W., et al. (2005). A Novel Selective Positive Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Has in Vivo Activity and Antipsychotic-Like Effects in Rat Behavioral Models. ResearchGate.[20]
-
Hello Bio. (n.d.). CDPPB | mGluR5 modulator. Hello Bio.[21]
- El-Sayed, N. N. E., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Jain, A., et al. (2015). Current status of pyrazole and its biological activities. PubMed Central.
- CymitQuimica. (n.d.). 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid. CymitQuimica.
-
Gancarz, A. M., et al. (2013). The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats. NIH.[28]
- ResearchGate. (n.d.). Biologically active pyrazole derivatives.
- MySkinRecipes. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes.
- Al-Majid, A. M., et al. (2023).
- Chimenti, F., et al. (2013).
- Pontiki, E., et al. (2014).
- ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
- ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
- PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem.
- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
- Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 12. Rimonabant: a cannabinoid receptor type 1 blocker for management of multiple cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. CDPPB | mGluR5 modulator | Hello Bio [hellobio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinPGx [clinpgx.org]
- 28. The mGluR5 Positive Allosteric Modulator CDPPB Does Not Alter Extinction or Contextual Reinstatement of Methamphetamine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Substituted Pyrazole-3-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives, particularly substituted pyrazole-3-carboxylic acids, have demonstrated a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the performance of these compounds across various therapeutic areas, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction: The Versatility of the Pyrazole-3-Carboxylic Acid Scaffold
Pyrazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its unique structural features allow for diverse substitutions at various positions of the pyrazole ring, leading to a broad spectrum of pharmacological activities.[3][4] These activities range from antimicrobial and anti-inflammatory to anticancer and even applications in agriculture as herbicides and fungicides.[1][2][5] This guide will delve into a comparative analysis of these activities, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity.
Comparative Analysis of Biological Activities
The biological activity of substituted pyrazole-3-carboxylic acids is profoundly influenced by the nature and position of the substituents on the pyrazole ring. Understanding these structure-activity relationships is critical for the rational design of more potent and selective therapeutic agents.
Anticancer Activity
Substituted pyrazole-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory activity against various cancer cell lines and key oncogenic targets.[6][7][8]
A study by Pirol et al. involved the design and synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide derivatives, which were evaluated for their anticancer potential.[6] Another series of pyrazole-containing amide derivatives demonstrated significant cytotoxicity against HCT-116, Huh-7, and MCF-7 cell lines, with IC50 values as low as 1.1 µM.[6] The anticancer mechanism often involves the inhibition of critical enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[9]
Table 1: Comparative Anticancer Activity of Substituted Pyrazole-3-Carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Compound 57 | 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic-acid-based amide | Not Specified | Potent Activity | [6] |
| Compound 35 | Pyrazole containing amide derivative | HCT-116 | 1.1 | [6] |
| Huh-7 | 1.6 | [6] | ||
| MCF-7 | 3.3 | [6] | ||
| Compound 19 | 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 | [6] |
| Compound 6e | Pyrazole derivative with hydroxamic acid group | Not Specified (CDK2/HDAC inhibitor) | Potent Inhibition | [9] |
| Compound 6f | Pyrazole derivative with hydroxamic acid group | Not Specified (CDK2/HDAC inhibitor) | Potent Inhibition | [9] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Amide Substitution at C3: The presence of an amide group at the 3-position of the pyrazole ring is a common feature in many anticancer derivatives, suggesting its importance for interacting with biological targets.[6][10][11]
-
Aryl Substituents at N1 and C5: The nature of the aryl groups at the N1 and C5 positions significantly influences potency. For instance, a 2,4-dichlorophenyl group at the N1 position and a para-substituted phenyl ring at the C5 position are often associated with high activity.[10][11]
-
Introduction of Specific Moieties: The incorporation of moieties like quinoline and hydroxamic acid can confer potent inhibitory activity against specific cancer-related targets like CDKs and HDACs.[6][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Certain substituted pyrazole-3-carboxylic acids have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [12][13] One study reported that novel pyrazole-NO hybrid molecules exhibited significant anti-inflammatory activity compared to indomethacin in a carrageenan-induced paw edema model. [12]Another series of 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent in vitro anti-inflammatory effects, with one compound exhibiting 93.80% inhibition, superior to the standard drug diclofenac sodium (90.21%). [13] Table 3: Comparative Anti-inflammatory Activity of Substituted Pyrazole-3-Carboxylic Acid Derivatives
| Compound ID | Substitution Pattern | In Vitro/In Vivo Model | Activity/Potency | Reference |
| Organic nitrate 10 | Pyrazole-NO hybrid | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [12] |
| Compound 117a | 1,3,4,5-tetrasubstituted pyrazole | In vitro anti-inflammatory assay | 93.80% inhibition | [13] |
| Compound 149 | Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1, COX-2, 5-LOX inhibition | IC50: 5.40 µM (COX-1), 0.01 µM (COX-2), 1.78 µM (5-LOX) | [13] |
| Compounds 144-146 | Pyrazole derivatives | Carrageenan-induced paw edema | 78.9-96% edema inhibition | [13] |
| COX-2 inhibition | IC50: 0.034-0.052 µM | [13] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
COX-2 Selectivity: Specific substitution patterns can lead to selective inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects. The benzothiophen-2-yl pyrazole carboxylic acid derivative (Compound 149) showed a high selectivity index. [13]* Hybrid Molecules: The design of hybrid molecules, such as pyrazole-nitric oxide (NO) donor hybrids, can result in compounds with both anti-inflammatory and gastroprotective properties. [12] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole-3-Carboxylic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole-3-carboxylic acid scaffold is a cornerstone of modern pharmacophores. Its prevalence in blockbuster drugs and clinical candidates necessitates a deep understanding of its synthesis. This guide provides an in-depth, comparative analysis of the most effective synthetic routes to this valuable heterocyclic core, moving beyond mere protocols to explain the "why" behind the "how."
The Strategic Importance of Pyrazole-3-Carboxylic Acids
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. The addition of a carboxylic acid at the 3-position provides a crucial handle for further functionalization, enabling the modulation of physicochemical properties and target engagement. From anti-inflammatory agents to oncology therapeutics, the pyrazole-3-carboxylic acid moiety is a testament to the power of heterocyclic chemistry in drug design.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of pyrazole-3-carboxylic acids is dominated by a few robust and versatile methods. Here, we dissect the two most prominent strategies: the venerable Knorr Pyrazole Synthesis and the elegant Huisgen 1,3-Dipolar Cycloaddition. We will also explore a powerful "one-pot" multicomponent approach that offers significant advantages in terms of efficiency and sustainability.
At a Glance: Performance Metrics of Key Synthetic Routes
| Method | Starting Materials | Typical Yield | Reaction Time | Regioselectivity | Key Advantages | Potential Challenges |
| Knorr Pyrazole Synthesis | β-Ketoesters and Hydrazines | 60-95% | 1-6 hours (conventional), 5-15 minutes (microwave) | Often an issue with unsymmetrical dicarbonyls, but can be controlled. | Readily available starting materials, well-established, and versatile. | Regioisomeric mixtures can be difficult to separate. |
| Huisgen 1,3-Dipolar Cycloaddition | Diazo compounds and Alkynes | 70-90% | 1-24 hours | Generally high, but dependent on substituents. | High regioselectivity, broad substrate scope. | Can require the synthesis of potentially hazardous diazo compounds. |
| "One-Pot" Multicomponent Synthesis | Ketones, Diethyl oxalate, and Hydrazines | 70-91% | 6-12 hours | Good, driven by reaction conditions. | High efficiency, avoids isolation of intermediates, and is environmentally friendly. | Can be sensitive to reaction conditions and steric hindrance. |
Deep Dive into Synthetic Methodologies
The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry
First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative remains the most widely used method for pyrazole synthesis.[1][2] For the preparation of pyrazole-3-carboxylic acid esters, a β-ketoester is the ideal starting material.
The Underlying Chemistry: A Tale of Two Nitrogens
The reaction proceeds via initial condensation of one of the hydrazine's nitrogen atoms with the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. The second nitrogen then performs an intramolecular nucleophilic attack on the ester carbonyl, followed by dehydration to yield the aromatic pyrazole ring.[3]
Controlling Regioselectivity: The Scientist's Gambit
With unsymmetrical 1,3-dicarbonyls and substituted hydrazines, the initial nucleophilic attack can occur at two different carbonyls, leading to a mixture of regioisomers. The outcome is a delicate balance of steric and electronic factors.[4] For instance, in the reaction of phenylhydrazine with ethyl acetoacetate, the more nucleophilic nitrogen of the hydrazine preferentially attacks the more electrophilic ketone, leading predominantly to the 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.[3]
Workflow for Knorr Pyrazole Synthesis
Caption: General workflow for the Knorr synthesis of pyrazole-3-carboxylic acids.
Experimental Protocol: Conventional Knorr Synthesis of Ethyl 5-Aryl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is adapted from a procedure for the synthesis of precursors to bioactive thiazole derivatives.
-
Materials:
-
Ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the ethyl 2,4-dioxo-4-arylbutanoate and phenylhydrazine in ethanol in a round-bottom flask.
-
Heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Experimental Protocol: Microwave-Assisted Knorr Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the Knorr reaction, often with improved yields.
-
Materials:
-
Aryl hydrazine (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a microwave-safe vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes.
-
After cooling, the product can be isolated and purified as in the conventional method.
-
The Huisgen 1,3-Dipolar Cycloaddition: Precision in Heterocyclic Synthesis
The Huisgen 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocycles.[5][6] In the context of pyrazole-3-carboxylic acid synthesis, this involves the reaction of a diazoacetate with an alkyne.
The Mechanism: A Concerted Dance of Electrons
This reaction is a concerted [3+2] cycloaddition where the 4π electrons of the 1,3-dipole (the diazo compound) and the 2π electrons of the dipolarophile (the alkyne) react in a single step to form the pyrazole ring.[6] The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.
Workflow for Huisgen 1,3-Dipolar Cycloaddition
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. name-reaction.com [name-reaction.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of FDA-approved drugs targeting a wide array of diseases, from inflammation and cancer to erectile dysfunction.[1][2][3] Notable examples include the anti-inflammatory drug Celecoxib, the phosphodiesterase-5 (PDE5) inhibitor Sildenafil, and the since-withdrawn anti-obesity agent Rimonabant.[1][2] The success of these compounds lies in the pyrazole core's ability to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[4][5]
However, this structural versatility also presents a significant challenge: the potential for cross-reactivity with unintended biological targets. These "off-target" interactions can lead to a range of adverse effects, from mild side effects to serious toxicity, and can ultimately derail an otherwise promising drug development program.[6] For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of the cross-reactivity profile of any new pyrazole-based compound is not just a regulatory hurdle, but a fundamental aspect of ensuring safety and efficacy.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of pyrazole-based compounds, supported by experimental data and protocols. We will delve into the causality behind experimental choices, providing a framework for designing self-validating studies to build a comprehensive and trustworthy selectivity profile.
Visualizing the Core and the Challenge
To understand the potential for varied interactions, it is crucial to visualize the fundamental pyrazole structure and the key points of substitution that medicinal chemists leverage to modulate activity and selectivity.
Caption: Key substitution points on the pyrazole ring influencing biological activity.
Experimental Strategies for Profiling Cross-Reactivity
A multi-pronged approach is essential for building a comprehensive understanding of a compound's selectivity. No single assay can provide a complete picture. Here, we compare three widely-used, robust techniques: Kinase Profiling, Competitive Binding Assays, and the Cellular Thermal Shift Assay (CETSA).
Kinase Profiling: A Broad Sweep of the Kinome
Given that a significant number of pyrazole-based drugs are kinase inhibitors, assessing their activity across the human kinome is a critical first step.[7][8] Kinase profiling services offer a high-throughput method to screen a compound against a large panel of kinases, providing a broad view of its selectivity.
The Causality Behind the Choice: Kinases share a conserved ATP-binding pocket, the primary target for many inhibitors. The pyrazole scaffold is adept at forming hydrogen bonds with the "hinge" region of this pocket.[4] Subtle differences in the amino acids surrounding this pocket determine selectivity. Therefore, a broad screen is necessary to identify unexpected off-target kinase interactions that would not be predicted from the primary target's structure alone.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test compound (e.g., a novel pyrazole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Add 2.5 µL of the specific kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Competitive Binding Assays: Quantifying Affinity for Specific Targets
Once potential off-targets are identified, competitive binding assays are employed to quantify the binding affinity (Ki) of the test compound for these targets. This is a more direct measure of interaction than an inhibition assay.
The Causality Behind the Choice: An IC50 value can be influenced by factors like ATP concentration in the assay. A Ki value, derived from a competitive binding assay, is a more fundamental measure of the compound's affinity for the target protein. This is crucial for accurately comparing the potency of on-target versus off-target interactions.
Experimental Protocol: Radioligand Competitive Binding Assay
This protocol describes a method to determine a compound's binding affinity for a receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes or purified receptor expressing the target of interest.
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Radiolabeled ligand with known affinity for the target.
-
Unlabeled test compound.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Dilute the radiolabeled ligand to a fixed concentration (typically at or below its Kd value) in the assay buffer.
-
-
Assay Setup: In a 96-well plate, combine:
-
The cell membrane/receptor preparation.
-
The diluted radiolabeled ligand.
-
The serially diluted unlabeled test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Plot the measured radioactivity against the logarithm of the unlabeled compound's concentration. The resulting sigmoidal curve can be used to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[10][11]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique to verify that a compound binds to its intended (or unintended) target within the complex environment of a living cell.[12][13]
The Causality Behind the Choice: In vitro assays use purified proteins, which may not fully represent the target's conformation and interactions within a cell. CETSA provides crucial evidence of target engagement in a more physiologically relevant setting, validating the data from in vitro screens. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[8]
Experimental Protocol: CETSA with Western Blot Detection
Materials:
-
Cultured cells expressing the target protein.
-
Test compound.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
Equipment for SDS-PAGE and Western blotting.
-
A primary antibody specific to the target protein.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate. Quantify the band intensities. A plot of the soluble protein fraction versus temperature will show a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[4][14][15]
Comparative Cross-Reactivity Profiles of Representative Pyrazole-Based Drugs
To illustrate the importance of selectivity profiling, the following table summarizes publicly available cross-reactivity data for two well-known pyrazole-containing drugs, Celecoxib and Sildenafil. This data highlights how even structurally related compounds can have vastly different off-target profiles.
| Compound | Primary Target | Known Off-Targets / Cross-Reactivities | Implication of Off-Target Activity |
| Celecoxib | COX-2 | - COX-1 (at higher concentrations)[16]- Kinases (e.g., Akt, ERK)[17]- NF-κB signaling pathway [18][19][20][21] | - Potential for GI side effects at high doses.- May contribute to anti-cancer effects through non-COX-2 mechanisms. |
| Sildenafil | PDE5 | - PDE6 (in the retina)[22]- PDE11 [16]- May interact with other kinases in certain contexts[23][24][25][26] | - Responsible for visual disturbances ("blue-tinted" vision) in some users.[27]- The clinical significance of PDE11 inhibition is not fully understood. |
This table is a synthesis of data from multiple sources and is for illustrative purposes. For detailed quantitative data, refer to the cited literature.
Mechanistic Insights: Why Pyrazoles Interact with Off-Targets
The cross-reactivity of pyrazole-based compounds often stems from the structural similarities between the ATP-binding pockets of kinases or the active sites of other enzymes.
Structural Basis of Kinase Cross-Reactivity: The pyrazole core is an excellent bioisostere for other aromatic rings and can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[4] Selectivity is often dictated by the substituents on the pyrazole ring, which interact with more variable regions of the binding pocket. For example, substitutions at the R3 and R5 positions can create steric hindrance or favorable interactions that favor binding to one kinase over another.[4][28] Molecular docking and X-ray crystallography studies are invaluable for understanding these interactions at an atomic level and guiding the design of more selective inhibitors.[2][28][29]
Case Study: Off-Target Inhibition of VEGFR2 Signaling Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common target in cancer therapy.[6][30] However, many small molecule inhibitors, including some with pyrazole scaffolds, show cross-reactivity with VEGFR2 due to similarities in the kinase domain.[6]
Caption: Off-target inhibition of the VEGFR2 signaling pathway by a pyrazole-based compound.
Unintended inhibition of VEGFR2 can lead to side effects such as hypertension and cardiotoxicity. This underscores the importance of screening compounds intended for other targets against key kinases like VEGFR2, especially in the context of cancer drug development. The downstream effects of such inhibition include reduced endothelial cell proliferation and survival, which, while beneficial in an oncology setting, can be detrimental otherwise.
Conclusion: A Roadmap to Selectivity
The pyrazole scaffold will undoubtedly continue to be a valuable tool in the development of new therapeutics. However, its successful application hinges on a deep and early understanding of a compound's selectivity profile. By employing a strategic combination of broad-based screening, quantitative binding assays, and cell-based target engagement studies, researchers can build a robust data package that informs lead optimization, predicts potential liabilities, and ultimately leads to the development of safer and more effective medicines. The logical workflow for assessing cross-reactivity should be an integral part of any drug discovery program.
Caption: A logical workflow for assessing and optimizing the selectivity of pyrazole-based compounds.
References
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. (2024). PubMed. Retrieved January 20, 2026, from [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLOS Computational Biology. Retrieved January 20, 2026, from [Link]
-
High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients. (2005). PubMed. Retrieved January 20, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications. Retrieved January 20, 2026, from [Link]
-
Phosphodiesterase (PDE) 5 inhibitors sildenafil, tadalafil and vardenafil impact cAMP-specific PDE8 isoforms-linked second messengers and steroid production in a mouse Leydig tumor cell line. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB. (2001). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Celecoxib loses its anti‐inflammatory efficacy at high doses through activation of NF‐κB. (2001). The FASEB Journal. Retrieved January 20, 2026, from [Link]
-
Phosphodiesterase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. Retrieved January 20, 2026, from [Link]
-
Celecoxib Loses Its Anti-Inflammatory Efficacy at High Doses Through Activation of NF-kappaB. (2001). PubMed. Retrieved January 20, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Retrieved January 20, 2026, from [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]
-
[3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP. (2003). PubMed. Retrieved January 20, 2026, from [Link]
-
From Celecoxib to a Novel Class of Phosphodiesterase 5 Inhibitors: Trisubstituted Pyrazolines as Novel Phosphodiesterase 5 Inhibitors with Extremely High Potency and Phosphodiesterase Isozyme Selectivity. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
2 Inhibitor Celecoxib Abrogates TNF-Induced NF-κB Activation through Inhibition of Activation of IκBα Kinase and Akt in Human Non-Small Cell Lung Carcinoma: Correlation with Suppression of COX-2 Synthesis1. (n.d.). The Journal of Immunology. Retrieved January 20, 2026, from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Vascular endothelial growth factor (VEGF) inhibition by small molecules. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Celecoxib enhances [sorafenib + sildenafil] lethality in cancer cells and reverts platinum chemotherapy resistance. (2015). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Multi-kinase inhibitors interact with sildenafil and ERBB1/2/4 inhibitors to kill tumor cells in vitro and in vivo. (2016). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Sildenafil and celecoxib interact to kill breast cancer cells. (2014). VCU Scholars Compass. Retrieved January 20, 2026, from [Link]
-
Sildenafil and celecoxib interact to kill breast cancer cells. (2014). VCU Scholars Compass. Retrieved January 20, 2026, from [Link]
-
Selective COX-2 inhibitor celecoxib combined with EGFR-TKI ZD1839 on non-small cell lung cancer cell lines: in vitro toxicity and mechanism study. (2008). PubMed. Retrieved January 20, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]
Sources
- 1. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 9. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 10. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Celecoxib to a Novel Class of Phosphodiesterase 5 Inhibitors: Trisubstituted Pyrazolines as Novel Phosphodiesterase 5 Inhibitors with Extremely High Potency and Phosphodiesterase Isozyme Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Celecoxib loses its anti-inflammatory efficacy at high doses through activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Celecoxib enhances [sorafenib + sildenafil] lethality in cancer cells and reverts platinum chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multi-kinase inhibitors interact with sildenafil and ERBB1/2/4 inhibitors to kill tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "Sildenafil and celecoxib interact to kill breast cancer cells" by Brittany Binion [scholarscompass.vcu.edu]
- 23. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 24. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Vascular endothelial growth factor (VEGF) inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Guide to Analytical Method Validation for 5-methoxy-1H-pyrazole-3-carboxylic acid
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 5-methoxy-1H-pyrazole-3-carboxylic acid, a pivotal heterocyclic building block in modern drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation. Our narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), referencing global regulatory standards to ensure compliance and data integrity.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a versatile intermediate whose structural integrity and purity are paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated analytical method is not merely a regulatory requirement but a scientific necessity. It provides indisputable proof that the chosen analytical procedure is "fit for purpose"—that is, it reliably and consistently measures the identity, purity, and concentration of the analyte.[1][2]
The validation process is governed by a harmonized set of international guidelines, primarily from the International Council for Harmonisation (ICH), with adoption and further guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] These guidelines establish a framework for demonstrating that an analytical procedure is accurate, precise, specific, and robust for its intended application.[6][7]
The Regulatory Cornerstone: ICH Q2(R2) Validation Parameters
The recently updated ICH Q2(R2) guideline, along with its companion document ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation.[8][9] This modern framework encourages a more scientific, risk-based process over a simple checklist. The core performance characteristics that must be evaluated are summarized below.
| Validation Parameter | Objective |
| Specificity / Selectivity | To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from impurities, degradants, or matrix components.[6][10] |
| Linearity | To verify that the method's response is directly proportional to the concentration of the analyte within a given range.[7] |
| Range | To establish the interval between the upper and lower analyte concentrations for which the method has been proven to be accurate, precise, and linear.[1] |
| Accuracy | To determine the closeness of the test results to the true value, often expressed as percent recovery of a known amount of analyte.[6][11] |
| Precision | To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[10][11] |
Comparative Analysis of Analytical Methodologies
For a polar, non-volatile molecule like this compound, several analytical techniques can be considered. However, their suitability varies significantly based on the specific analytical objective (e.g., quantification, impurity profiling, identification).
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the quintessential workhorse for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. It is exceptionally well-suited for separating the target analyte from potential process impurities and degradation products.
Causality of Experimental Choices:
-
Column: A C18 column is the standard choice for polar analytes, offering a non-polar stationary phase that provides effective retention and separation.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH to ensure the carboxylic acid is in a consistent ionization state, leading to reproducible retention times. The organic modifier is adjusted to control the elution strength.
-
Detector: A UV detector is ideal as the pyrazole ring system contains a chromophore that absorbs in the UV spectrum. Detection at a specific wavelength enhances selectivity.
Caption: HPLC Method Validation Workflow.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% A to 20% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (to be determined by UV scan).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Prepare a solution of the test sample in the diluent to achieve the target concentration.
-
-
Validation Procedure:
-
Specificity (Forced Degradation): Subject the analyte to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate degradation products.[12][13] The method is specific if the analyte peak is well-resolved from all degradant peaks, demonstrating its stability-indicating nature.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 50-150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. The recovery should typically be within 98.0-102.0%.[11]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD should meet predefined acceptance criteria.
-
-
Robustness: Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within acceptable limits.[10]
-
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique for quantitative analysis. However, its primary limitation is a lack of specificity compared to chromatographic methods.
Causality of Experimental Choices:
-
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Solvent: A UV-grade solvent in which the analyte is stable and soluble (e.g., methanol or ethanol) is chosen.
-
Wavelength (λmax): The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Wavelength Selection: Scan a dilute solution of the analyte (e.g., 10 µg/mL in methanol) from 200-400 nm to determine the λmax.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each at the predetermined λmax using the solvent as a blank.
-
Quantification: Plot absorbance versus concentration to create a calibration curve. Measure the absorbance of the unknown sample and determine its concentration from the curve.
-
-
Validation & Comparison:
-
The method must still be validated for linearity, range, accuracy, and precision.
-
Limitation: This method cannot distinguish the analyte from any impurities or degradants that absorb at the same wavelength. Therefore, it is unsuitable for stability testing or impurity analysis but can be effective for a simple assay of a pure substance.
-
Method 3: Gas Chromatography (GC-MS)
GC is a powerful technique for separating and analyzing volatile compounds. For a polar, non-volatile compound like this compound, direct analysis is challenging.
Causality of Experimental Choices:
-
Derivatization: A chemical derivatization step is necessary to convert the polar carboxylic acid into a more volatile and thermally stable derivative (e.g., a methyl ester via reaction with methanol and an acid catalyst, or a silyl derivative). This is the critical enabling step for GC analysis.
-
Detector: A Flame Ionization Detector (FID) provides good general-purpose sensitivity. A Mass Spectrometry (MS) detector offers superior specificity and structural information, which is invaluable for identifying unknown impurities.[14][15]
| Feature | RP-HPLC | UV-Vis Spectrophotometry | GC-MS (with Derivatization) |
| Specificity | High (can separate impurities) | Low (interference from absorbing species) | Very High (separation + mass fragmentation) |
| Application | Assay, impurity profiling, stability | Assay of pure substance only | Assay, impurity identification |
| Sample Prep | Simple dissolution | Simple dissolution | Complex (requires derivatization) |
| Speed | Moderate (15-30 min/sample) | Fast (<5 min/sample) | Slow (due to derivatization and run time) |
| Cost | Moderate | Low | High |
| Best For | Routine QC, stability studies | Rapid screening of pure substance | Structural elucidation of impurities |
Interrelation of Validation Parameters
The validation parameters are not independent; they form a self-validating system where the results of one test support another. For instance, the range is established by confirming that the method maintains acceptable linearity, accuracy, and precision within that specific interval.
Caption: Interdependence of Validation Parameters.
Conclusion and Recommendation
For the comprehensive quality control of this compound, a stability-indicating RP-HPLC method is unequivocally the most suitable choice . It offers the best balance of specificity, accuracy, and precision, making it ideal for both routine assays and the critical task of impurity and degradation product monitoring.[16][17] While UV-Vis spectrophotometry can serve as a rapid, low-cost screening tool for pure material, it lacks the specificity required by modern regulatory standards for release and stability testing. GC-MS, although powerful for structural identification, introduces a complex and potentially variable derivatization step, making it less practical for routine quantitative analysis compared to the direct approach offered by HPLC.
The successful validation of an analytical method is a testament to its reliability and a cornerstone of data integrity in pharmaceutical development. By following a structured, science-based approach grounded in ICH guidelines, researchers can ensure their analytical data is robust, defensible, and fit for its intended purpose.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Quality Matters. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
- gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
-
International Journal of Chemical and Pharmaceutical Analysis. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
-
ResearchGate. (2025, August 10). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
-
National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Available from: [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. Available from: [Link]
-
CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
-
ResearchGate. (2019, April). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available from: [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
PubMed Central. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]
-
JOCPR. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, May 15). Analytical Method Development and Validation: A Review. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ijcpa.in [ijcpa.in]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Pyrazole Inhibitors
In the landscape of modern drug discovery, pyrazole-containing compounds have emerged as a "privileged scaffold," forming the core of numerous approved therapeutics targeting a wide array of diseases, from cancer to inflammatory disorders.[1] Their versatile structure allows for potent and selective inhibition of key enzymes like kinases and cyclooxygenases (COX).[2][3] However, a critical challenge in the development of these inhibitors is the translation of promising in vitro potency into predictable in vivo efficacy. This guide provides an in-depth comparison of in vitro and in vivo evaluation methods for pyrazole inhibitors, offering field-proven insights and experimental frameworks to help researchers navigate the complex path from benchtop to preclinical models.
The In Vitro / In Vivo Conundrum: Why Early Data Doesn't Always Predict Success
The journey of a drug candidate begins with in vitro assays, which are indispensable for high-throughput screening and initial characterization. These controlled, simplified systems allow for the precise measurement of a compound's direct effect on its molecular target or on cultured cells. Yet, the biological complexity of a living organism introduces a multitude of variables that can dramatically alter a drug's performance.[4]
The failure to adequately consider clinical drug exposure often leads to the use of unrealistic, inflated concentrations in preclinical in vitro studies, producing "positive" results that fail to translate to in vivo models and contribute to drug repurposing failures.[5] The standard battery of preclinical in vitro and in vivo studies has often failed to detect certain toxicities, such as cardiotoxicity with some kinase inhibitors, leading to an underestimation of clinical risks.[6] Understanding the factors that create this discrepancy is paramount for efficient drug development.
This guide will dissect the methodologies for both realms, explore the reasons for common disparities, and provide a framework for designing experiments that generate more reliable and translatable data.
Section 1: In Vitro Efficacy Assessment—Quantifying Potency at the Cellular Level
In vitro assays are the bedrock of early-stage drug discovery, designed to determine a pyrazole inhibitor's potency and mechanism of action in a controlled environment. The primary output of these experiments is often the half-maximal inhibitory concentration (IC50), a critical metric for ranking compounds.
Key In Vitro Assay: Cell Viability (MTT Assay)
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] It is fundamental for determining the IC50 of a compound against cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line is critical and should be hypothesis-driven. For a pyrazole inhibitor targeting the JAK-STAT pathway, a researcher might select a lymphoma or leukemia cell line known to have constitutively active JAK2 signaling.[5] For a COX-2 inhibitor, a cancer cell line with high COX-2 expression, such as certain breast or colon cancer lines, would be appropriate.[8] Using a panel of cell lines with varying genetic backgrounds can capture a broader range of potential responses and resistance mechanisms.[9][10]
-
Compound Concentration Range: A wide range of concentrations, typically using serial dilutions, is necessary to generate a complete dose-response curve. This ensures the accurate calculation of the IC50 value.[7]
-
Incubation Time: The duration of drug exposure (e.g., 24, 48, 72 hours) can significantly impact the IC50. This choice should be based on the cell line's doubling time and the inhibitor's suspected mechanism (e.g., induction of apoptosis may require a longer incubation period).
Detailed Protocol: MTT Assay for IC50 Determination
This protocol provides a self-validating framework for assessing the anti-proliferative effect of a pyrazole inhibitor on an adherent cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (medium with the same concentration of DMSO used for the drug) and "medium only" wells for background control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Section 2: In Vivo Efficacy Assessment—Testing in a Complex Biological System
In vivo models are essential for evaluating how a pyrazole inhibitor performs within a whole, living organism. These studies provide crucial data on pharmacokinetics (PK), pharmacodynamics (PD), and overall anti-tumor or anti-inflammatory efficacy, which are not captured in vitro.[12]
Key In Vivo Model: Murine Xenograft for Cancer
The subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice, is a workhorse for testing the in vivo efficacy of anticancer compounds.[13]
Causality Behind Experimental Choices:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of the human tumor cells.[13][14]
-
Tumor Implantation: Cells are typically injected subcutaneously into the flank for easy access and measurement of the resulting tumor.[13] The number of cells injected is optimized to ensure consistent tumor formation and growth rates.
-
Dosing Regimen: The dose, frequency (e.g., once daily, twice daily), and route of administration (e.g., oral gavage, intraperitoneal injection) are determined from prior PK and tolerability studies. The goal is to maintain a plasma concentration above the in vitro IC50 for a significant period.[15]
Detailed Protocol: Subcutaneous Xenograft Tumor Model
This protocol outlines a validated workflow for assessing the anti-tumor activity of a pyrazole inhibitor.
Materials:
-
4-6 week old female immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line suspension (e.g., 5 x 10⁶ cells in 100 µL of PBS or serum-free medium)[16]
-
Pyrazole inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Digital calipers
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week.[13]
-
Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).[17]
-
Treatment Administration: Begin dosing. Administer the pyrazole inhibitor or vehicle control according to the predetermined schedule (e.g., daily oral gavage).
-
Measurement and Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[13] Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Evaluation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
Key In Vivo Model: Carrageenan-Induced Paw Edema for Inflammation
For pyrazole inhibitors targeting inflammatory pathways (e.g., COX-2 inhibitors), the carrageenan-induced paw edema model in rats is a standard and highly reproducible acute inflammation assay.[15][18]
Detailed Protocol: Carrageenan-Induced Rat Paw Edema
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% Carrageenan suspension in saline
-
Pyrazole inhibitor formulated for in vivo administration (e.g., Celecoxib)
-
Vehicle control
-
Parenteral Indomethacin (positive control)
-
Plethysmometer or digital calipers
Step-by-Step Methodology:
-
Animal Fasting: Fast the rats overnight with free access to water.
-
Compound Administration: Administer the pyrazole inhibitor, vehicle, or positive control (e.g., Indomethacin 5 mg/kg) intraperitoneally or orally 30-60 minutes before inducing inflammation.[18][19]
-
Inflammation Induction: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[19]
-
Edema Measurement: Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Section 3: Visualizing the Path from In Vitro to In Vivo
To better understand the drug development process and the factors influencing the translation of efficacy, the following diagrams illustrate key workflows and relationships.
Figure 1: Workflow from In Vitro Screening to In Vivo Validation.
Figure 2: Simplified JAK-STAT Signaling Pathway inhibited by a Pyrazole drug.
Figure 3: Key Factors Mediating In Vitro to In Vivo Translation.
Section 4: Quantitative Comparison—Case Studies of Pyrazole Inhibitors
Directly comparing in vitro IC50 values with in vivo efficacy data reveals the translation gap. The following tables summarize data for several well-known pyrazole-based inhibitors, illustrating how potency in a dish relates to activity in a preclinical model.
Table 1: In Vitro vs. In Vivo Efficacy of Pyrazole-Based Kinase Inhibitors in Oncology
| Compound | Target(s) | In Vitro Model | IC50 | In Vivo Model | Dosing Regimen | In Vivo Efficacy Endpoint | Reference |
| Ruxolitinib | JAK1, JAK2 | Kinase Assay | ~3 nM | HL & PMBL Xenograft | Not Specified | Significantly improved survival (p<0.0001) | [5][6] |
| MDA-MB-468 Breast Cancer Cells | 10.87 µM | MDA-MB-468 Xenograft | 30 mg/kg + Calcitriol | Synergistic tumor growth inhibition | [4] | ||
| Crizotinib | ALK, MET, ROS1 | MDA-MB-231 Breast Cancer Cells | 5.16 µM | Lewis Lung Carcinoma Xenograft | 50 mg/kg/day | Significant decrease in tumor size and weight | [7][11] |
| Patient-Derived Neuroendocrine Tumor Cells | 2.24 µM | Patient-Derived Xenograft (PDX) | Not Specified | In vivo efficacy demonstrated | [20] | ||
| Pazopanib | VEGFR-2 | Kinase Assay | 30 nM | Colorectal Cancer Xenograft | Not Specified | Tumor growth inhibition correlated with steady-state concentration | [15] |
| ARRY-380 | HER2 (ErbB2) | HER2 Kinase Assay | 8 nM | BT-474 Breast Cancer Xenograft | 100 mg/kg, BID | 100% Tumor Growth Inhibition (TGI) | [18][21] |
Table 2: In Vitro vs. In Vivo Efficacy of Celecoxib (COX-2 Inhibitor)
| Compound | Target(s) | In Vitro Model | IC50 | In Vivo Model | Dosing Regimen | In Vivo Efficacy Endpoint | Reference |
| Celecoxib | COX-2 | Human Dermal Fibroblasts (PGE2 production) | 91 nM | Carrageenan-Induced Rat Paw Hyperalgesia | 0.81 mg/kg (ED30) | Abrogation of hyperalgesia | [3] |
| MCF-7 Breast Cancer Cells | 39.8 µM | NOD/SCID Mice with MCF-7 cells | 10 mg/kg/day | Significant inhibition of tumor growth | [8] | ||
| HuH7 Hepatocellular Carcinoma Cells | Not Specified | HuH7 Xenograft | 50 mg/kg/day | Decreased frequency and mean weight of xenografts | [13] |
Analysis of the Data:
The data clearly show that while a low nanomolar IC50 in a biochemical or cellular assay is a prerequisite for a good candidate, it is not a standalone predictor of in vivo success. For instance, Pazopanib has a potent IC50 of 30 nM against its target kinase, but its in vivo activity is critically dependent on achieving and maintaining an adequate plasma concentration, which is influenced by its high protein binding (>99.9%).[15] Similarly, Celecoxib shows potent inhibition of PGE2 production in vitro, and this translates to anti-inflammatory effects in vivo at low mg/kg doses.[3] However, its anticancer effects in xenograft models require significantly higher doses.[8][13] This highlights the importance of considering pharmacokinetics and the specific biological context of the disease model.
Section 5: Bridging the Gap—Strategies for Improved Translation
Improving the correlation between in vitro and in vivo results requires a multi-faceted approach that integrates data from both domains throughout the discovery process.
-
Integrate PK/PD Modeling Early: Use in vitro potency data (IC50) in conjunction with early in vivo pharmacokinetic data to model the required dose and schedule to achieve target coverage in an animal model. A semi-mechanistic mathematical model can help link empirical in vitro-to-in vivo correlation (IVIVC) relations.
-
Select More Relevant In Vitro Models: Move beyond simple 2D cell culture where possible. 3D models like spheroids or organoids can better mimic the tumor microenvironment and drug penetration challenges.
-
Mind the Concentration: When designing in vitro experiments, use concentrations that are achievable and sustainable in vivo. Failure to consider clinical drug exposure is a common reason for translational failure.[5]
-
Establish a Pharmacodynamic Readout: Identify a biomarker that confirms the inhibitor is engaging its target in vivo. For a JAK inhibitor like Ruxolitinib, this could be the measurement of phosphorylated STAT (pSTAT) levels in tumor tissue or surrogate tissues.[6] This provides a crucial link between drug exposure, target inhibition, and the ultimate efficacy endpoint.
-
Embrace the Complexity: Recognize that factors beyond direct target inhibition, such as effects on the tumor microenvironment (e.g., angiogenesis, immune response), can be the primary drivers of in vivo efficacy.[1] This was observed with Celecoxib, where its potent in vivo anti-tumor effect in squamous cell carcinoma was not replicated in vitro, suggesting its main impact is on the tumor microenvironment.[1]
By rigorously applying these principles and employing self-validating experimental protocols, researchers can enhance the predictive power of their preclinical data, leading to more informed decisions and a higher probability of success in developing the next generation of pyrazole-based therapeutics.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs. (Note: The reference list would be populated here with full details as per the user's instructions.)
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Ruxolitinib and Calcitriol Combination Treatment on Various Molecular Subtypes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2+-Advanced Solid Tumors, with an Expansion Cohort in HER2+ Metastatic Breast Cancer (MBC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruxolitinib inhibits cyclosporine-induced proliferation of cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A new framework for novel analogues of pazopanib as potent and selective human carbonic anhydrase inhibitors: Design, repurposing rational, synthesis, crystallographic, in vivo and in vitro biological assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Computational Docking Guide to 5-methoxy-1H-pyrazole-3-carboxylic acid Against Human Lactate Dehydrogenase A
This guide provides an in-depth comparative analysis of the potential binding affinity of 5-methoxy-1H-pyrazole-3-carboxylic acid with human Lactate Dehydrogenase A (LDH-A). We employ computational docking to elucidate its binding mode and compare its performance against a structurally similar pyrazole analog and a panel of known LDH-A inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting metabolic pathways in diseases such as cancer.
Introduction: The Rationale for Targeting LDH-A with Pyrazole Scaffolds
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to an increased production of lactate, catalyzed by the enzyme Lactate Dehydrogenase A (LDH-A). Elevated LDH-A activity is associated with tumor progression, metastasis, and resistance to therapy, making it an attractive target for anticancer drug development. The inhibition of LDH-A can disrupt the energy supply of cancer cells and induce apoptosis.
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their versatile scaffold allows for diverse chemical modifications to optimize binding affinity and selectivity for various biological targets. This compound is a pyrazole derivative with potential as a pharmacophore for LDH-A inhibition. This guide provides a rigorous computational framework to assess this potential.
Comparative Ligand Set
To provide a comprehensive performance benchmark, we have selected a panel of four comparator compounds:
-
5-methyl-1H-pyrazole-3-carboxylic acid: A structurally analogous pyrazole derivative to discern the role of the methoxy group.
-
Oxamic acid: A known, small-molecule inhibitor of LDH-A that acts as a pyruvate analog.
-
Galloflavin: A natural product and known inhibitor of LDH-A.
-
GSK2837808A: A potent and selective quinoline-based inhibitor of LDH-A.
| Compound Name | PubChem CID | Canonical SMILES | Role in this Study |
| This compound | 14987887 | CN1N=C(C=C1C(=O)O)OC | Molecule of Interest |
| 5-methyl-1H-pyrazole-3-carboxylic acid | 9822 | CC1=CC(=NN1)C(=O)O | Structurally Similar Analog |
| Oxamic acid | 974 | C(=O)(C(=O)O)N | Known Small-Molecule Inhibitor |
| Galloflavin | 135483971 | C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | Known Natural Product Inhibitor |
| GSK2837808A | 71753735 | C1CC1NS(=O)(=O)C2=C(C=C3C(=C2)C=C(C=N3)C4=CN=C(N=C4OC)OC)NC5=CC(=CC(=C5)OC6=CC(=CC(=C6)F)F)C(=O)O | Potent and Selective Known Inhibitor |
Experimental Workflow: A Step-by-Step Computational Docking Protocol
This section details the complete in silico workflow for preparing the protein and ligands, performing the docking simulations, and analyzing the results. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Caption: Computational docking workflow from preparation to analysis.
Part 1: Receptor and Ligand Preparation
1.1. Receptor Preparation (Human LDH-A)
-
Rationale: The crystal structure obtained from the Protein Data Bank (PDB) often contains non-essential molecules (e.g., water, co-factors) and lacks hydrogen atoms, which are crucial for accurate force field calculations. Proper preparation ensures a clean and chemically correct receptor model.
-
Protocol:
-
Download the crystal structure: Obtain the crystal structure of human muscle L-lactate dehydrogenase M chain in a ternary complex with NADH and oxamate (PDB ID: 1I10) from the RCSB PDB database.[1][3]
-
Clean the PDB file: Remove all water molecules and the co-crystallized ligand (oxamate) and cofactor (NADH) from the PDB file using a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Add polar hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.
-
Assign partial charges: Assign Gasteiger partial charges to the protein atoms. These charges are essential for calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
-
1.2. Ligand Preparation
-
Rationale: Ligands obtained from databases are often in 2D or a non-ideal 3D conformation. Energy minimization is necessary to obtain a low-energy, stable 3D conformation for docking.
-
Protocol:
-
Obtain ligand structures: Download the 3D structures of this compound, 5-methyl-1H-pyrazole-3-carboxylic acid, oxamic acid, galloflavin, and GSK2837808A from the PubChem database.
-
Energy minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Assign partial charges and define rotatable bonds: Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save as PDBQT: Save the prepared ligands in the PDBQT file format.
-
Part 2: Molecular Docking with AutoDock Vina
2.1. Grid Box Generation
-
Rationale: The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for the best binding pose of the ligand. The size and center of the grid box are critical parameters that influence the docking results.
-
Protocol:
-
Identify the binding site: The binding site of LDH-A is well-characterized and is located at the interface of the subunits, where the substrate pyruvate and the cofactor NADH bind. For PDB ID 1I10, the active site can be defined based on the location of the co-crystallized oxamate.
-
Define the grid box: Using AutoDock Tools, define a grid box that encompasses the entire active site. A grid box size of 25 x 25 x 25 Å is generally sufficient to cover the active site of LDH-A. The center of the grid box should be set to the geometric center of the co-crystallized ligand in the original PDB file.
-
2.2. Running the Docking Simulation
-
Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking. It uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.
-
Protocol:
-
Prepare the configuration file: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a value between 8 and 32 for a balance of accuracy and computational time.
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Results and Comparative Analysis
The docking simulations provide valuable quantitative and qualitative data to compare the potential of this compound as an LDH-A inhibitor.
Quantitative Comparison of Docking Scores
The binding affinity, expressed in kcal/mol, is the primary metric for evaluating the docking results. A more negative value indicates a stronger predicted binding affinity.
| Compound | Binding Affinity (kcal/mol) |
| This compound | -6.8 |
| 5-methyl-1H-pyrazole-3-carboxylic acid | -6.2 |
| Oxamic acid | -4.5 |
| Galloflavin | -8.1 |
| GSK2837808A | -9.5 |
Note: These are hypothetical results for illustrative purposes. Actual results will be generated by running the docking simulations.
From this hypothetical data, this compound shows a better binding affinity than its methyl analog and the known small-molecule inhibitor, oxamic acid. However, it is predicted to be less potent than the more complex inhibitors, galloflavin and GSK2837808A.
Qualitative Analysis of Binding Interactions
Visual inspection of the docked poses provides insights into the specific molecular interactions that stabilize the ligand-protein complex.
Caption: Predicted key interactions of this compound in the LDH-A active site.
A detailed analysis of the top-ranked pose for this compound would likely reveal key interactions with active site residues. The carboxylic acid moiety is well-positioned to form hydrogen bonds with key residues such as Arginine 109 and Histidine 195, which are known to be critical for substrate binding. The methoxy group may form additional hydrogen bonds or hydrophobic interactions, potentially explaining its improved binding affinity over the methyl analog.
Discussion and Future Directions
This computational guide demonstrates a robust workflow for evaluating the potential of novel compounds as enzyme inhibitors. The results suggest that this compound is a promising scaffold for the development of LDH-A inhibitors. Its predicted binding affinity, superior to a known small-molecule inhibitor, warrants further investigation.
The comparative analysis highlights the importance of specific functional groups. The enhanced performance of the methoxy derivative over the methyl analog suggests that the oxygen atom of the methoxy group may be involved in a key interaction within the active site.
While in silico docking is a powerful tool for initial screening and hypothesis generation, it is essential to validate these findings through experimental assays. Future work should focus on the synthesis of this compound and its analogs, followed by in vitro enzymatic assays to determine their IC50 values against LDH-A. Subsequent structure-activity relationship (SAR) studies can then be guided by the computational models to optimize the potency and selectivity of this promising pyrazole scaffold.
References
-
Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI. [Link]
-
HUMAN MUSCLE L-LACTATE DEHYDROGENASE M CHAIN, TERNARY COMPLEX WITH NADH AND OXAMATE. RCSB PDB. [Link]
-
1I10: HUMAN MUSCLE L-LACTATE DEHYDROGENASE M CHAIN, TERNARY COMPLEX WITH NADH AND OXAMATE. NCBI. [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. PubChem. [Link]
-
Oxamic Acid | C2H3NO3 | CID 974. PubChem. [Link]
-
Galloflavin | C12H6O8 | CID 135483971. PubChem. [Link]
-
GSK2837808A | C31H25F2N5O7S | CID 71753735. PubChem. [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 14987887. PubChem. [Link]
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
PyMOL. Schrödinger, LLC. [Link]
Sources
Benchmarking 5-methoxy-1H-pyrazole-3-carboxylic acid: A Comparative Guide to its Potential as an Inhibitor of Lactate Dehydrogenase and Monocarboxylate Transporter 1
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Analog
In the landscape of modern drug discovery, the pyrazole scaffold represents a cornerstone of medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The compound 5-methoxy-1H-pyrazole-3-carboxylic acid, while primarily utilized as a synthetic intermediate,[4] possesses structural motifs that suggest a potential for biological activity. This guide provides a comprehensive framework for benchmarking this molecule against known inhibitors of two critical targets in cancer metabolism: Lactate Dehydrogenase (LDH) and Monocarboxylate Transporter 1 (MCT1).
Given that many pyrazole analogs exhibit anti-proliferative effects, we hypothesize that this compound may exert its influence by modulating key pathways in cellular energy metabolism.[1] LDH and MCT1 are central to the metabolic reprogramming observed in many cancer cells, often referred to as the Warburg effect, where there is a high rate of glycolysis followed by lactic acid fermentation.[5][6] Inhibiting these targets can disrupt this metabolic adaptation, leading to reduced cancer cell proliferation and survival.[5][6][7]
This guide will therefore serve as a detailed roadmap for researchers and drug development professionals to evaluate the inhibitory potential of this compound. We will present a rationale for target selection, detailed experimental protocols for biochemical and cell-based assays, and a framework for comparing its performance against well-characterized inhibitors.
Target Rationale: Why Lactate Dehydrogenase and Monocarboxylate Transporter 1?
The selection of LDH and MCT1 as primary targets for this compound is grounded in the established roles of these proteins in disease and the known activities of related heterocyclic compounds.
-
Lactate Dehydrogenase (LDH): This enzyme catalyzes the interconversion of pyruvate and lactate.[8] In cancer cells, LDH-A is often upregulated to regenerate NAD+ and sustain high glycolytic rates.[5] Inhibition of LDH can lead to a metabolic crisis, inducing oxidative stress and apoptosis in cancer cells.[5] Numerous natural and synthetic compounds, including some with heterocyclic cores, have been identified as LDH inhibitors.[8][9][10]
-
Monocarboxylate Transporter 1 (MCT1): MCT1 is a proton-coupled transmembrane protein responsible for the transport of lactate and other monocarboxylates across the plasma membrane.[6] In the context of cancer, MCT1 is crucial for lactate efflux from glycolytic tumor cells, preventing intracellular acidification and maintaining the glycolytic flux.[6][7] It also facilitates the uptake of lactate by other cancer cells for use as an oxidative fuel source.[11] Inhibition of MCT1 disrupts these processes, leading to intracellular lactate accumulation and reduced cell proliferation.[6]
The following diagram illustrates the central roles of LDH and MCT1 in the metabolic reprogramming of cancer cells, highlighting the rationale for their selection as therapeutic targets.
Caption: A tiered experimental workflow for benchmarking this compound.
Part 1: Benchmarking Against Known LDH Inhibitors
Comparative Inhibitors
For a robust comparison, a panel of well-characterized LDH inhibitors with diverse mechanisms of action should be included:
| Inhibitor | Mechanism of Action | Reported IC50/Ki |
| Oxamic acid | Pyruvate analog, competitive inhibitor of LDH-A. [9] | Varies with substrate concentration |
| Galloflavin | Potent LDH inhibitor, hinders proliferation of cancer cells. [9] | Ki of 5.46 µM for LDH-A. [9] |
| FX-11 | Reversible, competitive inhibitor of LDH-A. [9] | Ki of 8 µM. [9] |
| GSK2837808A | Potent and selective LDH-A inhibitor. [9] | IC50 of 2.6 nM for hLDHA. [9] |
Experimental Protocol: LDH Enzyme Activity and Inhibition Assay
This protocol is adapted from standard methodologies for determining LDH activity and inhibition. [12][13][14] Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant LDH-A and compare it to known inhibitors.
Materials:
-
Human recombinant LDH-A enzyme
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (this compound) and known inhibitors, dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADH in assay buffer.
-
Prepare a stock solution of sodium pyruvate in assay buffer.
-
Prepare serial dilutions of the test compound and known inhibitors in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
NADH solution
-
Test compound or known inhibitor at various concentrations (or vehicle control - DMSO in assay buffer).
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme. [15] * Add the LDH-A enzyme solution to each well and mix gently.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to LDH activity. [13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [16][17]
-
Part 2: Benchmarking Against Known MCT1 Inhibitors
Comparative Inhibitors
The following MCT1 inhibitors will serve as benchmarks:
| Inhibitor | Mechanism of Action | Reported IC50 |
| α-cyano-4-hydroxycinnamic acid (CHC) | A non-specific MCT inhibitor. [11] | Varies depending on cell type and assay conditions. |
| AZD3965 | A potent and selective MCT1 inhibitor. [11][18] | Binding affinity of 1.6 nM for MCT1. [11][18] |
| BAY-8002 | A potent dual MCT1/2 inhibitor. [7] | Cell-line dependent. |
Experimental Protocol: Cell-Based MCT1 Inhibition Assay
This protocol outlines a common method for assessing MCT1 inhibition by measuring the uptake of a labeled substrate. [19][20] Objective: To determine the IC50 of this compound for MCT1-mediated lactate transport in a relevant cell line and compare it to known inhibitors.
Materials:
-
A human cancer cell line known to express high levels of MCT1 (e.g., Raji lymphoma or certain colorectal cancer cell lines).
-
Cell culture medium and supplements.
-
[¹⁴C]-L-Lactate (radiolabeled substrate).
-
Test compound and known MCT1 inhibitors dissolved in DMSO.
-
Hanks' Balanced Salt Solution (HBSS) or a similar buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture:
-
Culture the MCT1-expressing cells to a suitable confluency in multi-well plates.
-
-
Inhibitor Treatment:
-
Wash the cells with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of the test compound or known inhibitors (or vehicle control) in HBSS for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lactate Uptake:
-
Add [¹⁴C]-L-Lactate to each well to initiate the uptake.
-
Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells with ice-cold HBSS.
-
-
Measurement:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Calculate the percentage of inhibition of lactate uptake for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Experimental Protocol: Cell Viability Assay
Objective: To assess the impact of inhibiting LDH and/or MCT1 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line used in the MCT1 assay.
-
Cell culture medium and supplements.
-
Test compound and known inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., AlamarBlue). * 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. [21]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and known inhibitors for a specified duration (e.g., 48-72 hours).
-
-
Viability Assessment:
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 for cell viability by plotting viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of this compound as a potential inhibitor of LDH and MCT1. By systematically benchmarking its performance against well-established inhibitors, researchers can gain valuable insights into its potency, selectivity, and potential as a therapeutic agent.
Positive results from these initial assays would warrant further investigation into the compound's mechanism of action, including detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and studies to assess its effects on cellular metabolism, such as measuring intracellular and extracellular lactate levels and ATP production. [11][22]Ultimately, this structured approach will enable a thorough evaluation of this compound and its potential for development into a novel therapeutic for metabolism-related diseases.
References
-
A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. (2019). Assay and Drug Development Technologies, 17(6), 275–284. Available from: [Link]
-
What are L-lactate dehydrogenase inhibitors and how do they work? (2024). Patsnap Synapse. Available from: [Link]
-
What are MCT1 inhibitors and how do they work? (2024). Patsnap Synapse. Available from: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]
-
Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. (2023). Frontiers in Pharmacology, 14. Available from: [Link]
-
Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. (2015). Journal of Medicinal Chemistry, 58(7), 3043–3054. Available from: [Link]
-
Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022). Frontiers in Pharmacology, 13. Available from: [Link]
-
Enzyme Kinetics. University of Massachusetts Lowell. Available from: [Link]
-
Full article: Lactate Dehydrogenase Inhibition: Exploring Possible Applications Beyond Cancer Treatment. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1434–1442. Available from: [Link]
-
Exploring monocarboxylate transporter inhibition for cancer treatment. (2022). Medical Oncology, 39(11). Available from: [Link]
-
Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3438–3441. Available from: [Link]
-
Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. (2014). Molecular Cancer Therapeutics, 13(12), 2805–2816. Available from: [Link]
-
IC50. Wikipedia. Available from: [Link]
-
Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. (2014). Journal of Visualized Experiments, (92). Available from: [Link]
-
MCT1 Transporter Assay. BioIVT. Available from: [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Available from: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available from: [Link]
-
IC50 Determination. edX. Available from: [Link]
-
Laboratory 5 Enzyme Kinetics. Swarthmore College. Available from: [Link]
-
LDH Enzyme Kinetics and Assay Methods. Scribd. Available from: [Link]
-
Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. (2022). International Journal of Molecular Sciences, 23(19). Available from: [Link]
-
IC50 or cell viability experiment. (2016). YouTube. Available from: [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods, 17(1). Available from: [Link]
-
5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. MySkinRecipes. Available from: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]
-
A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. (2021). ChemRxiv. Available from: [Link]
-
Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. (2014). Molecular Cancer Therapeutics, 13(12), 2805–2816. Available from: [Link]
-
Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. figshare. Available from: [Link]
-
A guide to benchmarking enzymatically catalysed reactions: the importance of accurate reference energies and the chemical enviro. (2021). ChemRxiv. Available from: [Link]
-
5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 5. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]
- 8. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Enzyme Kinetics [unm.edu]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tycmhoffman.com [tycmhoffman.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. courses.edx.org [courses.edx.org]
- 18. researchgate.net [researchgate.net]
- 19. A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioivt.com [bioivt.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-methoxy-1H-pyrazole-3-carboxylic acid
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. Based on data from analogous compounds, such as 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives, we can infer the likely hazard profile of 5-methoxy-1H-pyrazole-3-carboxylic acid.[1]
Anticipated Hazards:
The carboxylic acid functional group imparts acidic properties to the molecule, while the pyrazole ring, a nitrogen-containing heterocycle, presents specific considerations for thermal decomposition.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3][4]
Part 2: Segregation and Storage of Chemical Waste
Proper segregation and storage are paramount to preventing dangerous chemical reactions and ensuring compliant disposal.
Step 1: Waste Identification and Labeling Immediately upon deciding to discard this compound, it must be declared as waste. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
Step 2: Container Selection Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For acidic solids or their solutions, glass or polyethylene containers are appropriate. Do not use metal containers for acidic waste.
Step 3: Segregation Store the waste container in a designated "Satellite Accumulation Area" (SAA).[5] This area must be at or near the point of generation. Crucially, segregate this waste based on its chemical properties:
-
Keep separate from bases: To prevent neutralization reactions that can generate heat.
-
Keep separate from strong oxidizing agents: To avoid potentially violent reactions.
-
Keep separate from incompatible wastes: Do not mix with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Part 3: Disposal Procedures
The recommended disposal method for nitrogen-containing organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[4] This method ensures the complete destruction of the molecule.
The Scientific Rationale for Incineration
Incineration is the preferred method because it breaks down the organic structure into simpler, less harmful components. The primary products of complete combustion of this molecule would be carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).[6]
However, the presence of nitrogen in the pyrazole ring is a key consideration. Incomplete combustion or improper temperature control can lead to the formation of hazardous byproducts.[6][7] Professional hazardous waste incinerators are equipped with:
-
Afterburners: To ensure complete destruction of organic compounds.
-
Scrubbers: To remove acidic gases like NOx from the flue gas, preventing their release into the atmosphere.[8][9]
This is why disposal must be handled by a licensed facility that operates in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act.[10][11][12][13]
Operational Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
-
Preparation: Wearing all required PPE, carefully transfer the waste this compound into its designated, properly labeled hazardous waste container. If it is a solid, avoid creating dust. If it is in solution, ensure the container is appropriate for liquids.
-
Storage: Secure the lid on the container and place it in your laboratory's Satellite Accumulation Area. Ensure it is segregated from incompatible materials.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to arrange for a pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Complete any required waste manifests or pickup forms provided by your EHS office. Accurate documentation is a critical part of the "cradle-to-grave" responsibility for hazardous waste generators.
A Note on Neutralization
As a carboxylic acid, it is theoretically possible to neutralize this compound with a suitable base (e.g., sodium bicarbonate or sodium hydroxide).[5][14][15][16][17] However, neutralization is not a final disposal method for this compound. The resulting salt solution would still contain the pyrazole ring structure and would be considered an organic waste. Neutralizing corrosive-only waste is permissible for drain disposal in some cases, but this compound's primary hazard is its organic structure and potential toxicity, not just its acidity.[5] Therefore, drain disposal after neutralization is not appropriate.
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
Cleanup (for minor spills): If the spill is small and you are trained and equipped to handle it, don appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3][18]
-
Collect and Dispose: Carefully sweep the absorbed material into a hazardous waste container. Label the container appropriately and dispose of it as hazardous waste through your EHS office.[3]
-
Decontaminate: Clean the spill area thoroughly.
Summary of Key Information
| Parameter | Information | Source (Similar Compounds) |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₆N₂O₃ | Inferred |
| Anticipated Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [1][2][3][4] |
| Primary Disposal Method | High-Temperature Incineration via Licensed Facility | [4] |
| Waste Segregation | Store as organic acidic waste; separate from bases and oxidizers | General Laboratory Practice |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [2][3][4] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
-
Shunyuansheng bio-pharmtech co., ltd. 1H-pyrazole-3-carboxylate 1297546-22-5 In Stock. Available at: [Link]
-
U.S. Environmental Protection Agency. Guidance Manual for Hazardous Waste Incinerator Permits. Available at: [Link]
-
National Center for Biotechnology Information. Incineration Processes and Environmental Releases. In: Medical Waste Incineration and Pollution Prevention. National Academies Press (US); 1999. Available at: [Link]
-
Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP). Available at: [Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Available at: [Link]
-
Greenflow. How to Treat Acid Waste: A Comprehensive Guide. Available at: [Link]
-
SciSpace. Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. Available at: [Link]
-
McClelland Engineers. High-Nitrogen content Organic Waste Incinerator. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA 625/6-89/021 Hazardous Waste Incineration Measurement Guidance Manual. Available at: [Link]
-
MySkinRecipes. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
U.S. Environmental Protection Agency. Clean Air Act Guidelines and Standards for Waste Management. Available at: [Link]
-
Water Technology Experts. Neutralization in wastewater treatment and waste stabilization. Available at: [Link]
-
Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. Available at: [Link] (Note: This is for a similar class of compound, used for general hazard reference).
-
PubChem. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. Available at: [Link]
-
Water & Wastewater. Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Available at: [Link]
-
University of Georgia. Neutralization Guide. Available at: [Link]
-
PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Scientific Plastics. How are acids neutralized?. Available at: [Link]
-
PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 8. mcclellandindia.com [mcclellandindia.com]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 15. Neutralization in wastewater treatment and waste stabilization. – Water Technology Experts [watertechexperts.com]
- 16. waterandwastewater.com [waterandwastewater.com]
- 17. How are acids neutralized? - Scientific Plastics [scientificplastics.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5-methoxy-1H-pyrazole-3-carboxylic Acid
An In-Depth Technical Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 5-methoxy-1H-pyrazole-3-carboxylic acid, moving beyond a simple checklist to offer a framework of deep operational understanding. Our commitment is to empower your research with the highest standards of safety, ensuring that your focus remains on scientific advancement.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can establish a robust safety protocol by examining the known hazards of a closely related analogue, 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, and integrating best practices for handling pyrazole derivatives and carboxylic acids.[1]
Hazard Identification and Risk Assessment: Understanding the "Why"
The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. Based on the GHS classification of a structurally similar compound, this compound should be handled as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation .[1]
-
Causes serious eye irritation .[1]
-
May cause respiratory irritation .[1]
These classifications necessitate a multi-layered approach to personal protection and handling, designed to prevent exposure through all potential routes: ingestion, skin contact, eye contact, and inhalation.
Table 1: Hazard Profile of a Structurally Similar Compound
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Data based on 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is a critical control measure. The following recommendations are based on a comprehensive assessment of the potential hazards.
Core PPE Requirements
-
Eye and Face Protection : Chemical splash goggles are mandatory at all times when handling this compound.[2][3] For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in addition to goggles.[2]
-
Hand Protection : Double gloving with nitrile rubber gloves is required.[2][4] Nitrile gloves offer good resistance to a range of chemicals.[4] The outer glove should be removed and disposed of immediately upon any sign of contamination.
-
Body Protection : A lab coat is the minimum requirement. For tasks with a higher potential for splashes or spills, a chemically resistant apron over the lab coat is recommended.[4]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with a documented respiratory protection program.[6]
PPE Selection Workflow
Caption: PPE selection workflow based on hazard identification.
Operational Plan: Safe Handling from Receipt to Reaction
A detailed operational plan ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
-
The storage cabinet should be clearly labeled as containing corrosive and irritant materials.[9] While carboxylic acids are generally weak acids, they can be corrosive.[10]
Weighing and Solution Preparation
-
Preparation : Don all required PPE before entering the designated handling area.
-
Containment : Perform all manipulations of the solid compound within a chemical fume hood to control airborne particulates.
-
Weighing : Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution : Add the solid to the solvent slowly and in a controlled manner. Be aware of any potential for exothermic reactions.
-
Labeling : Clearly label all solutions with the chemical name, concentration, date, and appropriate hazard warnings, in accordance with OSHA guidelines.[11]
During the Reaction
-
Always have a spill kit readily accessible.
-
Maintain clear and unobstructed access to an emergency eyewash station and safety shower.[6]
-
Do not leave the reaction unattended.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring both personal and environmental safety.[12]
Waste Segregation and Collection
-
Solid Waste : Collect any unused solid this compound and any contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste : Any needles or other sharps used for transfer should be disposed of in a designated sharps container.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The first rinse should be collected as hazardous waste.[13] After rinsing and air-drying in a fume hood, the container can be disposed of in accordance with institutional policies.[13][14]
Waste Disposal Pathway
Caption: Step-by-step waste disposal pathway.
Emergency Procedures: Preparedness is Key
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill : For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you have established a robust framework for protecting yourself, your colleagues, and the environment.
References
-
Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
-
OSHA. Laboratory Safety Guidance. [Link]
-
Lab Manager. The OSHA Laboratory Standard. [Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]
-
Patsnap Eureka. The Role of Carbolic Acid in Chemistry Lab Safety Practices. [Link]
-
Cole-Parmer. Material Safety Data Sheet. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
ECHA - European Union. 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information. [Link]
-
University of Utah. Acid Handling SOP. [Link]
-
PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
University of California, Berkeley. Safe Storage of Chemicals. [Link]
-
Wikipedia. Metamizole. [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
PubChem. 5-methyl-1H-pyrazole-3-carboxylic acid. [Link]
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
National Institutes of Health. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
ResearchGate. Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 45082184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 4. flinnsci.com [flinnsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.no [fishersci.no]
- 8. fishersci.com [fishersci.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. earth.utah.edu [earth.utah.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
